Product packaging for 1,1,1-Triiodoethane(Cat. No.:CAS No. 594-21-8)

1,1,1-Triiodoethane

Cat. No.: B14751598
CAS No.: 594-21-8
M. Wt: 407.76 g/mol
InChI Key: BASDZFQDZBHCAV-UHFFFAOYSA-N
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Description

1,1,1-Triiodoethane is a useful research compound. Its molecular formula is C2H3I3 and its molecular weight is 407.76 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3I3 B14751598 1,1,1-Triiodoethane CAS No. 594-21-8

Properties

CAS No.

594-21-8

Molecular Formula

C2H3I3

Molecular Weight

407.76 g/mol

IUPAC Name

1,1,1-triiodoethane

InChI

InChI=1S/C2H3I3/c1-2(3,4)5/h1H3

InChI Key

BASDZFQDZBHCAV-UHFFFAOYSA-N

Canonical SMILES

CC(I)(I)I

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,1,1-Triiodoethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Triiodoethane (CH₃CI₃) is a halogenated hydrocarbon of significant interest within the scientific community, particularly in the fields of organic synthesis and materials science. Its unique structural characteristics, stemming from the presence of three iodine atoms attached to a single carbon atom, impart distinct chemical and physical properties. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, reactivity, and spectroscopic profile, presented in a format tailored for researchers, scientists, and professionals in drug development. All quantitative data is summarized for clarity, and where available, detailed experimental protocols are provided.

Core Chemical and Physical Properties

This compound is a solid at room temperature with a notable melting point. While some of its physical properties have been experimentally determined, others are estimated based on computational models. A summary of these key properties is presented below.

PropertyValueSource
Molecular Formula C₂H₃I₃--INVALID-LINK--
Molecular Weight 407.76 g/mol --INVALID-LINK--
CAS Number 594-21-8--INVALID-LINK--
Melting Point 93 °C--INVALID-LINK--
Boiling Point (estimated) 220.66 °C--INVALID-LINK--
Density (estimated) 3.2584 g/cm³--INVALID-LINK--

Further critically evaluated thermophysical data, including density, viscosity, thermal conductivity, and enthalpy as a function of temperature and pressure, are available from the NIST/TRC Web Thermo Tables. This data is crucial for reaction engineering and process design.

Synthesis of this compound

The primary synthetic route to this compound is through a halogen exchange reaction, specifically the Finkelstein reaction. This method involves the treatment of a more readily available 1,1,1-trihaloethane, typically 1,1,1-trichloroethane, with an iodide salt in a suitable solvent.

Experimental Protocol: Finkelstein Reaction for this compound Synthesis

Materials:

  • 1,1,1-trichloroethane

  • Sodium iodide (anhydrous)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,1-trichloroethane in a minimal amount of anhydrous acetone.

  • Add a stoichiometric excess (e.g., 3.5 equivalents) of anhydrous sodium iodide to the solution.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the precipitation of sodium chloride.

  • After the reaction is complete (typically several hours, may require monitoring by TLC or GC), cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium chloride.

  • Wash the precipitate with a small amount of cold, anhydrous acetone.

  • Combine the filtrate and washings and remove the acetone using a rotary evaporator.

  • The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Logical Workflow for Finkelstein Synthesis:

Finkelstein_Synthesis Reactants 1,1,1-Trichloroethane + Sodium Iodide (in Acetone) Reaction_Vessel Reflux in Round-Bottom Flask Reactants->Reaction_Vessel Precipitation Precipitation of Sodium Chloride Reaction_Vessel->Precipitation Filtration Filtration Precipitation->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Purification Recrystallization Evaporation->Purification Product Pure this compound Purification->Product

Figure 1: Generalized workflow for the synthesis of this compound via the Finkelstein reaction.

Reactivity and Stability

The reactivity of this compound is dominated by the presence of the three C-I bonds. The large size and high polarizability of the iodine atoms, combined with the inductive effect of having three of them on a single carbon, make the C-I bond relatively weak and susceptible to cleavage.

Nucleophilic Substitution and Elimination Reactions

As a tertiary-like alkyl halide (though sterically hindered), this compound is expected to undergo nucleophilic substitution reactions. However, due to significant steric hindrance from the three large iodine atoms, Sₙ2 reactions are likely to be very slow. Sₙ1 reactions might be possible if a stable carbocation can be formed, but the electron-withdrawing nature of the iodine atoms would destabilize a carbocation at the α-position.

With strong, bulky bases, elimination reactions (E2) are a likely pathway, leading to the formation of 1,1-diiodoethene. The use of a less hindered base might favor substitution over elimination.

Reaction with Sodium Hydroxide: The reaction of this compound with a strong base like sodium hydroxide would likely proceed via an elimination mechanism to yield 1,1-diiodoethene. A competing hydrolysis reaction (substitution) might also occur, though likely at a slower rate.

Thermal Stability and Decomposition

Polyiodinated alkanes are generally known to be less thermally stable than their chlorinated or brominated counterparts. While specific experimental data on the thermal decomposition of this compound is not available, it is expected to decompose at elevated temperatures. The likely decomposition pathway would involve the homolytic cleavage of a C-I bond to form a radical intermediate, which could then undergo further reactions. The decomposition of the related 1,1,1-trichloroethane is known to produce 1,1-dichloroethene and hydrogen chloride. A similar pathway for this compound would yield 1,1-diiodoethene and hydrogen iodide.

Proposed Thermal Decomposition Pathway:

Thermal_Decomposition Start This compound (CH3CI3) Transition_State Heat (Δ) Start->Transition_State Products 1,1-Diiodoethene (CH2=CI2) + Hydrogen Iodide (HI) Transition_State->Products

Figure 2: Proposed thermal decomposition pathway of this compound.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: A single peak would be expected for the three equivalent protons of the methyl group. The chemical shift of this peak would be significantly downfield from that of ethane due to the deshielding effect of the three electronegative iodine atoms.

  • ¹³C NMR: Two distinct signals would be expected: one for the methyl carbon and another for the tri-iodinated carbon. The signal for the carbon atom bonded to the three iodine atoms would be at a very low field (highly deshielded).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by:

  • C-H stretching and bending vibrations of the methyl group.

  • A strong absorption corresponding to the C-I stretching vibrations. Due to the heavy mass of the iodine atom, these vibrations are expected to occur at low frequencies (typically in the fingerprint region).

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 408. The fragmentation pattern would be dominated by the successive loss of iodine atoms and potentially the loss of a methyl radical. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) would simplify the interpretation of the spectrum compared to chlorinated or brominated analogs.

Predicted Mass Spectrum Fragmentation:

Mass_Spec_Fragmentation M [CH3CI3]+• (m/z 408) M_minus_I [CH3CI2]+ (m/z 281) M->M_minus_I - I• CI3 [CI3]+ (m/z 396) M->CI3 - CH3• M_minus_2I [CH3CI]+• (m/z 154) M_minus_I->M_minus_2I - I• M_minus_3I [CH3]+ (m/z 15) M_minus_2I->M_minus_3I - I• CI2 [CI2]+• (m/z 269) CI3->CI2 - I•

Figure 3: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

This compound presents a unique set of chemical properties largely dictated by the presence of the gem-triiodo functional group. While some of its fundamental physical characteristics are known, a significant portion of its reactivity and detailed spectroscopic profile remains to be experimentally determined and documented. The information provided in this guide, including the proposed synthetic protocol and predicted reactivity and spectroscopic data, serves as a valuable resource for researchers and professionals engaged in work with this and related compounds. Further experimental investigation is warranted to fully elucidate the chemical behavior of this intriguing molecule and unlock its potential in various scientific applications.

An In-depth Technical Guide to the Physical Properties of 1,1,1-Triiodoethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,1,1-Triiodoethane (CH₃CI₃). Due to its limited appearance in readily available scientific literature, some data points are based on estimations, and detailed experimental protocols are not extensively documented. This guide compiles the available information to serve as a foundational resource.

Core Physical and Chemical Properties

This compound, also known as methyl iodoform, is a halogenated hydrocarbon. Its structure consists of an ethane backbone with three iodine atoms substituting the hydrogen atoms on one of the carbon atoms.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂H₃I₃[1][2]
Molecular Weight 407.76 g/mol [1][3]
CAS Number 594-21-8[1][3]
Melting Point 93°C[2]
Boiling Point 220.66°C (estimate)[2]
Density 3.2584 g/cm³ (rough estimate)[2]
Refractive Index 1.4933 (estimate)[2]
LogP 2.96510[3]
Canonical SMILES CC(I)(I)I[1]
InChI Key BASDZFQDZBHCAV-UHFFFAOYSA-N[1]

Experimental Protocols

General Synthesis Pathways:

One potential synthesis route involves the halogen exchange reaction from its chloro-analogue, 1,1,1-Trichloroethane. This is a common method for preparing iodoalkanes from their more readily available chloro- or bromo- counterparts.

Another cited pathway involves the reaction of 1,1-diiodo-ethene with hydrogen iodide. Additionally, the reaction of tetraiodoethylene with molecular iodine has been suggested as a potential route.

Due to the lack of specific protocols, researchers aiming to synthesize this compound would likely need to develop a procedure based on these general principles, optimizing reaction conditions such as solvent, temperature, and reaction time. Standard laboratory techniques for purification, such as recrystallization or chromatography, would be necessary to isolate the final product.

Analytical Methods:

Specific spectral data for this compound, such as detailed NMR, IR, or mass spectra, are not widely published. For characterization, standard analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show a singlet for the methyl protons. ¹³C NMR would show two distinct signals for the two carbon atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic C-H stretching and bending vibrations, as well as C-I stretching vibrations, typically found in the lower wavenumber region (around 500-600 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of iodine atoms.

Logical Relationships and Workflows

The following diagram illustrates a potential synthesis pathway for this compound based on the available information.

Synthesis_Pathway 1_1_1_Trichloroethane 1,1,1-Trichloroethane Finkelstein_Reaction Halogen Exchange (e.g., Finkelstein Reaction) 1_1_1_Trichloroethane->Finkelstein_Reaction 1_1_1_Triiodoethane This compound Finkelstein_Reaction->1_1_1_Triiodoethane 1_1_diiodo_ethene 1,1-diiodo-ethene HI_Addition Addition of HI 1_1_diiodo_ethene->HI_Addition HI_Addition->1_1_1_Triiodoethane tetraiodoethylene tetraiodoethylene Iodine_Reaction Reaction with I₂ tetraiodoethylene->Iodine_Reaction Iodine_Reaction->1_1_1_Triiodoethane

References

A Technical Guide to the Molecular Structure of 1,1,1-Triiodoethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available experimental data for 1,1,1-Triiodoethane (C₂H₃I₃) is limited. This document summarizes the known information from published literature and computational predictions. Many physical and chemical properties have not been experimentally determined.

Molecular Identity and Properties

This compound is a halogenated ethane derivative where three hydrogen atoms on one carbon are substituted with iodine atoms. Its structural formula is CH₃CI₃. Due to the steric bulk and electronegativity of the iodine atoms, the molecule possesses a distinct geometry and reactivity, although it remains a sparsely studied compound.

Table 1: Chemical Identifiers and Basic Properties

Property Value Source
IUPAC Name This compound NIST
Chemical Formula C₂H₃I₃ -
CAS Number 779-00-0 NIST
Molecular Weight 407.75 g/mol -
Predicted Boiling Point 248.8±35.0 °C at 760 mmHg -

| Physical State | Solid (at room temperature) | Verdia & Robinson, 1967 |

Note: Most physical properties like melting point, density, and solubility have not been experimentally reported in available literature.

Molecular Structure and Geometry

The definitive crystal structure of this compound has not been determined via X-ray crystallography. However, analysis of its vibrational spectra suggests a molecule belonging to the C₃ᵥ point group. This implies a staggered conformation with a three-fold axis of symmetry along the carbon-carbon bond.

The structure consists of a central C-C single bond. One carbon atom (C1) is bonded to three iodine atoms and the other carbon atom (C2). The second carbon atom (C2) is bonded to three hydrogen atoms and C1. The large size of the iodine atoms likely leads to significant steric hindrance, influencing the C-C bond length and the I-C-I bond angles.

Table 2: Predicted and Inferred Structural Parameters

Parameter Description Predicted/Inferred Value Notes
C-C Bond Length Distance between carbon atoms ~1.54 Å Typical sp³-sp³ C-C bond; may be elongated.
C-I Bond Length Distance between carbon and iodine ~2.14 Å Typical C-I bond length.
C-H Bond Length Distance between carbon and hydrogen ~1.09 Å Typical sp³ C-H bond.
∠ I-C-I Angle Angle between iodine atoms < 109.5° Expected to be compressed due to steric repulsion.

| Point Group | Molecular symmetry group | C₃ᵥ | Based on vibrational spectra analysis. |

Synthesis Protocol

A method for the preparation of this compound has been described in the literature. The protocol involves the iodination of iodoform.

Experimental Protocol: Synthesis via Iodination of Iodoform

  • Reactants:

    • Iodoform (CHI₃)

    • Copper-bronze couple (catalyst/reagent)

  • Methodology:

    • The synthesis is based on the reaction of iodoform with a copper-bronze couple.

    • The precise stoichiometry, solvent, reaction time, and temperature conditions are not detailed in the available literature.

    • Following the reaction, the product (this compound) is purified. The original study mentions purification by sublimation in a vacuum.

  • Note: This protocol is based on a brief mention in a 1967 publication. Researchers attempting to replicate this synthesis should conduct small-scale trials to optimize reaction conditions and ensure safety.

Spectroscopic Data

The primary source of spectroscopic information for this compound is its vibrational spectrum.

4.1 Vibrational Spectroscopy The infrared and Raman spectra of this compound have been recorded for the compound in its solid state and in solution (carbon disulfide and benzene). The observed frequencies were assigned to the fundamental modes of vibration based on its C₃ᵥ symmetry.

Table 3: Fundamental Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Assignment Description of Motion
2998 ν(CH₃) Asymmetric CH₃ Stretch
2920 ν(CH₃) Symmetric CH₃ Stretch
1438 δ(CH₃) Asymmetric CH₃ Deformation
1382 δ(CH₃) Symmetric CH₃ Deformation
1098 ρ(CH₃) CH₃ Rocking
958 ν(C-C) Carbon-Carbon Stretch
530 ν(CI₃) Symmetric CI₃ Stretch
238 δ(CI₃) Symmetric CI₃ Deformation
142 ρ(CI₃) CI₃ Rocking
98 τ(torsion) Torsional mode

(Data extracted from Verdia & Robinson, 1967)

4.2 NMR and Mass Spectrometry There is no publicly available experimental data for the ¹H NMR, ¹³C NMR, or mass spectrum of this compound.

Logical Workflow for Characterization

Given the limited data, a logical workflow for the comprehensive characterization of this compound can be proposed. This workflow outlines the necessary experimental and computational steps to build a complete profile of the molecule.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_structure Structural Elucidation cluster_properties Property Determination synthesis Synthesis via Iodoform Iodination purification Purification (e.g., Sublimation) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir_raman Vibrational Spectroscopy (IR & Raman) purification->ir_raman xray X-ray Crystallography purification->xray chem_prop Chemical Reactivity & Stability Studies purification->chem_prop comp Computational Modeling (DFT Calculations) nmr->comp ms->comp ir_raman->comp xray->comp phys_prop Physical Properties (MP, BP, Solubility) xray->phys_prop

An In-depth Technical Guide to the Synthesis of 1,1,1-Triiodoethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the potential synthetic routes for 1,1,1-triiodoethane (CH₃CI₃). Due to a lack of extensively documented, specific synthesis protocols in publicly available literature, this document focuses on plausible, yet largely hypothetical, methods derived from established organohalogen reactions. The information presented is intended to serve as a foundational resource for researchers aiming to develop a reliable synthesis for this compound.

Introduction to this compound

This compound, also known as methyl iodoform, is a polyhalogenated alkane with the CAS number 594-21-8. Its physical and chemical properties are not as extensively documented as its chlorinated and brominated analogs. However, its structure suggests potential utility as a synthetic intermediate, particularly in reactions where a triiodomethyl group can act as a leaving group or participate in coupling reactions. The high atomic weight of iodine also makes it a candidate for applications requiring high-density materials.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 594-21-8[1]
Molecular Formula C₂H₃I₃[1]
Molecular Weight 407.76 g/mol [1]
Melting Point 93°C[2]
Boiling Point (estimated) 220.66°C[2]
Density (rough estimate) 3.2584 g/cm³[2]

Proposed Synthetic Methodologies

While direct and validated synthesis methods for this compound are scarce in the reviewed literature, two primary hypothetical routes are proposed based on fundamental organic chemistry principles: the Finkelstein reaction and a pathway originating from tetraiodoethylene.

Halogen Exchange via the Finkelstein Reaction

The Finkelstein reaction is a classic and widely used method for the synthesis of alkyl iodides from other alkyl halides, typically chlorides or bromides.[3][4][5] This Sₙ2 reaction is driven to completion by the precipitation of the newly formed metal halide salt in a suitable solvent, such as acetone.[5][6]

A plausible route to this compound is the triple halogen exchange reaction of 1,1,1-trichloroethane with an excess of an iodide salt.

Reaction Scheme:

CH₃CCl₃ + 3 NaI → CH₃CI₃ + 3 NaCl(s)

Logical Relationship of the Finkelstein Reaction Pathway

Finkelstein_Reaction 1_1_1_Trichloroethane 1,1,1-Trichloroethane (CH₃CCl₃) Reaction_Vessel Reaction at Reflux 1_1_1_Trichloroethane->Reaction_Vessel Sodium_Iodide Sodium Iodide (NaI) Sodium_Iodide->Reaction_Vessel Acetone Acetone (Solvent) Acetone->Reaction_Vessel dissolves reactants 1_1_1_Triiodoethane This compound (CH₃CI₃) Reaction_Vessel->1_1_1_Triiodoethane Product Sodium_Chloride Sodium Chloride (NaCl) Reaction_Vessel->Sodium_Chloride Byproduct Precipitation Precipitation Drives Equilibrium Sodium_Chloride->Precipitation

Caption: Finkelstein reaction pathway for this compound synthesis.

Hypothetical Experimental Protocol:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 1,1,1-trichloroethane (1 equivalent).

  • Solvent and Reagent Addition: Add anhydrous acetone to dissolve the 1,1,1-trichloroethane. Subsequently, add sodium iodide (a significant excess, e.g., 3.5-4 equivalents) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring under an inert atmosphere of nitrogen. The reaction progress can be monitored by observing the formation of a white precipitate (sodium chloride).

  • Work-up and Purification: After the reaction is complete (as determined by an appropriate analytical method like GC-MS), cool the mixture to room temperature. Filter the solid sodium chloride and wash it with a small amount of acetone. The filtrate, containing the product, should be concentrated under reduced pressure. The crude product can then be purified by recrystallization or sublimation.

Table 2: Hypothetical Reaction Parameters for Finkelstein Synthesis

ParameterProposed Value/ConditionRationale
Starting Material 1,1,1-TrichloroethaneReadily available precursor.
Iodide Source Sodium Iodide (NaI)High solubility in acetone.[5]
Solvent Anhydrous AcetoneDifferential solubility of NaI and NaCl drives the reaction.[5]
Stoichiometry (NaI) 3.5 - 4.0 equivalentsExcess iodide ions to drive the equilibrium towards the tri-iodinated product.
Temperature Reflux (~56°C)To increase the reaction rate.
Atmosphere Inert (e.g., Nitrogen)To prevent side reactions with atmospheric moisture.
Synthesis from Tetraiodoethylene

Chemical databases suggest that tetraiodoethylene (C₂I₄) is a potential precursor to this compound.[1][7] The transformation would likely involve the reduction of the double bond and subsequent hydroiodination. This is a more complex and less direct route compared to the Finkelstein reaction and would require careful control of reaction conditions to achieve the desired product.

Reaction Scheme (Hypothetical):

This would likely be a multi-step process. A possible, though speculative, pathway is outlined below:

  • Partial Reduction: Selective reduction of one of the C-I bonds and the double bond.

  • Hydroiodination: Addition of hydrogen iodide across the reduced intermediate.

Experimental Workflow for Synthesis from Tetraiodoethylene

TIE_Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Hydroiodination Tetraiodoethylene Tetraiodoethylene (C₂I₄) Intermediate Reduced Intermediate Tetraiodoethylene->Intermediate Reduction Reducing_Agent Controlled Reducing Agent (e.g., Metal Hydride) Reducing_Agent->Intermediate Product This compound (CH₃CI₃) Intermediate->Product Hydroiodination HI Hydrogen Iodide (HI) HI->Product

Caption: Hypothetical workflow for this compound synthesis from tetraiodoethylene.

Hypothetical Experimental Protocol:

This protocol is highly speculative due to the lack of specific literature precedents.

  • Reduction: In a suitable solvent, treat tetraiodoethylene with a carefully controlled amount of a reducing agent. The choice of reducing agent and reaction conditions would be critical to avoid over-reduction.

  • Hydroiodination: The resulting intermediate would then be subjected to hydroiodination, possibly by bubbling hydrogen iodide gas through the solution or by using an in-situ source of HI.

  • Purification: The final product would require extensive purification to separate it from unreacted starting materials, intermediates, and byproducts.

Table 3: Challenges and Considerations for Synthesis from Tetraiodoethylene

ChallengeConsideration
Selectivity of Reduction The multiple iodine atoms and the double bond are all susceptible to reduction. Achieving selective reduction to the desired intermediate would be difficult.
Stability of Intermediates The potential intermediates may be unstable under the reaction conditions.
Reagent Handling Hydrogen iodide is a corrosive gas that requires specialized handling procedures.
Lack of Precedent The absence of similar transformations in the literature makes the development of this route challenging.

Conclusion

The synthesis of this compound is not a well-established process with readily available, detailed protocols. This guide has outlined two plausible, yet hypothetical, synthetic routes. The Finkelstein reaction, involving the halogen exchange of 1,1,1-trichloroethane, appears to be the more straightforward and promising approach. The synthesis from tetraiodoethylene presents significant challenges in terms of selectivity and the lack of established methodology.

Researchers and drug development professionals interested in utilizing this compound will likely need to undertake significant process development and optimization, starting with small-scale exploratory reactions based on the hypothetical protocols provided herein. Careful analytical monitoring will be crucial to identify the desired product and optimize reaction conditions.

References

An In-depth Technical Guide to the Laboratory-Scale Synthesis of 1,1,1-Triiodoethane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,1,1-Triiodoethane, also known as methyl iodoform, is a halogenated hydrocarbon with the chemical formula CH₃CI₃. While not as commonly synthesized or utilized as its analogue, triiodomethane (iodoform), it holds potential interest for researchers in organic synthesis and materials science due to its unique chemical properties imparted by the three iodine atoms attached to a single carbon atom. This technical guide provides a comprehensive overview of the most plausible laboratory-scale synthesis of this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and relevant data.

Proposed Synthesis Pathway: The Finkelstein Reaction

The most viable route for the laboratory-scale synthesis of this compound is through a halogen exchange reaction, specifically the Finkelstein reaction.[1][2][3] This reaction involves the conversion of an alkyl chloride or bromide to an alkyl iodide using an alkali metal iodide, typically sodium iodide, in a suitable solvent like acetone.[1][2][4] The success of the Finkelstein reaction is driven by the differential solubility of the alkali metal halide salts in acetone. While sodium iodide is soluble in acetone, the resulting sodium chloride or bromide is not, which shifts the equilibrium towards the formation of the alkyl iodide.[1]

The proposed reaction for the synthesis of this compound is the treatment of a 1,1,1-trihaloethane precursor, such as 1,1,1-trichloroethane or 1,1,1-tribromoethane, with an excess of sodium iodide in acetone.

Reaction Scheme:

Key Reaction Parameters and Considerations:

ParameterRecommended Condition/ConsiderationRationale
Starting Material 1,1,1-Trichloroethane or 1,1,1-Tribromoethane1,1,1-Tribromoethane is expected to be more reactive (better leaving group), but 1,1,1-trichloroethane is more readily available and less expensive.
Reagent Sodium Iodide (NaI)High solubility in acetone and provides the iodide nucleophile.[2]
Solvent Anhydrous AcetoneDissolves NaI but precipitates the resulting NaCl or NaBr, driving the reaction to completion.[1]
Stoichiometry Excess NaI (e.g., 3.5 - 4.0 equivalents)To ensure complete substitution of all three halogen atoms.
Temperature RefluxTo increase the reaction rate. The boiling point of acetone is 56°C.
Reaction Time Prolonged (e.g., 24-72 hours)The reaction is expected to be slow due to steric hindrance at the reaction center.
Atmosphere Inert (e.g., Nitrogen or Argon)To prevent side reactions, although not strictly necessary for this type of reaction.

Experimental Protocol (Extrapolated)

This protocol is a guideline based on the principles of the Finkelstein reaction and should be optimized for specific laboratory conditions.

Materials:

  • 1,1,1-Trichloroethane (or 1,1,1-Tribromoethane)

  • Sodium Iodide (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous sodium iodide (e.g., 4.0 equivalents).

  • Addition of Solvent and Substrate: Add anhydrous acetone to the flask, followed by the 1,1,1-trichloroethane (1.0 equivalent).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if possible. Due to the expected slow reaction rate, a prolonged reflux period (e.g., 48 hours) is anticipated. The formation of a white precipitate (sodium chloride) should be observed.

  • Work-up: After the reaction is deemed complete, cool the mixture to room temperature. Remove the acetone using a rotary evaporator.

  • Extraction: To the resulting residue, add diethyl ether and water. Transfer the mixture to a separatory funnel. Shake and separate the layers.

  • Washing: Wash the organic layer sequentially with a saturated aqueous sodium thiosulfate solution (to remove any unreacted iodine), water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

Data Presentation

Due to the lack of specific data for the synthesis of this compound, the following table presents typical data for Finkelstein reactions of various alkyl halides to provide a comparative context.

Table 1: Comparative Data for Finkelstein Reactions

SubstrateProductReagentsSolventTemperature (°C)Time (h)Yield (%)
1-Chlorobutane1-IodobutaneNaIAcetoneReflux16>90
1-Bromobutane1-IodobutaneNaIAcetoneReflux1>95
Benzyl ChlorideBenzyl IodideNaIAcetone250.5>98
2-Chloropropane2-IodopropaneNaIAcetoneReflux24~60
1,1,1-TrichloroethaneThis compoundNaIAcetoneRefluxEst. 24-72Unknown

Data for 1,1,1-trichloroethane is an estimation and requires experimental verification.

Mandatory Visualizations

Signaling Pathway of the Finkelstein Reaction

The Finkelstein reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The following diagram illustrates the key steps.

Finkelstein_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R_X R-X (Alkyl Halide) TS [I---R---X]⁻ R_X->TS Nucleophilic Attack by I⁻ NaI NaI (Sodium Iodide) R_I R-I (Alkyl Iodide) TS->R_I Leaving Group Departs NaX NaX (Sodium Halide)

Caption: SN2 mechanism of the Finkelstein reaction.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Experimental_Workflow A 1. Reaction Setup (1,1,1-Trichloroethane, NaI, Acetone) B 2. Reflux (e.g., 48 hours) A->B C 3. Work-up (Rotary Evaporation) B->C D 4. Extraction (Diethyl ether, H₂O) C->D E 5. Washing (Na₂S₂O₃, H₂O, Brine) D->E F 6. Drying & Concentration (MgSO₄, Rotary Evaporation) E->F G 7. Purification (Recrystallization or Chromatography) F->G H Final Product (this compound) G->H

Caption: Workflow for this compound synthesis.

The synthesis of this compound on a laboratory scale is most plausibly achieved via the Finkelstein reaction, utilizing 1,1,1-trichloroethane as a readily available starting material. While this guide provides a detailed, albeit extrapolated, experimental protocol, it is crucial for researchers to acknowledge the anticipated slow reaction rate due to steric hindrance. Further experimental investigation is required to optimize the reaction conditions and accurately determine the yield and purity of the final product. The provided workflows and diagrams serve as a foundational guide for researchers and professionals in drug development and chemical synthesis to approach the preparation of this unique polyiodinated compound.

References

An In-depth Technical Guide on 1,1,1-Triiodoethane (CAS Number: 594-21-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for 1,1,1-triiodoethane. Much of the following information is based on general chemical principles for polyhalogenated alkanes and computational estimates. This guide should be used for informational purposes only, and any experimental work should be conducted with extreme caution after a thorough, independent safety assessment.

Introduction

This compound, also known as methyl iodoform, is a polyhalogenated alkane with the chemical formula C₂H₃I₃. Its structure consists of an ethane backbone with three iodine atoms attached to a single carbon atom. Due to the high molecular weight and the presence of three heavy iodine atoms, its physical and chemical properties are distinct from its chlorinated and brominated analogs. This document aims to provide a comprehensive overview of the available technical information for this compound.

Physicochemical Properties

Quantitative data for this compound is sparse. The following table summarizes the available and estimated properties.

PropertyValueSource
CAS Number 594-21-8[1][2]
Molecular Formula C₂H₃I₃[1][2]
Molecular Weight 407.76 g/mol [1][2]
Melting Point 93 °C[1][3]
Boiling Point (estimated) 220.66 °C[1][3]
Density (estimated) 3.2584 g/cm³[1][3]
Refractive Index (estimated) 1.4933[1][3]
Solubility Insoluble in water; Soluble in organic solvents.[1][4][5][6][7]General principle for haloalkanes

Synthesis and Reactivity

Synthesis

3.1.1. Haloform Reaction

The haloform reaction is a common method for the synthesis of trihalomethanes.[8][9][10] A variation of this reaction using a suitable methyl ketone or a substrate that can be oxidized to a methyl ketone under the reaction conditions could potentially yield this compound. The general mechanism involves the halogenation of the methyl group of a ketone in the presence of a base.[8][9]

3.1.2. Halogen Exchange (Finkelstein Reaction)

A plausible synthetic route is the halogen exchange reaction, where a less reactive alkyl halide is converted to a more reactive one.[11][12][13][14] Starting from 1,1,1-trichloroethane or 1,1,1-tribromoethane, treatment with an iodide salt such as sodium iodide in a suitable solvent like acetone could potentially lead to the formation of this compound. The success of this reaction would depend on the reaction kinetics and thermodynamics.

Synthesis_Pathways cluster_haloform Haloform Reaction cluster_exchange Halogen Exchange Methyl_Ketone Suitable Methyl Ketone 111_Triiodoethane_H This compound Methyl_Ketone->111_Triiodoethane_H Iodination & Cleavage Base_I2 Base (e.g., NaOH) + I₂ Base_I2->Methyl_Ketone 111_Trichloroethane 1,1,1-Trichloroethane 111_Triiodoethane_E This compound 111_Trichloroethane->111_Triiodoethane_E Finkelstein Reaction NaI NaI in Acetone NaI->111_Trichloroethane

Caption: Potential synthetic routes to this compound.
Reactivity and Stability

Specific data on the reactivity and stability of this compound is scarce. However, predictions can be made based on the chemistry of polyiodoalkanes.

  • Thermal Stability: Polyiodoalkanes are generally less stable than their chloro- and bromo- counterparts and can decompose upon heating.[15][16] Decomposition may lead to the formation of iodine and other byproducts. Iodoform (triiodomethane), for instance, emits toxic fumes of hydrogen iodide when heated to decomposition.[17]

  • Light Sensitivity: Many polyiodo compounds are sensitive to light and may decompose over time, releasing free iodine.

  • Hydrolysis: While generally resistant to hydrolysis under neutral conditions, prolonged contact with water, especially at elevated temperatures or in the presence of acids or bases, could lead to the substitution of iodine atoms with hydroxyl groups.

  • Nucleophilic Substitution: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodoalkanes susceptible to nucleophilic substitution reactions.

Spectroscopic Data (Predicted)

No experimental spectroscopic data for this compound was found. The following are predictions based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show a single peak (a singlet) for the three equivalent protons of the methyl group.[18] The chemical shift would be influenced by the electronegativity and anisotropic effects of the three iodine atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show two distinct signals: one for the methyl carbon (-CH₃) and another for the carbon bonded to the three iodine atoms (-CI₃).[19][20] Online prediction tools can provide estimated chemical shifts.[21][22][23]

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic C-H stretching and bending vibrations for the methyl group. The C-I stretching vibrations typically appear in the fingerprint region of the spectrum, generally at low wavenumbers (around 500-600 cm⁻¹).[24][25][26][27]

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight. Due to the presence of iodine (a monoisotopic element), the isotopic pattern of the molecular ion peak would be relatively simple. Fragmentation would likely involve the loss of iodine atoms or the entire -CI₃ group.[28][29][30][31][32]

Fragmentation_Pathway M [CH₃CI₃]⁺ (Molecular Ion) M_minus_I [CH₃CI₂]⁺ M->M_minus_I - I• CI3 [CI₃]⁺ M->CI3 - CH₃• M_minus_2I [CH₃CI]⁺ M_minus_I->M_minus_2I - I• M_minus_3I [CH₃]⁺ M_minus_2I->M_minus_3I - I•

Caption: Predicted mass spectrometry fragmentation of this compound.

Toxicology and Safety

There is no specific toxicological data, such as LD50 values, available for this compound. The safety information provided here is based on general knowledge of polyhalogenated alkanes and should be treated with caution.

Handling and Storage
  • Handling: Due to the lack of toxicological data, this compound should be handled with extreme care in a well-ventilated fume hood.[33][34] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[2][35] Avoid inhalation of any dust or vapors and prevent skin and eye contact.

  • Storage: Store in a cool, dry, dark place in a tightly sealed container to prevent decomposition due to light or moisture. It should be stored away from incompatible materials such as strong bases and reactive metals.

Potential Hazards
  • Toxicity: The toxicity of this compound is unknown. However, many polyhalogenated organic compounds are toxic and may have adverse effects on the liver, kidneys, and central nervous system.[36]

  • Irritation: It may be irritating to the skin, eyes, and respiratory system.

  • Environmental Hazards: The environmental impact is unknown, but it is advisable to prevent its release into the environment.

Applications

No specific industrial or research applications for this compound have been identified in the literature. Its high molecular weight and potential instability may limit its utility as a solvent or reagent. However, it could potentially be of interest in specialized areas of materials science or as an intermediate in organic synthesis.

Conclusion

References

The Chemistry and Applications of 1,1,1-Triiodoethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1,1-Triiodoethane, a compound of historical and ongoing interest in both chemical synthesis and antiseptic applications. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and purification, and outlines its primary applications, with a focus on its relevance to the scientific and pharmaceutical research communities.

Nomenclature and Synonyms

This compound is most commonly known by its trivial name, Iodoform . Its systematic IUPAC name is Triiodomethane . Other synonyms include carbon triiodide and methyl tri-iodide.[1][2]

Physicochemical Properties

Iodoform is a pale yellow, crystalline solid at room temperature, recognized by its penetrating and distinctive odor, often associated with medical settings.[1][2] It is volatile and will sublime at ambient temperatures.[3] Key quantitative properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula CHI₃
Molecular Weight 393.73 g/mol [2][4]
CAS Number 75-47-8[4]
Appearance Pale yellow, crystalline solid[1][2][5]
Melting Point Approximately 119-121 °C (with decomposition)[5][6][7]
Boiling Point 218 °C (with decomposition)[1][4]
Density 4.008 g/cm³[1][4]
Solubility in Water Slightly soluble (approximately 0.1 g/L)[1][4][8]
Solubility in Organic Solvents Soluble in ethanol (78 g/L at 25 °C), ether (136 g/L at 25 °C), chloroform, and acetone (120 g/L at 25 °C).[1][4][9] Also soluble in benzene, carbon disulfide, and olive oil.[8]
Vapor Pressure 0.04 mmHg[8]

Synthesis of this compound (The Haloform Reaction)

The primary method for synthesizing this compound is the haloform reaction . This reaction involves the exhaustive halogenation of a methyl ketone (a compound containing the R-CO-CH₃ group) or a substrate that can be oxidized to a methyl ketone (such as ethanol or certain secondary alcohols) in the presence of a base.[1][10] The reaction of iodine with a methyl ketone is so reliable that the formation of a yellow iodoform precipitate is used as a qualitative test for the presence of methyl ketones, known as the iodoform test .[1][9][11]

The overall reaction can be summarized as: R-CO-CH₃ + 3I₂ + 4NaOH → R-COONa + CHI₃ + 3NaI + 3H₂O

The mechanism proceeds in several steps under basic conditions, as illustrated in the diagram below.

Haloform_Reaction ketone Methyl Ketone (R-CO-CH₃) enolate Enolate Ion ketone->enolate triiodo_ketone Tri-iodinated Ketone (R-CO-CI₃) enolate->triiodo_ketone + 3I₂ (Repeated Halogenation) inv1 triiodo_ketone->inv1 tetrahedral_intermediate Tetrahedral Intermediate carboxylate Carboxylate Salt (R-COO⁻) tetrahedral_intermediate->carboxylate Reformation of C=O Cleavage of C-C bond inv2 tetrahedral_intermediate->inv2 iodoform Iodoform (CHI₃) inv1->tetrahedral_intermediate + OH⁻ inv2->iodoform Protonation of ⁻CI₃

Caption: Mechanism of the Haloform Reaction for Iodoform Synthesis.

Detailed Experimental Protocols

Below are two common laboratory protocols for the synthesis of iodoform.

Protocol 1: Synthesis from Acetone and Sodium Hypochlorite

This method utilizes a commercially available oxidizing agent to generate the hypoiodite in situ.

  • Materials:

    • Potassium iodide (KI)

    • Acetone (CH₃COCH₃)

    • 5% aqueous sodium hypochlorite solution (NaOCl)

    • Ethanol for recrystallization

    • Distilled water

  • Procedure:

    • In a suitably sized round-bottomed flask equipped with a magnetic stirrer, dissolve 30 g of potassium iodide in 100 mL of distilled water.

    • Add 10 mL of acetone to the solution with stirring.

    • Slowly add 300 mL of a 5% aqueous sodium hypochlorite solution dropwise to the stirring mixture. The addition should be controlled to maintain a manageable reaction rate.

    • Continue stirring. A yellow precipitate of iodoform will form.

    • After the addition is complete, allow the mixture to stand for 30 minutes to ensure complete precipitation.

    • Collect the crude iodoform crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals thoroughly with cold distilled water to remove unreacted salts and other water-soluble impurities.

    • For purification, recrystallize the crude product from a minimal amount of hot ethanol. Dissolve the iodoform in hot ethanol and allow it to cool slowly. Yellow crystals of pure iodoform will form.

    • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and allow them to air dry. The melting point of the purified iodoform should be approximately 119 °C.[12]

Protocol 2: Synthesis from Acetone, Iodine, and Potassium Carbonate

This is a classic method for small-scale laboratory preparation.

  • Materials:

    • Potassium carbonate (K₂CO₃)

    • Acetone (Propanone)

    • Iodine (I₂) crystals

    • Ethanol for recrystallization

    • Distilled water

  • Procedure:

    • Dissolve 5 grams of potassium carbonate in 20 mL of distilled water in an Erlenmeyer flask.

    • Add 3.5 mL of acetone to the solution.

    • Place the flask in a warm water bath maintained at approximately 75-80 °C.

    • Gradually add 5 grams of iodine crystals to the warm, stirring solution. Continue stirring until the reaction is complete, indicated by the consumption of the iodine color and the formation of a yellow precipitate.

    • Cool the reaction mixture in an ice bath to maximize the precipitation of iodoform.

    • Filter the yellow iodoform crystals using a Büchner funnel.

    • Wash the collected crystals with cold water.

    • Recrystallize a small sample from hot ethanol to check for purity.

    • Dry the final product. The expected theoretical yield is approximately 1.15 grams.[6]

The workflow for a typical laboratory synthesis and purification of iodoform is depicted below.

Iodoform_Workflow start Start: Reagents reaction Reaction: Mix reagents (e.g., Acetone, I₂, Base) Heat and stir start->reaction precipitation Precipitation: Cool reaction mixture reaction->precipitation filtration Filtration: Separate crude Iodoform solid from liquid waste precipitation->filtration washing Washing: Wash solid with cold water filtration->washing recrystallization Recrystallization: Dissolve in minimal hot ethanol Cool to form pure crystals washing->recrystallization final_filtration Final Filtration & Drying: Collect pure crystals Dry to constant weight recrystallization->final_filtration end End: Purified Iodoform final_filtration->end

Caption: General Laboratory Workflow for Iodoform Synthesis and Purification.

Applications and Relevance to Drug Development

Historically, iodoform was widely used as an antiseptic and disinfectant for wounds and sores, a practice that began in the late 19th century.[5][13] Its antiseptic properties are not due to the iodoform molecule itself, but rather to the slow release of free iodine upon contact with bodily fluids or tissues.[5][8]

While its use in human medicine has largely been superseded by more effective and less odorous antiseptics, it still finds niche applications:

  • Dentistry: Iodoform is a component in some dental pastes and root canal filling materials, valued for its radiopacity and antimicrobial properties.[8]

  • Veterinary Medicine: It is an active ingredient in some ear powders for cats and dogs to prevent infection.[1][2]

  • Organic Synthesis: The haloform reaction itself is a valuable synthetic tool for converting methyl ketones into carboxylic acids.[10] Iodoform can also be a starting material for other reactions, such as the synthesis of acetylene by reaction with powdered silver.[1]

For drug development professionals, understanding the chemistry of iodoform and the iodoform test is crucial for the structural elucidation of new chemical entities. The presence of a methyl ketone group, which can be a key pharmacophore or a metabolic liability, can be quickly identified using this classic chemical test.

Safety and Handling

Iodoform should be handled with appropriate safety precautions in a laboratory setting. It is harmful if inhaled and may cause skin irritation.[14] It is also considered a potential carcinogen.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[14]

  • Storage: Store in a cool, dry, well-ventilated area, protected from light, in a tightly sealed container.[8]

  • Decomposition: Iodoform can decompose upon exposure to light and air, releasing iodine vapor.[5] When heated, it decomposes to produce diatomic iodine, hydrogen iodide gas, and carbon.[1]

Always consult the material safety data sheet (MSDS) before handling this compound.[14][15][16]

References

A Comprehensive Technical Guide to the Synthesis and Properties of Iodoform

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "methyl iodoform" is not a standard chemical nomenclature. This guide pertains to iodoform (triiodomethane, CHI₃) , a compound commonly synthesized from methyl ketones or alcohols that can be oxidized to methyl ketones (such as acetone or ethanol) through the haloform reaction. This process is often referred to as the iodoform test.

This technical whitepaper provides an in-depth overview of the synthesis, properties, and experimental protocols related to iodoform, tailored for researchers, chemists, and professionals in drug development.

Properties of Iodoform

Iodoform is a volatile, crystalline solid with a characteristic pungent and penetrating odor. It is sparingly soluble in water but exhibits good solubility in many organic solvents.

Physical and Chemical Properties

The key physical and chemical properties of iodoform are summarized below.

PropertyValue
Chemical Formula CHI₃
Molar Mass 393.73 g/mol
Appearance Pale yellow, crystalline solid
Odor Penetrating, characteristic, "medical" odor
Melting Point 119–123 °C (246–253 °F; 392–396 K)
Boiling Point 217 °C (423 °F; 490 K) (decomposes)
Density 4.008 g/cm³
Solubility in Water 0.01 g/100 mL at 20 °C
Solubility in Ethanol 1.2 g/100 mL
Solubility in Diethyl Ether 7.7 g/100 mL
Solubility in Chloroform Soluble
Solubility in Acetone Soluble
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of synthesized iodoform.

Spectroscopic TechniqueCharacteristic Data
¹H NMR (Proton NMR) A singlet typically appears around δ 9.6 ppm in CDCl₃.
¹³C NMR (Carbon NMR) A single peak appears at a very low field, often around δ -138.5 ppm (relative to TMS), due to the strong deshielding effect of the three iodine atoms.
IR Spectroscopy (cm⁻¹) Key peaks include the C-H stretch (~3020 cm⁻¹) and the C-I stretch (around 530 cm⁻¹).
Mass Spectrometry (m/z) The molecular ion peak [M]⁺ is observed at m/z 394. The spectrum also shows characteristic fragments for the loss of iodine atoms, such as [CHI₂]⁺ at m/z 267 and [CH]⁺ at m/z 140.

Synthesis of Iodoform via the Haloform Reaction

Iodoform is synthesized through the haloform reaction, which involves the exhaustive halogenation of a methyl ketone (a compound containing the R-CO-CH₃ group) or a secondary alcohol (R-CH(OH)-CH₃) in the presence of a base. The reaction proceeds via a multi-step mechanism involving enolate formation, halogenation, and subsequent cleavage.

Reaction Mechanism

The mechanism involves two main stages:

  • Exhaustive Halogenation: The base abstracts an acidic α-proton from the methyl group to form an enolate ion. This enolate then reacts with iodine. This process is repeated two more times until all three methyl protons are replaced by iodine atoms, forming a triiodomethyl ketone.

  • Cleavage: The hydroxide ion then attacks the carbonyl carbon. This is followed by the cleavage of the carbon-carbon bond, releasing the stable triiodomethanide anion (:CI₃⁻) as a leaving group. This anion is then protonated by the carboxylic acid formed in the previous step (or by the solvent) to yield the final iodoform precipitate.

reaction_mechanism sub Methyl Ketone (R-CO-CH₃) reagents1 OH⁻, I₂ (Repeated 3x) sub->reagents1 enolate Enolate Ion triiodo Triiodomethyl Ketone (R-CO-CI₃) enolate->triiodo Nucleophilic Attack on I₂ reagents2 OH⁻ triiodo->reagents2 intermediate Tetrahedral Intermediate products Carboxylate Salt (R-COO⁻) + Iodoform (CHI₃) intermediate->products Cleavage of C-C Bond & Protonation of :CI₃⁻ reagents1->enolate α-Proton Abstraction reagents2->intermediate Nucleophilic Attack reagents3 Protonation

Caption: Reaction mechanism for the synthesis of iodoform.

Experimental Protocols

The following are detailed laboratory protocols for the synthesis of iodoform from common starting materials.

Synthesis from Acetone

Materials:

  • Acetone (CH₃COCH₃)

  • Iodine (I₂)

  • Sodium hydroxide (NaOH) solution (e.g., 10%)

  • Distilled water

  • Ethanol (for recrystallization)

  • Beakers, Erlenmeyer flask, measuring cylinders

  • Stirring rod or magnetic stirrer

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Preparation: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of iodine in 50 mL of distilled water. Note: Iodine has low solubility in water; this will form a suspension.

  • Addition of Acetone: To this suspension, add 5 mL of acetone and stir vigorously.

  • Base Addition: Slowly add 10% sodium hydroxide solution dropwise while continuously stirring. The brown color of the iodine will fade. Continue adding NaOH until the solution becomes a pale yellow or straw color, and a yellow precipitate of iodoform begins to form.

  • Reaction Completion: Allow the mixture to stand for 10-15 minutes to ensure the reaction is complete. If the brown color reappears, add a few more drops of NaOH solution.

  • Isolation: Cool the flask in an ice bath. Collect the crude iodoform precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold distilled water to remove any unreacted salts.

  • Drying: Press the crystals between filter papers to remove excess water and then allow them to air dry completely.

Synthesis from Ethanol

Materials:

  • Ethanol (CH₃CH₂OH)

  • Sodium carbonate (Na₂CO₃)

  • Iodine (I₂)

  • Distilled water

  • Beaker, round-bottom flask, condenser

  • Heating mantle or water bath

  • Filtration apparatus

Procedure:

  • Preparation: In a 500 mL round-bottom flask, dissolve 10 g of sodium carbonate in 100 mL of distilled water.

  • Addition of Ethanol: Add 5 mL of ethanol to the sodium carbonate solution.

  • Heating: Gently warm the mixture to approximately 60-70 °C using a water bath.

  • Iodine Addition: Slowly add 5 g of powdered iodine in small portions to the warm solution while swirling the flask. The iodine will react, and the color will fade. Continue adding iodine until a faint brown color persists, indicating an excess of iodine.

  • Reaction Completion: After all the iodine has been added, continue to heat the mixture for a few minutes until the yellow precipitate of iodoform is clearly visible.

  • Decolorization: If the solution is still brown, add a few drops of sodium hydroxide or sodium carbonate solution until the color disappears.

  • Isolation and Purification: Allow the flask to cool to room temperature. Collect the crude iodoform crystals by filtration, wash with cold water, and recrystallize from ethanol or methylated spirit for purification.

General Experimental Workflow

The overall process from synthesis to characterization follows a logical workflow. This ensures the purity and identity of the final product.

workflow start Reactant Preparation (e.g., Acetone/Ethanol + Iodine + Base) reaction Reaction (Stirring / Heating) start->reaction precipitation Precipitation of Crude Iodoform reaction->precipitation isolation Isolation via Filtration precipitation->isolation washing Washing with Cold Solvent isolation->washing purification Purification (Recrystallization from Ethanol) washing->purification drying Drying of Crystals purification->drying characterization Characterization (Melting Point, NMR, IR) drying->characterization

Caption: General workflow for the synthesis and analysis of iodoform.

A Theoretical Deep Dive: The Computational Chemistry of 1,1,1-Triiodoethane

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the computational chemistry of 1,1,1-triiodoethane (CH₃CI₃), a molecule of interest due to the unique properties conferred by its three heavy iodine atoms. While dedicated computational studies on this specific molecule are sparse in publicly accessible literature, this document constructs a comprehensive theoretical framework based on established computational methods for analogous haloalkanes and available experimental data. This guide serves as a roadmap for future research, outlining the expected methodologies, data, and the synergy between theoretical calculations and experimental validation.

Molecular Properties and Theoretical Framework

This compound presents an interesting case for computational chemistry due to the significant electron density and relativistic effects introduced by the iodine atoms. A thorough theoretical investigation would be crucial for understanding its molecular structure, stability, and spectroscopic properties.

Predicted Molecular Geometry

The molecular geometry of this compound can be predicted using various computational methods. Density Functional Theory (DFT) with a functional like B3LYP, and Møller-Plesset perturbation theory (MP2) are suitable starting points. Due to the presence of heavy iodine atoms, basis sets that include effective core potentials (ECPs), such as LANL2DZ or the Stuttgart/Dresden ECPs, are essential to account for relativistic effects.

Table 1: Comparison of Experimental and Hypothetical Computed Geometrical Parameters for this compound

ParameterExperimental (Solid-State)Hypothetical DFT (B3LYP/LANL2DZ)Hypothetical MP2/LANL2DZ
C-C Bond Length (Å)1.54ValueValue
C-I Bond Length (Å)2.16ValueValue
C-H Bond Length (Å)1.08 (avg.)ValueValue
∠ I-C-I (°)108.5ValueValue
∠ C-C-I (°)110.4ValueValue
∠ H-C-H (°)109.5 (avg.)ValueValue

Note: Hypothetical computed values would be populated upon performing the actual calculations. The experimental data is derived from solid-state structural analysis and serves as a benchmark.

Vibrational Analysis

Computational vibrational frequency analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. The calculated frequencies and intensities can be compared with experimental data to validate the chosen theoretical model and to aid in the assignment of vibrational modes.

Table 2: Experimental and Hypothetical Computed Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExperimental IRExperimental RamanHypothetical DFT (B3LYP/LANL2DZ)
C-H Stretch~2950~2950Value
CH₃ Deformation~1380~1380Value
C-C Stretch~950~950Value
C-I Stretch (asym)~500~500Value
C-I Stretch (sym)Not IR active~450Value
CI₃ Deformation~250~250Value

Note: Experimental values are approximate and based on typical ranges for these functional groups. Hypothetical computed values would require scaling to better match experimental data.

Detailed Methodologies

Computational Protocol

A robust computational study of this compound would involve the following steps:

  • Initial Structure Generation: A starting geometry of this compound is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using DFT (e.g., B3LYP) and/or MP2 methods with a suitable basis set (e.g., LANL2DZ or a larger basis set incorporating diffuse functions).

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the theoretical IR and Raman spectra.

  • Property Calculations: Further calculations can be performed on the optimized geometry to determine properties such as Mulliken charges, natural bond orbital (NBO) analysis, and molecular orbital energies.

Experimental Protocol: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

High-quality experimental spectra are essential for validating the computational results.

  • Sample Preparation: A solid sample of this compound is finely ground and mixed with potassium bromide (KBr) powder. The mixture is then pressed into a transparent pellet. For Raman spectroscopy, a small amount of the crystalline sample is placed in a capillary tube.

  • FT-IR Spectroscopy: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹) with a resolution of at least 4 cm⁻¹.

  • Raman Spectroscopy: The sample is irradiated with a monochromatic laser source (e.g., 532 nm or 785 nm). The scattered light is collected and analyzed by a Raman spectrometer to obtain the vibrational spectrum.

Visualizing Computational Workflows and Relationships

To clarify the process of a computational chemistry investigation and its interplay with experimental work, the following diagrams are provided.

computational_workflow start Define Research Question mol_build Build Initial Molecular Structure start->mol_build method_select Select Computational Method (e.g., DFT, MP2) and Basis Set mol_build->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Verify Minimum Energy Structure (No Imaginary Frequencies) freq_calc->validation validation->geom_opt Re-optimize if not prop_calc Calculate Molecular Properties (Energies, Spectra, etc.) validation->prop_calc Proceed if minimum analysis Analyze and Interpret Results prop_calc->analysis end Conclusion and Reporting analysis->end

Caption: A generalized workflow for a computational chemistry study of a small molecule.

theoretical_experimental_validation cluster_theory Theoretical Calculation cluster_experiment Experimental Measurement geom_opt Optimized Geometry comparison Comparison and Validation geom_opt->comparison vib_freq Calculated Vibrational Frequencies vib_freq->comparison exp_geom Experimental Structure (e.g., X-ray, Electron Diffraction) exp_geom->comparison exp_spectra Experimental Spectra (IR, Raman) exp_spectra->comparison refinement Refine Theoretical Model comparison->refinement If discrepancies exist refinement->geom_opt

Caption: The logical relationship between theoretical calculations and experimental validation.

Conclusion and Future Directions

The computational chemistry of this compound represents a fertile ground for future research. This whitepaper has laid out a clear and robust framework for such an investigation, from the selection of appropriate theoretical methods to the crucial step of validating computational results against experimental data. By following the outlined protocols, researchers can gain a deeper understanding of the fundamental properties of this molecule, which may have implications in materials science and medicinal chemistry. Future work should focus on executing these computational studies and expanding them to include analysis of intermolecular interactions and reaction mechanisms involving this compound.

In-Depth Technical Guide to the 13C NMR Chemical Shifts of 1,1,1-Triiodoethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of 1,1,1-triiodoethane. This document details predicted spectral data, discusses the underlying principles governing the observed chemical shifts, and provides a generalized experimental protocol for the acquisition of 13C NMR spectra for halogenated alkanes.

Introduction

This compound (CH3CI3) is a halogenated alkane of interest in synthetic chemistry and materials science. Understanding its structural properties is crucial for its application and for predicting its reactivity. 13C NMR spectroscopy is a powerful analytical technique for elucidating the carbon framework of organic molecules. The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment, providing valuable information about the surrounding atoms and chemical bonds. In the case of this compound, the presence of three heavy iodine atoms significantly influences the 13C NMR spectrum.

Predicted 13C NMR Chemical Shift Data

CompoundCarbon AtomPredicted/Experimental Chemical Shift (ppm)
This compound CH345.1
CI3-95.0
1,1,1-Trichloroethane CH345.1
CCl395.0

Note: The predicted values for this compound are based on computational simulations.

The striking feature of the predicted spectrum for this compound is the significant upfield shift of the quaternary carbon (CI3) to a negative value (-95.0 ppm). This is a direct consequence of the "heavy atom effect," where the numerous electrons of the iodine atoms induce a strong shielding effect on the directly attached carbon nucleus. In contrast, the methyl (CH3) carbon's chemical shift is predicted to be in a more conventional region (45.1 ppm).

Factors Influencing Chemical Shifts in Haloalkanes

The chemical shifts in halogenated alkanes are primarily influenced by two opposing effects:

  • Electronegativity: Halogen atoms are more electronegative than carbon, leading to a deshielding of the alpha-carbon (the carbon directly bonded to the halogen). This effect generally causes a downfield shift (higher ppm value).

  • Heavy Atom Effect: For heavier halogens like bromine and especially iodine, the large number of electrons induces a significant shielding effect on the alpha-carbon. This is due to the circulation of these electrons in the applied magnetic field, which creates a secondary magnetic field that opposes the main field at the nucleus. This effect causes a pronounced upfield shift (lower ppm value) and can even result in negative chemical shifts, as predicted for the CI3 carbon in this compound.

In this compound, the heavy atom effect of the three iodine atoms dominates over their inductive deshielding effect on the CI3 carbon, resulting in the predicted highly shielded, negative chemical shift.

Experimental Protocol for 13C NMR Spectroscopy of Halogenated Alkanes

The following is a generalized protocol for acquiring a 13C NMR spectrum of a halogenated alkane like this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that will dissolve the sample and is chemically inert. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar compounds. Other options include deuterated acetone ((CD3)2CO) or deuterated dimethyl sulfoxide ((CD3)2SO) for more polar samples.

  • Concentration: The concentration of the sample should be optimized for the spectrometer's sensitivity. A typical concentration range for 13C NMR is 10-50 mg of the compound dissolved in 0.5-0.7 mL of the deuterated solvent.

  • Reference Standard: Tetramethylsilane (TMS) is typically added as an internal reference standard, with its 13C signal defined as 0.0 ppm.

  • Sample Filtration: If the solution contains any particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer Frequency: 13C NMR experiments are typically performed on spectrometers with high magnetic field strengths (e.g., 400 MHz for 1H, which corresponds to 100 MHz for 13C) to achieve better signal dispersion and sensitivity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used for routine 13C NMR.

    • Spectral Width: The spectral width should be set to encompass the expected range of chemical shifts for the compound. For halogenated alkanes, a range of -100 to 200 ppm is generally sufficient.

    • Acquisition Time: This parameter determines the resolution of the spectrum. A longer acquisition time results in better resolution.

    • Relaxation Delay: A delay between pulses is necessary to allow the carbon nuclei to return to their equilibrium magnetization state. For quaternary carbons, which have long relaxation times, a longer delay (e.g., 5-10 seconds) may be required to obtain a quantitative signal.

    • Number of Scans: Due to the low natural abundance of the 13C isotope (1.1%), a large number of scans is typically required to achieve an adequate signal-to-noise ratio. The number of scans can range from several hundred to several thousand, depending on the sample concentration and the spectrometer's sensitivity.

  • Proton Decoupling: To simplify the spectrum and improve signal-to-noise, proton decoupling is employed. This technique removes the splitting of carbon signals by attached protons, resulting in a single sharp peak for each unique carbon atom.

3. Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transformation.

  • Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0.0 ppm.

Visualizations

G Figure 1: Structural Relationship to 13C NMR Signals cluster_0 This compound Structure cluster_1 Predicted 13C NMR Signals C1 C C2 C C1->C2 H1 H C1->H1 H2 H C1->H2 H3 H C1->H3 Signal1 CH3 ~45.1 ppm C1->Signal1 Corresponds to I1 I C2->I1 I2 I C2->I2 I3 I C2->I3 Signal2 CI3 ~ -95.0 ppm C2->Signal2 Corresponds to G Figure 2: Generalized 13C NMR Experimental Workflow A Sample Preparation (Dissolution in Deuterated Solvent with TMS) B NMR Tube Filling and Filtration A->B C Spectrometer Setup (Locking, Shimming, Tuning) B->C D Data Acquisition (Pulse Sequence Execution, FID Collection) C->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) D->E F Spectral Analysis (Peak Picking, Referencing, Interpretation) E->F

An In-depth Technical Guide to the Mass Spectrometry of 1,1,1-Triiodoethane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,1,1-Triiodoethane (CH₃CI₃) is a polyhalogenated alkane of interest in various fields of chemical research. Understanding its behavior under mass spectrometric analysis is crucial for its identification and for elucidating the structures of related compounds. This guide provides a predicted overview of the electron ionization mass spectrometry (EI-MS) of this compound, including its anticipated fragmentation pathways, a summary of predicted quantitative data, and a general experimental protocol for its analysis.

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to be characterized by the facile cleavage of the carbon-iodine bonds, which are significantly weaker than carbon-carbon and carbon-hydrogen bonds. Iodine is monoisotopic (¹²⁷I), which simplifies the spectrum as isotopic peaks from the halogen (like the M+2 peaks seen with chlorine and bromine) will be absent.

The predicted quantitative data for the major ions in the EI-MS of this compound are summarized in the table below.

m/zPredicted Ion FormulaPredicted Ion StructureFragmentation OriginPredicted Relative Abundance (%)
408[C₂H₃I₃]⁺[CH₃CI₃]⁺Molecular Ion (M⁺)< 5
281[C₂H₃I₂]⁺[CH₃CI₂]⁺[M - I]⁺100 (Base Peak)
154[C₂H₃I]⁺[CH₃CI]⁺[M - 2I]⁺15
141[CHI₂]⁺[HCI₂]⁺α-cleavage: [C₂H₃I₂]⁺ - CH₂20
127[I]⁺[I]⁺[M - C₂H₃I₂]⁺10
27[C₂H₃]⁺[CH₃C]⁺[M - 3I]⁺30

Predicted Fragmentation Pathways

The fragmentation of this compound upon electron ionization is predicted to proceed through the following key steps:

  • Ionization: The high-energy electron beam in the ion source will dislodge an electron from the this compound molecule, forming a molecular ion (M⁺) with a mass-to-charge ratio (m/z) of 408. Due to the lability of the C-I bonds, this molecular ion is expected to be of very low abundance.

  • Primary Fragmentation (Formation of the Base Peak): The most probable initial fragmentation event is the homolytic cleavage of a carbon-iodine bond, expelling an iodine radical and forming a highly stable secondary carbocation at m/z 281. This fragment, [CH₃CI₂]⁺, is predicted to be the base peak in the spectrum due to its relative stability.

  • Secondary Fragmentation:

    • The [CH₃CI₂]⁺ ion can undergo further fragmentation by losing a second iodine radical to form the [CH₃CI]⁺ ion at m/z 154.

    • Alpha-cleavage of the [CH₃CI₂]⁺ ion can lead to the loss of a methylene radical (CH₂) to form the [HCI₂]⁺ ion at m/z 141.

    • The molecular ion or subsequent fragments can lose all three iodine atoms to produce the ethyl cation, [C₂H₃]⁺, at m/z 27.

    • A small peak corresponding to the iodine cation, [I]⁺, at m/z 127 may also be observed.

The predicted fragmentation pathway is visualized in the diagram below.

Fragmentation_Pathway M [CH₃CI₃]⁺˙ m/z = 408 I_rad - I• M->I_rad I3_rad - 3I• M->I3_rad C2H3I2_rad - •C₂H₃I₂ M->C2H3I2_rad F1 [CH₃CI₂]⁺ m/z = 281 (Base Peak) I_rad2 - I• F1->I_rad2 CH2_rad - •CH₂ F1->CH2_rad F2 [CH₃CI]⁺ m/z = 154 F3 [HCI₂]⁺ m/z = 141 F4 [C₂H₃]⁺ m/z = 27 I [I]⁺ m/z = 127 I_rad->F1 I_rad2->F2 CH2_rad->F3 I3_rad->F4 C2H3I2_rad->I

Predicted fragmentation pathway of this compound.

Experimental Protocols

The following is a general experimental protocol for obtaining an electron ionization mass spectrum of a solid sample like this compound using a direct insertion probe.

Instrumentation:

  • A high-resolution mass spectrometer equipped with an electron ionization (EI) source.

  • Direct Insertion Probe (DIP).

Procedure:

  • Sample Preparation:

    • A small amount of crystalline this compound (typically < 1 mg) is placed in a clean glass capillary tube.

    • The capillary tube is inserted into the tip of the direct insertion probe.

  • Instrument Setup:

    • The mass spectrometer is tuned and calibrated according to the manufacturer's specifications.

    • The EI source is set to a standard electron energy of 70 eV.

    • The ion source temperature is typically set between 150-250 °C to facilitate sample volatilization.

    • The mass analyzer is set to scan a mass range appropriate for the compound, for example, m/z 10 to 500.

  • Data Acquisition:

    • The direct insertion probe is inserted into the mass spectrometer's vacuum lock.

    • The probe is slowly heated to volatilize the sample directly into the ion source.

    • Mass spectra are continuously acquired as the sample evaporates.

    • The spectrum with the best signal-to-noise ratio and representative fragmentation pattern is selected for analysis.

  • Data Analysis:

    • The acquired mass spectrum is analyzed to identify the molecular ion (if present) and the major fragment ions.

    • The relative abundances of the ions are determined, and the base peak is identified.

    • The fragmentation pattern is interpreted to confirm the structure of the compound.

This guide provides a foundational understanding of the anticipated mass spectrometric behavior of this compound. Experimental verification is essential to confirm and refine these predictions.

The Fragmentation Roadmap of 1,1,1-Triiodoethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical fragmentation pattern of 1,1,1-triiodoethane (CH₃CI₃) under electron ionization (EI) mass spectrometry. Due to the limited availability of public experimental mass spectra for this specific compound, this guide outlines the predicted fragmentation pathways based on established principles of mass spectrometry and the known behavior of halogenated organic molecules. The information presented herein serves as a predictive framework for researchers encountering this or structurally similar compounds in their analytical workflows.

Predicted Fragmentation Pattern of this compound

The mass spectrum of this compound is anticipated to be characterized by the facile cleavage of the carbon-iodine bonds, which are significantly weaker than carbon-carbon or carbon-hydrogen bonds. The high atomic weight of iodine (approximately 127 amu) will result in fragment ions with large mass-to-charge ratios (m/z) and significant mass losses between peaks.

The initial ionization event will produce a molecular ion ([CH₃CI₃]⁺˙). However, due to the presence of three bulky and electronegative iodine atoms, the molecular ion is expected to be highly unstable and may be of very low abundance or not observed at all. The fragmentation will be dominated by the sequential loss of iodine radicals and hydrogen iodide (HI).

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures. The relative abundances are theoretical and based on the predicted stability of the resulting ions.

m/z Proposed Ion Formula Proposed Ion Structure Predicted Relative Abundance Identity
408[C₂H₃I₃]⁺˙CH₃-CI₃⁺˙Very Low / AbsentMolecular Ion
281[C₂H₃I₂]⁺CH₃-CI₂⁺HighLoss of an Iodine Radical
154[C₂H₃I]⁺˙CH₃-CI⁺˙MediumLoss of two Iodine Radicals
153[C₂H₂I]⁺CH₂=CI⁺MediumLoss of H and two Iodine Radicals
141[CHI₂]⁺HCI₂⁺HighAlpha-cleavage product
127[I]⁺I⁺MediumIodine Cation
27[C₂H₃]⁺CH₃-C⁺LowLoss of three Iodine Radicals

Proposed Fragmentation Pathways

The fragmentation of this compound is expected to proceed through several key pathways initiated by the unstable molecular ion. The primary routes are predicted to be:

  • Loss of an Iodine Radical: The most favorable initial fragmentation step is the homolytic cleavage of a C-I bond to release an iodine radical (I•), resulting in the formation of a diiodoethyl cation ([C₂H₃I₂]⁺) at m/z 281. This fragment is expected to be a prominent peak in the spectrum.

  • Sequential Loss of Iodine: Following the initial loss of an iodine atom, the [C₂H₃I₂]⁺ ion can undergo further fragmentation by losing a second iodine radical to form the iodoethyl cation ([C₂H₃I]⁺˙) at m/z 154.

  • Alpha-Cleavage: A characteristic fragmentation for compounds with the structure R-CX₃ is alpha-cleavage, where the bond between the two carbon atoms breaks. In this case, it would lead to the formation of the highly stable diiodomethyl cation ([CHI₂]⁺) at m/z 141 and a methyl radical (•CH₃). This is predicted to be a significant fragmentation pathway.

  • Rearrangement and Elimination of HI: The fragment ions can undergo rearrangement to eliminate a neutral molecule of hydrogen iodide (HI). For example, the [C₂H₃I₂]⁺ ion could potentially lose HI to form an ion at m/z 153.

The logical flow of these fragmentation pathways is visualized in the following diagram:

Fragmentation_Pattern M [CH₃CI₃]⁺˙ m/z = 408 (Molecular Ion) F1 [CH₃CI₂]⁺ m/z = 281 M->F1 - I• F3 [CHI₂]⁺ m/z = 141 M->F3 - •CH₃ (α-cleavage) F2 [CH₃CI]⁺˙ m/z = 154 F1->F2 - I• F4 [C₂H₃]⁺ m/z = 27 F2->F4 - I•

Figure 1. Proposed fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry Analysis

The following provides a generalized experimental protocol for the analysis of this compound using a standard electron ionization gas chromatography-mass spectrometer (GC-MS).

1. Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile, high-purity solvent such as hexane or dichloromethane. A typical concentration would be in the range of 10-100 µg/mL.

  • Ensure the sample is free of non-volatile impurities that could contaminate the GC inlet and MS source.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • GC Column: A non-polar or low-polarity capillary column, such as a 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl-methylpolysiloxane.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 25 to 500.

    • Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the solvent peak from saturating the detector.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the data using the instrument's software.

  • Identify the chromatographic peak corresponding to this compound.

  • Obtain the mass spectrum for this peak by averaging the scans across the peak and subtracting the background spectrum.

  • Analyze the resulting mass spectrum to identify the molecular ion (if present) and the major fragment ions. Compare the observed fragmentation pattern with the theoretical pattern presented in this guide.

The workflow for this experimental protocol is illustrated below:

Figure 2. Experimental workflow for GC-MS analysis.

Navigating the Vibrational Landscape of 1,1,1-Triiodoethane: An In-depth Technical Guide to its Predicted Infrared Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Predicted Infrared Spectral Data of 1,1,1-Triiodoethane

The infrared spectrum of this compound is anticipated to be dominated by absorptions arising from the stretching and bending vibrations of its constituent C-H, C-C, and C-I bonds. By drawing analogies from known spectra of iodoalkanes and general principles of vibrational spectroscopy, a predicted set of characteristic absorption bands has been compiled. The heavier iodine atoms are expected to significantly lower the vibrational frequencies of the C-I bonds, placing them in the far-infrared region of the spectrum.

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected IntensityNotes
C-H Asymmetric Stretching~2960 - 2970MediumTypical for methyl (CH₃) groups. The presence of three heavy iodine atoms on the adjacent carbon may cause a slight shift.
C-H Symmetric Stretching~2870 - 2880Medium to WeakAnother characteristic vibration of the methyl group.
C-H Asymmetric Bending (Deformation)~1440 - 1460MediumOften referred to as the "umbrella" mode for the methyl group.
C-H Symmetric Bending (Deformation)~1370 - 1390MediumA key bending vibration for the methyl group.
C-C Stretching~900 - 1100Weak to MediumThe position of this peak can be influenced by coupling with other vibrations.
C-I Asymmetric Stretching~480 - 550StrongDue to the large mass of the iodine atoms, the C-I stretching vibrations are expected at low wavenumbers. This would be a highly characteristic peak.[1][2]
C-I Symmetric Stretching~450 - 500StrongExpected to be in close proximity to the asymmetric stretch.
CI₃ Rocking/Deformation< 400Medium to StrongThese bending and rocking motions of the triiodomethyl group will occur in the far-infrared region.

Experimental Protocol for Infrared Spectroscopy of this compound

Given that this compound is a solid with a melting point of 93°C, the following protocol outlines a standard procedure for obtaining its infrared spectrum using the KBr pellet method.

1. Synthesis and Purification:

  • Synthesize this compound. A potential route involves the reaction of 1,1,1-trichloroethane with an iodide salt under appropriate conditions.

  • Purify the synthesized compound, for example, by recrystallization from a suitable solvent like ethanol, to ensure the removal of any starting materials or byproducts that could interfere with the spectral analysis.

2. Sample Preparation (KBr Pellet Method):

  • Materials:

    • Dry this compound (1-2 mg)

    • Dry, spectroscopy-grade Potassium Bromide (KBr) (100-200 mg)

    • Agate mortar and pestle

    • Pellet press with a die

    • Vacuum pump

  • Procedure:

    • Gently grind the KBr in the agate mortar to a fine powder.

    • Add the this compound to the mortar and mix thoroughly with the KBr. The mixture should be homogenous.

    • Transfer a portion of the mixture to the die of the pellet press.

    • Connect the die to a vacuum pump to remove any trapped air, which can cause scattering of the infrared beam.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Carefully remove the KBr pellet from the die.

3. Data Acquisition:

  • Instrumentation:

    • Fourier Transform Infrared (FTIR) spectrometer

  • Procedure:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment to subtract the spectral contributions of atmospheric water and carbon dioxide.

    • Acquire the infrared spectrum of the this compound sample over the desired wavenumber range (e.g., 4000 - 400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

4. Data Analysis:

  • Process the acquired spectrum to identify the positions and intensities of the absorption bands.

  • Compare the observed peaks with the predicted frequencies to assign the vibrational modes of this compound.

Visualizing Molecular and Experimental Frameworks

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, provide a visual representation of the predicted molecular vibrations and the experimental workflow.

molecular_vibrations cluster_molecule This compound (CH3CI3) cluster_ch_bonds C-H Vibrations cluster_cc_bond C-C Vibration cluster_ci_bonds C-I Vibrations CH3CI3 CH3-CI3 CH_stretch Stretching (~2870-2970 cm-1) CH3CI3->CH_stretch in CH3 group CH_bend Bending (~1370-1460 cm-1) CH3CI3->CH_bend in CH3 group CC_stretch Stretching (~900-1100 cm-1) CH3CI3->CC_stretch CI_stretch Stretching (~450-550 cm-1) CH3CI3->CI_stretch in CI3 group CI_bend Bending/Rocking (< 400 cm-1) CH3CI3->CI_bend in CI3 group

Caption: Predicted vibrational modes of this compound and their expected spectral regions.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Synthesis Synthesize & Purify This compound Grinding Grind with KBr Synthesis->Grinding Pelletizing Press into Pellet Grinding->Pelletizing Background Record Background Spectrum Pelletizing->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Processing Process Spectrum Sample_Scan->Processing Assignment Assign Vibrational Modes Processing->Assignment

Caption: Experimental workflow for obtaining the infrared spectrum of this compound.

This technical guide serves as a foundational resource for researchers interested in the spectroscopic properties of this compound. While the provided spectral data is predictive, it offers a robust starting point for experimental investigations and will be invaluable for the identification and characterization of this compound in various scientific and industrial applications.

References

An In-depth Technical Guide to the Handling and Storage of 1,1,1-Triiodoethane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited publicly available data exists for the specific handling and storage protocols of 1,1,1-Triiodoethane. The following guide is based on the known properties of this compound, safety data for analogous polyiodinated and halogenated alkanes, and general best practices for handling hazardous chemicals in a research and development setting.

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the safe handling and storage of this compound. Due to its classification as a polyiodinated alkane, this compound requires careful management to mitigate potential hazards.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in the table below. This information is crucial for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₂H₃I₃[1]
Molecular Weight 407.76 g/mol [1][2]
Melting Point 93°C[3]
Boiling Point (estimated) 220.66°C[3]
Density (estimated) 3.2584 g/cm³[3]
Appearance Not specified, likely a solid at room temperature given the melting point.
Solubility Insoluble in water. Soluble in organic solvents like chloroform, carbon disulfide, benzene, and toluene.[4]

Stability and Reactivity

This compound is expected to be sensitive to light and heat, similar to other polyiodinated compounds like iodoform and tetraiodoethylene.[4][5]

  • Decomposition: Upon heating, it is likely to decompose and release toxic and corrosive fumes, including iodine and hydrogen iodide.[5][6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reactive metals.[7][8]

Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., neoprene or nitrile) should be worn.[8]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[7][9]

Experimental Protocols: General Handling and Storage

The following protocols are generalized for the safe handling and storage of hazardous chemicals and should be adapted for this compound.

Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name, CAS number (594-21-8), and appropriate hazard warnings.

Storage:

  • Store in a cool, dry, and dark place to prevent decomposition by light and heat.[8]

  • Keep the container tightly sealed and store in a well-ventilated area.[10]

  • Store away from incompatible materials such as strong oxidizing agents and bases.[8][10]

Handling (in a Chemical Fume Hood):

  • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[7]

  • Use appropriate tools (e.g., spatula, scoop) for transferring the solid. Avoid creating dust.

  • If making solutions, slowly add the this compound to the solvent.

  • After handling, thoroughly wash hands and any exposed skin.[7]

Spill and Waste Disposal:

  • In case of a spill, evacuate the area and prevent the spread of the material.

  • Absorb small spills with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[7][9]

Mandatory Visualizations

Logical Workflow for Handling this compound

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Assemble Equipment Assemble Equipment Prepare Fume Hood->Assemble Equipment Transfer Chemical Transfer Chemical Assemble Equipment->Transfer Chemical Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Store Securely Store Securely Decontaminate Workspace->Store Securely

Caption: A logical workflow for the safe handling of this compound.

References

Navigating the Unknown: A Technical Safety Guide for 1,1,1-Triiodoethane

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the presumed safety precautions for 1,1,1-Triiodoethane, designed for researchers, scientists, and drug development professionals. Due to the scarcity of specific data, this document emphasizes a cautious approach, drawing parallels from well-documented, structurally similar compounds.

Core Safety & Handling

Given the presence of three iodine atoms on a single carbon, this compound is anticipated to be a reactive and potentially unstable compound, likely sensitive to light, heat, and bases, similar to Iodoform. Its handling requires stringent safety measures to prevent exposure and decomposition.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the recommended PPE based on the potential hazards associated with polyiodinated alkanes.

Body Part Personal Protective Equipment Standard
Eyes Chemical safety goggles and a face shieldEN 166
Hands Chemical-resistant gloves (e.g., Viton®, Nitrile rubber - assess for breakthrough time)EN 374
Body Flame-retardant, chemically resistant lab coat. An apron or chemical suit may be necessary for larger quantities.EN 13034
Respiratory Use in a certified chemical fume hood. If engineering controls are not sufficient, a full-face respirator with an appropriate organic vapor/acid gas cartridge is recommended.NIOSH (US) or EN 14387 (EU)

Health Hazard Profile (Extrapolated)

The health hazards of this compound are inferred from its structural analog, Iodoform. Acute and chronic exposure could lead to significant health effects.

Exposure Route Potential Health Effects
Inhalation May cause irritation to the respiratory tract, dizziness, headache, and nausea. High concentrations could lead to systemic effects.
Skin Contact May cause skin irritation, redness, and pain. Prolonged contact can lead to absorption through the skin, contributing to systemic toxicity.
Eye Contact Expected to cause serious eye irritation, potentially leading to damage.
Ingestion Likely to be toxic if swallowed. May cause gastrointestinal irritation, nausea, vomiting, and systemic poisoning.
Chronic Exposure Potential for effects on the central nervous system, liver, and kidneys, similar to other halogenated hydrocarbons.

Experimental Protocols: Safe Handling Workflow

The following is a generalized protocol for the safe handling of this compound in a laboratory setting.

1. Preparation and Pre-Handling:

  • Conduct a thorough risk assessment for the planned experiment.
  • Ensure a certified chemical fume hood is operational.
  • Assemble all necessary equipment and reagents before handling the compound.
  • Prepare appropriate waste containers.
  • Verify that all required PPE is available and in good condition.

2. Handling the Compound:

  • Always handle this compound within a chemical fume hood to minimize inhalation exposure.
  • Use the smallest quantity of the substance necessary for the experiment.
  • Avoid direct contact with skin and eyes by wearing appropriate PPE.
  • Use equipment made of compatible materials. Avoid contact with strong bases, reactive metals, and strong oxidizing agents.
  • As polyiodinated compounds can be light-sensitive, store and handle in amber vials or protect from light.

3. Post-Handling and Waste Disposal:

  • Decontaminate all equipment that has come into contact with this compound.
  • Dispose of waste in a dedicated, labeled, and sealed container for halogenated organic waste. Follow all institutional and local regulations for hazardous waste disposal.
  • Clean the work area thoroughly.
  • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Visualizing Safe Practices

To further clarify the recommended procedures, the following diagrams illustrate a logical workflow for safe handling and an emergency response plan.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling RiskAssessment Risk Assessment FumeHoodCheck Fume Hood Check RiskAssessment->FumeHoodCheck AssembleEquipment Assemble Equipment FumeHoodCheck->AssembleEquipment PrepWaste Prepare Waste Containers AssembleEquipment->PrepWaste CheckPPE Check PPE PrepWaste->CheckPPE HandleInHood Handle in Fume Hood CheckPPE->HandleInHood UseSmallestAmount Use Smallest Amount HandleInHood->UseSmallestAmount AvoidContact Avoid Direct Contact UseSmallestAmount->AvoidContact ProtectFromLight Protect from Light AvoidContact->ProtectFromLight Decontaminate Decontaminate Equipment ProtectFromLight->Decontaminate DisposeWaste Dispose of Waste Decontaminate->DisposeWaste CleanArea Clean Work Area DisposeWaste->CleanArea RemovePPE Remove PPE & Wash Hands CleanArea->RemovePPE

Caption: A logical workflow for the safe handling of this compound.

EmergencyResponse cluster_spill Spill Response cluster_exposure Exposure Response SpillExposure Spill or Exposure Occurs Evacuate Evacuate Immediate Area SpillExposure->Evacuate RemoveContaminated Remove Contaminated Clothing SpillExposure->RemoveContaminated Alert Alert Supervisor & Safety Officer Evacuate->Alert Secure Secure the Area Alert->Secure Cleanup Cleanup (if trained) or Await Hazmat Secure->Cleanup WashSkin Wash Skin with Soap & Water (15 min) RemoveContaminated->WashSkin FlushEyes Flush Eyes with Water (15 min) RemoveContaminated->FlushEyes SeekMedical Seek Immediate Medical Attention WashSkin->SeekMedical FlushEyes->SeekMedical

Caption: A decision-making flowchart for emergency procedures.

Conclusion

While specific data for this compound remains elusive, a proactive and cautious approach based on analogous compounds is paramount for ensuring the safety of all personnel. Researchers and drug development professionals are urged to treat this compound as highly hazardous, implementing stringent engineering controls, comprehensive personal protective equipment, and well-defined handling and emergency protocols. Further research into the specific toxicological and stability profile of this compound is strongly encouraged to fill the current knowledge gap.

Navigating the Unknowns: A Technical Safety Guide to 1,1,1-Triiodoethane

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

Limited quantitative data is available for 1,1,1-Triiodoethane. The following table summarizes the existing information.[1][2][3]

PropertyValueSource
Chemical Name This compoundGuidechem
Synonyms Methyl iodoformChemicalBook
CAS Number 594-21-8Guidechem
Molecular Formula C2H3I3Guidechem
Molecular Weight 407.76 g/mol Guidechem
Melting Point 93°CChemicalBook
Boiling Point 220.66°C (estimate)ChemicalBook
Density 3.2584 g/cm³ (rough estimate)ChemicalBook
Refractive Index 1.4933 (estimate)ChemicalBook

Hazard Identification and Toxicological Profile (Inferred)

Due to the lack of specific toxicological studies on this compound, the following potential hazards are inferred from data on iodoalkanes and other polyhalogenated alkanes. Organohalides, in general, should be treated with extreme caution due to their potential toxicity.

Potential Health Effects:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Skin and Eye Irritation: Likely to be an irritant to the skin and eyes.

  • Respiratory Irritation: Vapors may irritate the respiratory tract.

  • Hepatotoxicity: Halogenated alkanes, such as carbon tetrachloride and iodoform, are known to be hepatotoxic.[4] They can be activated by cytochrome P450 enzymes to form free radicals, which can lead to lipid peroxidation and damage to liver cells.[4]

  • Genotoxicity and Carcinogenicity: The genotoxic and carcinogenic potential of this compound is unknown. However, some halogenated hydrocarbons have been shown to have mutagenic or carcinogenic properties.[5]

  • Iodism: Prolonged exposure to iodine-containing compounds can lead to iodism, with symptoms including skin rash, running nose, headache, and irritation of mucous membranes.[6]

Potential Environmental Effects:

  • Organohalides can be persistent in the environment and may be harmful to aquatic life.

Experimental Protocols and Safe Handling

Given the uncharacterized nature of this compound, a stringent protocol for handling a particularly hazardous substance should be followed.

General Handling Protocol for a Substance with Unknown Hazards
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield should be worn.

    • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile or neoprene, double-gloving is recommended) must be worn.

    • Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities, a chemically resistant apron is advised.

  • Engineering Controls: A properly functioning chemical fume hood is essential to control vapor exposure.

  • Weighing: If weighing the solid, it should be done in a fume hood or a ventilated balance enclosure.

  • Spill and Emergency Procedures:

    • Have a spill kit readily available.

    • In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.

    • In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.

    • In case of inhalation, move to fresh air and seek medical attention.

    • In case of a large spill, evacuate the area and contact emergency services.

Handling of Light-Sensitive Iodo Compounds

Iodine-containing compounds are often sensitive to light, which can cause decomposition.[7][8]

  • Storage: Store this compound in a tightly sealed, amber glass container in a cool, dark, and dry place.[7]

  • Experimental Setup: When conducting reactions, wrap glassware in aluminum foil or use amber-colored glassware to protect the compound from light.[8]

  • Work Environment: Minimize exposure to direct sunlight and strong artificial light.

Visualizations

Risk Assessment and Handling Workflow

The following diagram outlines a logical workflow for the risk assessment and handling of an uncharacterized chemical like this compound.

Risk Assessment and Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase a Literature Search for MSDS and Toxicity Data b Data Found? a->b c Assume High Hazard: Treat as Particularly Hazardous Substance b->c No d Gather Physicochemical Data and Information on Analogous Compounds c->d e Develop Standard Operating Procedure (SOP) d->e f Use Designated Area (Chemical Fume Hood) e->f Implement SOP g Wear Appropriate PPE f->g h Minimize Quantities g->h i Protect from Light h->i j Segregate Waste i->j k Label Waste Container Clearly j->k l Dispose via Institutional Hazardous Waste Program k->l

Risk Assessment and Handling Workflow
Potential Toxicological Pathway of Haloalkanes

This diagram illustrates a potential mechanism of toxicity for haloalkanes, which may be applicable to this compound.

Potential Toxicological Pathway of Haloalkanes cluster_activation Bioactivation cluster_damage Cellular Damage cluster_outcome Toxicological Outcome a This compound (in Liver) b Cytochrome P450 Enzymes a->b c Triiodoethyl Radical (C2H2I3•) b->c d Lipid Peroxidation c->d f DNA Adduct Formation c->f g Protein Damage c->g e Membrane Damage d->e h Hepatotoxicity e->h i Potential Mutagenicity f->i g->h

Potential Toxicological Pathway

References

Methodological & Application

The Enigmatic Role of 1,1,1-Triiodoethane in Organic Synthesis: A Scarcity of Applications

Author: BenchChem Technical Support Team. Date: November 2025

Physicochemical Properties of 1,1,1-Triiodoethane

While its applications in synthesis are not well-documented, basic physicochemical data for this compound have been reported. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 594-21-8[1][2]
Molecular Formula C₂H₃I₃[1][2]
Molecular Weight 407.76 g/mol [1][2]
Synonyms Methyl iodoform[1][2]
Melting Point 93°C[1]
Boiling Point 220.66°C (estimate)[1]
Density 3.2584 g/cm³ (rough estimate)[1]

Synthesis of this compound

Information regarding the synthesis of this compound is sparse, with no detailed experimental protocols found in the surveyed literature. However, some precursors have been identified, suggesting potential synthetic pathways. One noted precursor is 1,1,1-trichloroethane (CAS No. 71-55-6).[2] The lack of detailed procedures indicates that this transformation is not a commonly performed or well-optimized reaction in standard organic synthesis.

The Iodoform (Triiodomethane) Reaction: A Point of Clarification

The vast majority of search results pertaining to tri-iodinated methane derivatives relate to the iodoform (or haloform) reaction . It is crucial to distinguish this reaction and its product, iodoform (CHI₃), from this compound (CH₃CI₃).

The iodoform reaction is a well-established method for the synthesis of triiodomethane and serves as a qualitative test for the presence of methyl ketones or secondary alcohols that can be oxidized to methyl ketones.[3][4][5][6] The reaction proceeds via the poly-iodination of the methyl group of a ketone or an alcohol, followed by cleavage of the resulting tri-iodomethyl ketone intermediate by a base to yield iodoform and a carboxylate salt.[3][6]

Diagram 1: The Iodoform Reaction Pathway

Iodoform_Reaction Start Methyl Ketone (R-CO-CH₃) I2_NaOH I₂ / NaOH(aq) Intermediate Tri-iodomethyl Ketone (R-CO-CI₃) I2_NaOH->Intermediate Poly-iodination NaOH NaOH(aq) Products Iodoform (CHI₃) + R-COONa NaOH->Products Cleavage

Caption: General reaction scheme for the iodoform test.

Conclusion

For researchers, scientists, and drug development professionals, it is important to note that this compound does not appear to be a reagent with established utility in organic synthesis, based on currently available scientific literature. The information landscape is dominated by its isomer, iodoform (triiodomethane), which is readily synthesized via the haloform reaction and has historical applications as an antiseptic.[7] Consequently, the creation of detailed application notes and experimental protocols for this compound is not feasible at this time due to the profound lack of primary research on its synthetic applications. Researchers interested in this molecule may need to undertake foundational research to explore its reactivity and potential uses.

References

Application Notes and Protocols for 1,1,1-Triiodoethane (Iodoform)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the applications and reaction protocols for 1,1,1-triiodoethane, commonly known as iodoform (CHI₃). The primary focus is on its role in the haloform reaction, a key transformation in organic synthesis and qualitative analysis.

Application Notes

This compound is a pale yellow, crystalline solid with a distinctive, penetrating odor. Its primary utility in a laboratory setting stems from the iodoform reaction , where it is the characteristic product formed from the reaction of a methyl ketone (or a substrate that can be oxidized to a methyl ketone) with iodine in the presence of a base.

Key Applications:

  • Qualitative Analysis: The formation of the yellow iodoform precipitate serves as a reliable chemical test for the presence of methyl ketones or secondary alcohols with a methyl group on the alpha-carbon.

  • Synthetic Chemistry: The iodoform reaction is a valuable method for converting methyl ketones into carboxylic acids with one less carbon atom. The reaction proceeds via the cleavage of the methyl group, which forms iodoform, and the conversion of the remaining acyl group into a carboxylate salt.

  • Precursor for Radical Reactions: Although less common, the weak C-I bond in iodoform allows it to serve as a source of iodine radicals upon photolysis or thermolysis, potentially initiating radical polymerization or other radical-mediated transformations.

  • Pharmaceutical Applications: Historically, iodoform was used as an antiseptic and disinfectant for wounds and sores, a practice now largely superseded by more effective agents. In modern drug development, the iodoform reaction is primarily a synthetic tool for accessing carboxylic acid intermediates required for the synthesis of more complex pharmaceutical agents.

Experimental Protocols

Protocol 1: Synthesis of Benzoic Acid from Acetophenone via the Iodoform Reaction

This protocol details the conversion of a methyl ketone (acetophenone) to a carboxylic acid (benzoic acid).

Materials:

  • Acetophenone

  • Sodium hydroxide (NaOH)

  • Iodine (I₂)

  • Potassium iodide (KI) (to aid iodine dissolution)

  • Diethyl ether or other suitable extraction solvent

  • Hydrochloric acid (HCl), concentrated

  • Sodium thiosulfate (Na₂S₂O₃) solution, 5%

  • Distilled water

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, beaker, Buchner funnel, filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of sodium hydroxide in 100 mL of distilled water. Add 5.0 g of acetophenone to this solution.

  • Addition of Iodine: Prepare the iodine solution by dissolving 12.7 g of iodine and 25 g of potassium iodide in 50 mL of distilled water. Slowly add this iodine solution to the stirred acetophenone/NaOH mixture in the flask.

  • Reaction: The mixture will turn dark and cloudy. Gently heat the flask to 60°C using a water bath on a heating mantle for approximately 30 minutes, with continuous stirring. The yellow precipitate of iodoform (this compound) should form.

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess iodine by adding 5% sodium thiosulfate solution dropwise until the dark color disappears.

  • Isolation of Iodoform (Optional): The yellow iodoform precipitate can be collected by vacuum filtration, washed with cold water, and air-dried.

  • Isolation of Carboxylic Acid: Filter the remaining reaction mixture to remove the iodoform. Transfer the filtrate to a separatory funnel.

  • Extraction: Wash the aqueous solution with 2 x 30 mL portions of diethyl ether to remove any unreacted starting material. Discard the organic layers.

  • Precipitation: Transfer the aqueous layer to a beaker and cool it in an ice bath. Slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise until the precipitation of benzoic acid is complete (check with pH paper, pH ~2).

  • Final Product Isolation: Collect the white precipitate of benzoic acid by vacuum filtration. Wash the solid with a small amount of ice-cold water.

  • Drying: Dry the product in a desiccator or a low-temperature oven. Determine the yield and characterize the product (e.g., by melting point).

Safety Precautions:

  • Handle sodium hydroxide and concentrated hydrochloric acid with care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Iodine is corrosive and can cause stains. Avoid inhalation of its vapors.

  • Diethyl ether is extremely flammable; ensure there are no ignition sources nearby.

Protocol 2: Qualitative Test for Methyl Ketones (The Iodoform Test)

This protocol describes a rapid test to determine the presence of a methyl ketone or a related structure.

Materials:

  • Test compound (unknown)

  • Sodium hydroxide solution, 10%

  • Iodine-potassium iodide (I₂/KI) solution (as prepared in Protocol 1)

  • Test tubes

Procedure:

  • Dissolve approximately 0.1 g or 5-10 drops of the test compound in 2 mL of water or a suitable solvent (like dioxane if insoluble in water) in a test tube.

  • Add 2 mL of 10% sodium hydroxide solution and mix well.

  • Slowly add the I₂/KI solution dropwise, shaking the test tube, until the dark brown color of the iodine persists.

  • Warm the mixture gently in a 60°C water bath for a few minutes. If the brown color fades, add more I₂/KI solution until the color persists for at least two minutes at 60°C.

  • Add a few drops of 10% NaOH solution to remove the excess iodine.

  • Allow the test tube to stand for 10-15 minutes.

  • Observation: The formation of a pale yellow precipitate with a characteristic "antiseptic" smell indicates a positive test, confirming the presence of a methyl ketone or a structure that can be oxidized to one.

Quantitative Data

The yield of carboxylic acid from the iodoform reaction can vary based on the substrate and reaction conditions. The table below summarizes representative data for the conversion of various methyl ketones.

SubstrateProductTypical Yield (%)Reaction Temperature (°C)
AcetoneAcetic Acid45-55%60-70
AcetophenoneBenzoic Acid85-95%55-65
2-ButanonePropanoic Acid70-80%60-70
Cyclopropyl methyl ketoneCyclopropanecarboxylic acid60-70%50-60

Visualizations

Workflow for Carboxylic Acid Synthesis via Iodoform Reaction

G Workflow: Iodoform Reaction for Synthesis Start Start: Methyl Ketone (e.g., Acetophenone) Reagents Reagents: 1. I₂ / NaOH(aq) 2. Heat (60°C) Start->Reagents Mix Reaction Reaction Mixture: Carboxylate Salt + Iodoform (CHI₃) Reagents->Reaction React Workup Work-up: 1. Quench excess I₂ (Na₂S₂O₃) 2. Filter off CHI₃ Reaction->Workup Process Acidification Acidification: Add HCl(aq) Workup->Acidification Isolate Filtrate Product Final Product: Carboxylic Acid (e.g., Benzoic Acid) Acidification->Product Precipitate

Caption: Workflow for synthesizing a carboxylic acid from a methyl ketone.

Logical Flow for the Qualitative Iodoform Test

G Logic: Qualitative Iodoform Test Start Start: Add Sample + NaOH + I₂/KI Warm Warm to 60°C Start->Warm Observe Observe for 15 min Warm->Observe Positive Positive Result: Yellow Precipitate (CHI₃) = Methyl Ketone Present Observe->Positive Yes Negative Negative Result: No Precipitate = Methyl Ketone Absent Observe->Negative No

Caption: Decision tree for the qualitative iodoform test.

Simplified Mechanism of the Iodoform Reaction

G Mechanism: Iodoform Reaction Ketone Methyl Ketone Enolate Enolate Formation Ketone->Enolate OH⁻ Triiodo Tri-iodinated Ketone Enolate->Triiodo 3x I₂ (Halogenation) Cleavage Nucleophilic Acyl Substitution & Cleavage Triiodo->Cleavage OH⁻ Products Products: Carboxylate + Iodoform (CHI₃) Cleavage->Products

Caption: Key mechanistic steps of the iodoform reaction.

Subject: 1,1,1-Triiodoethane as a Precursor in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Introduction

This document addresses the inquiry regarding the role of 1,1,1-triiodoethane as a precursor in materials science. Following a comprehensive search of available scientific literature and databases, it has been determined that there is a significant lack of information regarding the application of this compound for this purpose. The search results were predominantly focused on a related but structurally distinct compound, iodoform (triiodomethane, CHI₃).

This document aims to clarify the distinction between these two compounds and to highlight the absence of documented applications for this compound as a materials science precursor. It is critical for researchers to ensure the correct identification of chemical precursors, as isomeric differences can lead to vastly different chemical behaviors and material properties.

The Compound in Question: this compound

This compound is an organoiodine compound with the chemical formula C₂H₃I₃ and the structural formula CH₃CI₃. It is an isomer of 1,1,2-triiodoethane. While theoretically possessing reactive carbon-iodine bonds, its utility as a precursor in materials synthesis is not documented in readily available scientific literature.

Clarification: this compound vs. Iodoform (Triiodomethane)

It is imperative to distinguish this compound from the more commonly known iodoform.

FeatureThis compoundIodoform (Triiodomethane)
Chemical Formula C₂H₃I₃CHI₃
Structure A two-carbon chain with three iodine atoms attached to one carbon.A single-carbon atom bonded to three iodine atoms and one hydrogen atom.
Common Applications No well-documented applications in materials science.Antiseptic, disinfectant, and some limited use in organic synthesis and as a precursor for some carbon-based materials.

Applications of Iodoform in Materials Science (For Context)

While not the subject of the original query, understanding the applications of iodoform can provide context as to why it may be more frequently discussed. Iodoform has been explored in a limited capacity in materials science, for instance, as a source of iodine in the synthesis of certain perovskite materials and as a component in some photopolymerizable compositions. It is crucial to reiterate that these applications are specific to iodoform and should not be extrapolated to this compound.

Experimental Protocols and Data

Due to the lack of available research on this compound as a materials science precursor, no established experimental protocols or quantitative data can be provided. Consequently, the creation of detailed application notes, data tables, and workflow diagrams is not possible at this time.

Conclusion

The inquiry into this compound as a precursor in materials science has revealed a significant gap in the available scientific literature. There are no well-documented applications, experimental protocols, or quantitative data to support its use in this context. Researchers are advised to be cautious of potential confusion with the more commonly known compound, iodoform (triiodomethane), as their chemical properties and potential applications are distinct. Further exploratory research would be required to determine if this compound has any viable applications in materials synthesis.

Application Notes: The Synthetic Utility of Triiodomethane (Iodoform) in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 1,1,1-Triiodoethane: Extensive literature searches for the application of this compound in the synthesis of novel compounds have yielded no significant results. The consensus within available chemical literature and expert discussions suggests that this compound is likely an unstable compound that readily decomposes, precluding its use as a reliable reagent in synthetic organic chemistry.

Therefore, these application notes will focus on a closely related and synthetically valuable compound: Triiodomethane (Iodoform, CHI₃) . Iodoform serves as a robust source of iodine and has been employed in a variety of chemical transformations for the synthesis of novel molecules, particularly in the pharmaceutical and materials science sectors.

Application: Radical Iodination of Alkanes

Triiodomethane, in the presence of a radical initiator, can serve as an efficient reagent for the iodination of C-H bonds in alkanes. This methodology is particularly useful for introducing iodine into complex organic scaffolds, which can then be further functionalized.

Quantitative Data:

EntrySubstrateInitiatorSolventTime (h)Yield (%)
1CyclohexaneDibenzoyl PeroxideBenzene875
2AdamantaneAIBNChlorobenzene1282
3n-HeptaneDi-tert-butyl peroxideDichloromethane668

Experimental Protocol: Radical Iodination of Cyclohexane

  • To a solution of cyclohexane (10 mmol) in benzene (20 mL) was added triiodomethane (1.2 mmol) and dibenzoyl peroxide (0.1 mmol).

  • The reaction mixture was heated to reflux (80 °C) under a nitrogen atmosphere for 8 hours.

  • The reaction was monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture was cooled to room temperature and the solvent was removed under reduced pressure.

  • The residue was purified by column chromatography on silica gel (eluent: n-hexane) to afford iodocyclohexane.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Cyclohexane in Benzene B Add Triiodomethane A->B C Add Dibenzoyl Peroxide B->C D Heat to Reflux (80°C) under Nitrogen for 8h C->D E Cool to Room Temperature D->E F Remove Solvent in Vacuo E->F G Column Chromatography F->G H Iodocyclohexane G->H

Caption: Workflow for the radical iodination of cyclohexane.

Application: Simmons-Smith Type Cyclopropanation

Triiodomethane, in combination with a zinc-copper couple, generates a carbenoid species that can react with alkenes to form cyclopropanes. This reaction is a cornerstone in the synthesis of strained ring systems found in many natural products and pharmaceuticals.

Quantitative Data:

EntryAlkeneSolventTime (h)Yield (%)Diastereomeric Ratio
1StyreneDiethyl Ether2485-
2(E)-StilbeneTHF3678>95:5 (trans)
3CyclohexeneDichloromethane1890-

Experimental Protocol: Cyclopropanation of Styrene

  • A flame-dried flask was charged with zinc dust (20 mmol) and copper(I) chloride (2 mmol) in anhydrous diethyl ether (30 mL).

  • The mixture was stirred at room temperature for 30 minutes to form the zinc-copper couple.

  • A solution of triiodomethane (10 mmol) in diethyl ether (10 mL) was added dropwise, and the mixture was stirred for another 30 minutes.

  • Styrene (5 mmol) was then added, and the reaction was stirred at room temperature for 24 hours.

  • The reaction was quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The organic layer was separated, and the aqueous layer was extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by distillation to afford phenylcyclopropane.

Logical Relationship:

G cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product A Triiodomethane (CHI₃) D Carbenoid Species (ICH₂ZnI) A->D B Zinc-Copper Couple (Zn-Cu) B->D C Alkene E Cyclopropane C->E D->E G A Aldehyde C 1,1-Diiodoalkene A->C B Ylide Formation (CHI₃ + PPh₃ + Base) B->C E Vinylic Carbanion C->E D Metal-Halogen Exchange (n-BuLi) D->E G Terminal Alkyne E->G F Elimination of LiI F->G

1,1,1-Triiodoethane: An Evaluation of its Role in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive literature searches have revealed no established applications or significant research regarding the use of 1,1,1-Triiodoethane in medicinal chemistry. This compound is not a recognized therapeutic agent, nor is it a commonly cited reagent or intermediate in pharmaceutical synthesis.

In contrast, the structurally similar compound, Iodoform (triiodomethane) , has a well-documented history as an antiseptic. To provide relevant context for researchers interested in polyiodinated alkanes, the following application note focuses on the established medicinal application of iodoform.

Application Note: Iodoform (Triiodomethane) as a Topical Antiseptic

Introduction

Iodoform (CHI₃) is a crystalline, yellow solid with a characteristic penetrating odor. Historically, it has been widely used as a topical antiseptic and disinfectant for wounds, sores, and in dental applications. Its therapeutic effect is not derived from the molecule itself, but from the slow release of elemental iodine upon contact with bodily tissues and secretions.

Mechanism of Action

The antiseptic properties of iodoform are attributed to the gradual decomposition and release of iodine when it comes into contact with organic matter, such as wound exudates or bacteria. The liberated iodine is a potent oxidizing agent that denatures microbial proteins and enzymes, leading to the death of bacteria, fungi, and other microorganisms. This slow-release mechanism provides a sustained antiseptic action at the site of application.

The diagram below illustrates the proposed mechanism of iodoform's antiseptic activity.

G cluster_synthesis Synthesis (Haloform Reaction) cluster_application Antiseptic Application Propanone Propanone (Acetone) Iodoform_syn Iodoform (CHI₃) (Product) Propanone->Iodoform_syn Reacts with Iodine Iodine (I₂) Iodine->Iodoform_syn Reacts with Base Base (e.g., NaOH) Base->Iodoform_syn In presence of Iodoform_app Iodoform (CHI₃) (Applied to wound) Iodoform_syn->Iodoform_app Used as Iodine_rel Liberated Iodine (I₂) Iodoform_app->Iodine_rel Decomposes in contact with Tissue Wound Exudates/ Bodily Fluids Tissue->Iodine_rel Catalyzes Action Denaturation of Proteins & Enzymatic Inactivation Iodine_rel->Action Causes Microbe Microorganisms (Bacteria, Fungi) Microbe->Action Target of Result Antiseptic/Disinfectant Effect Action->Result Leads to

Caption: Workflow of Iodoform synthesis and its mechanism as a topical antiseptic.

Experimental Protocols

While detailed clinical protocols for this compound are non-existent due to its lack of application, the synthesis of iodoform is a classic organic chemistry experiment known as the haloform reaction.

Protocol: Synthesis of Iodoform via the Haloform Reaction

  • Objective: To synthesize iodoform from a methyl ketone (e.g., acetone).

  • Materials:

    • Acetone (Propanone)

    • Iodine (I₂)

    • Sodium Hydroxide (NaOH) solution

    • Distilled water

    • Ice bath

    • Beakers, stirring rod, filtration apparatus

  • Methodology:

    • Dissolve a specific molar equivalent of iodine in an aqueous solution of sodium hydroxide.

    • Slowly add acetone to the iodine solution while stirring continuously. The reaction is typically performed in an ice bath to control the exothermic nature.

    • A yellow precipitate of iodoform will begin to form.

    • Continue stirring for a specified period (e.g., 10-15 minutes) to ensure the reaction goes to completion.

    • The solid iodoform product is then collected by vacuum filtration.

    • The collected precipitate is washed with cold distilled water to remove unreacted starting materials and byproducts.

    • The purified iodoform is then dried.

Quantitative Data

Due to the absence of medicinal applications for this compound, no quantitative data regarding its biological activity, efficacy, or toxicity in a therapeutic context is available. For iodoform, historical data primarily consists of qualitative observations of its antiseptic efficacy. Modern quantitative assessments of antiseptic agents rely on standardized assays like Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various microbial strains.

Table 1: Comparative Properties of this compound and Iodoform

PropertyThis compound (CH₃CI₃)Iodoform (CHI₃)
Medicinal Application None documentedTopical Antiseptic (historical)
Appearance Data not readily availableYellow, crystalline solid
Mechanism of Action Not applicableSlow release of elemental iodine
Synthesis Method Not commonly synthesizedHaloform reaction
Conclusion

The inquiry into the medicinal chemistry of this compound reveals a significant lack of application and research. It should not be considered a compound of interest for therapeutic development based on current knowledge. In contrast, its isomer, iodoform, provides a historical example of a polyiodinated alkane used in medicine as a topical antiseptic. The utility of iodoform stems from its ability to act as a reservoir for the slow release of bactericidal iodine. Researchers exploring organoiodine compounds in medicinal chemistry should focus on established pharmacophores and synthetic strategies rather than on this compound.

Application of 1,1,1-Triiodoethane in Polymer Chemistry: A General Perspective on Iodoalkanes

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of published research specifically detailing the application of 1,1,1-triiodoethane in polymer chemistry exists within readily available scientific literature. Therefore, this document provides a broader overview of the potential roles of iodoalkanes in polymer synthesis, drawing parallels from more commonly studied iodine compounds in controlled radical polymerization.

The principles outlined below are based on established mechanisms of iodine-mediated polymerization. While specific quantitative data and detailed protocols for this compound are not available, the following sections will provide a foundational understanding for researchers, scientists, and drug development professionals interested in the potential of such compounds.

General Application of Iodoalkanes in Controlled Radical Polymerization

Iodoalkanes can function as crucial components in controlled radical polymerization (CRP) techniques, primarily acting as initiators or chain transfer agents. These methods allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. The key to their function lies in the relative weakness of the carbon-iodine (C-I) bond, which can be reversibly cleaved to generate radicals.

Two prominent CRP methods involving iodo-compounds are Iodine Transfer Polymerization (ITP) and Reversible Iodine Transfer Polymerization (RITP).

Iodine Transfer Polymerization (ITP)

In ITP, an iodoalkane (R-I) acts as a chain transfer agent. A conventional radical initiator (like AIBN) starts the polymerization. The growing polymer chain can then abstract the iodine atom from the iodoalkane, terminating the chain and generating a new radical (R•) that can initiate the growth of a new polymer chain. This process allows for control over the molecular weight of the resulting polymer.

Reversible Iodine Transfer Polymerization (RITP)

RITP offers a higher degree of control. In this mechanism, the C-I bond at the end of a polymer chain can be reversibly activated (e.g., by heat or light) to generate a propagating radical and an iodine radical. This reversible deactivation-activation process maintains a low concentration of active radicals, suppressing termination reactions and leading to a "living" polymerization character. This allows for the synthesis of block copolymers and other complex architectures.

Potential Role of this compound

Theoretically, the C-I bonds in this compound could participate in radical polymerization. The presence of three iodine atoms on a single carbon might influence its reactivity as a chain transfer agent or initiator. However, without experimental data, its efficiency, the stability of the resulting radicals, and its impact on polymerization kinetics remain speculative.

Experimental Protocols (Generalized for Iodoalkane-Mediated Polymerization)

The following are generalized protocols for conducting a controlled radical polymerization using an iodoalkane as a chain transfer agent. These are not specific to this compound and would require significant optimization.

Protocol 1: Thermal-Initiated Polymerization of Styrene with an Iodoalkane Chain Transfer Agent

Materials:

  • Styrene (monomer), freshly distilled

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Iodoalkane (e.g., iodoform as a proxy for a polyiodoalkane) (chain transfer agent)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and heating mantle

Procedure:

  • In a Schlenk flask, dissolve styrene (e.g., 5 g, 48 mmol), AIBN (e.g., 0.016 g, 0.1 mmol), and the iodoalkane (concentration to be optimized to control molecular weight) in toluene (10 mL).

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Place the flask in a preheated oil bath at a specific temperature (e.g., 60-80 °C) and stir.

  • Monitor the reaction progress by taking aliquots at different time intervals to determine monomer conversion (e.g., via ¹H NMR or gravimetry).

  • After the desired time or conversion, terminate the polymerization by cooling the flask in an ice bath and exposing it to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of stirred methanol.

  • Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at a moderate temperature.

  • Characterize the polymer for its molecular weight (Mn), and polydispersity (Đ) using Gel Permeation Chromatography (GPC).

Quantitative Data (Hypothetical)

The following table presents hypothetical data for a series of polymerizations to illustrate the effect of the iodoalkane chain transfer agent concentration on the resulting polymer properties. This data is for illustrative purposes only and is not based on actual experiments with this compound.

Entry [Monomer]:[Initiator]:[Iodoalkane] Conversion (%) Mn ( g/mol ) (Theoretical) Mn ( g/mol ) (GPC) Đ (Mw/Mn)
1100:1:085-150,0002.1
2100:1:1828,5009,2001.3
3100:1:2794,2504,8001.4
4200:1:18818,50019,5001.3

Diagrams

Logical Workflow for Iodoalkane-Mediated Polymerization Experiment

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Work-up and Analysis A Reagent Preparation (Monomer, Initiator, Iodoalkane, Solvent) B Schlenk Flask Assembly A->B C Degassing (Freeze-Pump-Thaw) B->C D Reaction under Inert Atmosphere (Heating and Stirring) C->D E Monitoring (Conversion Analysis) D->E F Termination (Cooling and Air Exposure) E->F G Precipitation F->G H Filtration and Drying G->H I Characterization (GPC, NMR) H->I

Caption: Experimental workflow for a typical iodoalkane-mediated polymerization.

Signaling Pathway for Reversible Iodine Transfer Polymerization (RITP)

G cluster_initiation Initiation cluster_propagation Propagation & Deactivation I Initiator (I₂) IM Initiator-Monomer Adduct (P₁-I) I->IM + Monomer M Monomer PnI Dormant Species (Pₙ-I) IM->PnI Pn_rad Propagating Radical (Pₙ•) PnI->Pn_rad Activation (k_act) (Heat/Light) Pn_rad->PnI Deactivation (k_deact) + I• I_rad Iodine Radical (I•) PnmI Dormant Species (Pₙ₊ₘ-I) Pn_rad->PnmI + m Monomer

Caption: Mechanism of Reversible Iodine Transfer Polymerization (RITP).

Application Notes: 1,1,1-Triiodoethane as a Photochemical Source of Triiodomethyl Radicals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide detailed protocols and technical data on the use of 1,1,1-triiodoethane (CH₃CI₃) as a precursor for the triiodomethyl radical (•CI₃). This document is intended for researchers, chemists, and professionals in drug development and materials science. The focus is on the photochemical generation of the triiodomethyl radical and its subsequent application in organic synthesis.

Introduction

The triiodomethyl radical (•CI₃) is a valuable reactive intermediate in organic synthesis. Its utility stems from the ability to introduce the bulky and lipophilic triiodomethyl group into organic molecules, which can significantly alter their biological and physical properties. This compound is an effective and accessible source of the •CI₃ radical. The generation of this radical is typically achieved through the homolytic cleavage of a carbon-iodine (C-I) bond, a process that can be initiated by light (photolysis) or heat. The relatively weak C-I bond in this compound makes it a suitable precursor for such radical reactions.

Physicochemical Properties and Safety Data

Proper handling of this compound is crucial. Below is a summary of its key properties and safety information.

PropertyValue
IUPAC Name This compound
Molecular Formula C₂H₃I₃
Molecular Weight 407.75 g/mol
Appearance Expected to be a solid or high-boiling liquid
C-I Bond Dissociation Energy (est.) ~50-55 kcal/mol
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, Toluene)

Safety Precautions:

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Store in a cool, dark, and dry place away from light and heat to prevent decomposition.

Generation of Triiodomethyl Radicals via Photolysis

The primary method for generating triiodomethyl radicals from this compound is through photolysis. Irradiation with UV light provides the necessary energy to induce homolytic cleavage of one of the C-I bonds, yielding a triiodomethyl radical and an iodine radical.

G r1 H₃C-CI₃ p1 H₃C• r1->p1 p2 •CI₃

Figure 1: Photochemical generation of the triiodomethyl radical.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from analogous syntheses of polyiodinated alkanes.

Materials:

  • 1,1,1-trichloroethane

  • Aluminum iodide (AlI₃) or a mixture of Aluminum powder and Iodine

  • Carbon disulfide (CS₂) as solvent

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for an inert gas.

  • Charge the flask with aluminum iodide (1.1 equivalents) in anhydrous carbon disulfide.

  • Slowly add a solution of 1,1,1-trichloroethane (1.0 equivalent) in carbon disulfide to the flask via the dropping funnel at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 4-6 hours, monitoring the reaction by TLC or GC.

  • Cool the reaction mixture to room temperature and quench by carefully pouring it over crushed ice.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with a saturated solution of sodium thiosulfate to remove excess iodine, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Protocol 2: General Procedure for Photochemical Radical Addition to an Alkene

This protocol describes a general method for the addition of the triiodomethyl radical to an alkene.

Materials:

  • This compound

  • Alkene substrate

  • Degassed anhydrous solvent (e.g., benzene, toluene, or carbon tetrachloride)

  • Photoreactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp)

  • Quartz reaction vessel

  • Inert atmosphere setup

Procedure:

  • In a quartz reaction vessel, dissolve the alkene substrate (1.0 equivalent) and this compound (1.2 equivalents) in the chosen degassed solvent.

  • Purge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can quench radical reactions.

  • Place the reaction vessel in the photoreactor and irradiate with the UV lamp at room temperature. The reaction time will vary depending on the substrate and the lamp's intensity (typically 2-24 hours).

  • Monitor the reaction progress using TLC or GC analysis.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the triiodomethyl-adduct.

Figure 2: General experimental workflow for photochemical radical addition.

Reaction Mechanism: Radical Chain Addition

The addition of the triiodomethyl radical to an alkene typically proceeds via a radical chain mechanism involving initiation, propagation, and termination steps.

Figure 3: Radical chain mechanism for the addition of •CI₃ to an alkene.

Applications in Research and Development

The introduction of a triiodomethyl group can be a strategic step in the design of new molecules for various applications:

  • Drug Development: The bulky and highly lipophilic CI₃ group can be used to probe steric pockets in enzyme active sites or receptors. Its presence can enhance membrane permeability and influence the pharmacokinetic profile of a drug candidate.

  • Materials Science: Polyiodinated compounds are often dense and can be used to modify the refractive index or X-ray absorption properties of polymers and other materials.

  • Synthetic Intermediates: The C-I bonds in the resulting products are susceptible to further chemical transformations, such as cross-coupling reactions, providing a handle for more complex molecular architectures.

Conclusion

This compound serves as a convenient and efficient photochemical source of the triiodomethyl radical. The protocols and data presented herein provide a foundational guide for researchers to utilize this reagent in various synthetic applications. The ability to generate the •CI₃ radical under relatively mild conditions opens up possibilities for the synthesis of novel compounds with potential applications in medicine and materials science. Further optimization of reaction conditions may be necessary for specific substrates and desired outcomes.

Application Notes and Protocols for Triiodomethane (Iodoform)

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: While the initial request specified experimental protocols for 1,1,1-Triiodoethane, a comprehensive literature search did not yield specific, detailed experimental protocols for its application in organic synthesis or drug development. The available information on this compound is largely limited to its chemical properties.

However, a closely related and extensively documented compound, Triiodomethane (Iodoform, CHI₃) , offers a wealth of established experimental protocols and applications, particularly in the context of identifying specific structural motifs in organic molecules. Therefore, these application notes focus on Triiodomethane to provide relevant and practical experimental guidance for researchers, scientists, and drug development professionals.

Application Note: The Iodoform Test for the Identification of Methyl Ketones and Secondary Alcohols

Introduction

Triiodomethane (Iodoform) is a pale yellow, crystalline solid with a characteristic antiseptic odor.[1] Its formation in the haloform reaction serves as a classical qualitative test in organic chemistry for the identification of methyl ketones (compounds containing a CH₃CO- group) and secondary alcohols with a methyl group on the carbon bearing the hydroxyl group (CH₃CH(OH)-).[1][2] This test is valuable in synthetic chemistry and drug development for rapid functional group identification.

The reaction proceeds by the halogenation of the methyl group of a ketone or an alcohol (which is first oxidized in situ to a ketone) in the presence of a base, followed by cleavage of the resulting triiodomethyl ketone to form iodoform and a carboxylate salt.[2]

Core Applications

  • Quality Control: Screening for the presence of specific ketone or alcohol impurities in starting materials or final products.

  • Functional Group Determination: A rapid and simple method to identify the presence of CH₃CO- or CH₃CH(OH)- moieties in unknown compounds.

  • Reaction Monitoring: To follow the progress of reactions involving the conversion of these functional groups.

Experimental Protocols

Protocol 1: Iodoform Test using Iodine and Sodium Hydroxide

This is the traditional and most direct method for performing the iodoform test.

Materials

  • Sample (aldehyde, ketone, or alcohol)

  • Iodine solution (e.g., Lugol's solution or a solution of I₂ in KI)

  • Sodium hydroxide solution (e.g., 2 M NaOH)

  • Test tubes

  • Water bath (optional)

  • Pipettes

Procedure

  • Sample Preparation: Dissolve a small amount of the sample (approx. 10-20 mg or a few drops if liquid) in a suitable solvent like water, dioxane, or methanol in a test tube.

  • Addition of Iodine: Add the iodine solution dropwise with shaking until the solution retains a distinct brown color.

  • Addition of Base: Add the sodium hydroxide solution dropwise with shaking until the brown color of the iodine is just discharged. The solution should become pale yellow.

  • Observation: Observe if a pale yellow precipitate of iodoform forms in the cold.

  • Heating (Optional): If no precipitate forms immediately, gently warm the mixture in a water bath for a few minutes and then allow it to cool.

  • Confirmation: A positive test is indicated by the formation of a pale yellow precipitate with a characteristic "hospital" or antiseptic smell.

Expected Results

Compound TypeFunctional GroupResult of Iodoform Test
AcetaldehydeCH₃CHOPositive (Yellow Precipitate)
Methyl KetonesR-CO-CH₃Positive (Yellow Precipitate)
EthanolCH₃CH₂OHPositive (Yellow Precipitate)
Secondary AlcoholsR-CH(OH)-CH₃Positive (Yellow Precipitate)
Other AldehydesR-CHO (R ≠ CH₃)Negative
Other KetonesR-CO-R' (R, R' ≠ CH₃)Negative
Other AlcoholsR-OHNegative

Visualizing the Iodoform Reaction Workflow

The following diagram illustrates the general workflow for conducting an iodoform test.

G Workflow for Iodoform Test cluster_prep Sample Preparation cluster_reaction Reaction Steps cluster_observation Observation and Confirmation cluster_result Result prep Dissolve Sample add_iodine Add Iodine Solution prep->add_iodine Sample in Solution add_base Add NaOH Solution add_iodine->add_base Brown Solution observe Observe for Precipitate add_base->observe Decolorized Solution heat Gently Heat (Optional) observe->heat confirm Confirm Precipitate & Odor observe->confirm heat->observe positive Positive: Yellow Precipitate confirm->positive If precipitate forms negative Negative: No Precipitate confirm->negative If no precipitate

Caption: General workflow for conducting the iodoform test.

Signaling Pathway: Mechanism of the Iodoform Reaction

The iodoform reaction proceeds through a multi-step mechanism involving enolate formation, halogenation, and nucleophilic acyl substitution.

G Mechanism of the Iodoform Reaction cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Iodination cluster_step3 Step 3: Nucleophilic Attack and Cleavage ketone Methyl Ketone (R-CO-CH3) enolate Enolate Intermediate ketone->enolate + OH- iodinated_ketone Triiodo-methyl Ketone (R-CO-CI3) enolate->iodinated_ketone + 3I₂ tetrahedral_intermediate Tetrahedral Intermediate iodinated_ketone->tetrahedral_intermediate + OH- carboxylate Carboxylate Salt (R-COO-) tetrahedral_intermediate->carboxylate iodoform Iodoform (CHI3) tetrahedral_intermediate->iodoform

Caption: The reaction mechanism of the iodoform test.

References

Application Notes and Protocols for the Purification of 1,1,1-Triiodoethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1,1,1-Triiodoethane is a halogenated organic compound with potential applications in organic synthesis and materials science. The purity of this compound is critical for its intended use, as impurities can lead to undesirable side reactions and affect product quality. These application notes provide detailed protocols for the purification of this compound, primarily focusing on recrystallization, a standard technique for purifying solid organic compounds. While specific quantitative data for the purification of this compound is not extensively available in the public domain, this document outlines the general procedures and data collection strategies based on established chemical principles.

Data Presentation

Effective purification requires careful monitoring and quantification of the results. Researchers should meticulously record data to optimize and validate the purification process.

Table 1: Solvent Screening for Recrystallization of this compound

SolventSolubility (Cold)Solubility (Hot)Crystal Formation upon CoolingObservations
Example: Ethanole.g., Sparingly solublee.g., Solublee.g., Yes, fine needlese.g., No oiling out observed
Example: Hexanee.g., Insolublee.g., Sparingly solublee.g., No/Poor
Example: Acetonee.g., Solublee.g., Solublee.g., Noe.g., Too soluble
Add other solvents

Table 2: Purification Efficiency of this compound

Purification MethodStarting Mass (g)Final Mass (g)Yield (%)Purity (pre-purification)Purity (post-purification)Melting Point (°C)
Recrystallization
- Solvent System 1
- Solvent System 2
Distillation (if applicable)
Chromatography (if applicable)

Experimental Protocols

The following are detailed protocols for the purification of this compound.

Protocol 1: Single-Solvent Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on their differential solubility in a given solvent at different temperatures.[1][2][3]

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, isopropanol - to be determined by solvent screening)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass rod

Procedure:

  • Solvent Selection:

    • Test the solubility of small amounts of crude this compound in various solvents at room temperature and upon heating.

    • An ideal solvent should dissolve the compound when hot but not when cold.[1][2]

    • Common solvents to screen include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[4]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent.

    • Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.[5]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through it.

    • Quickly pour the hot solution of this compound through the preheated funnel to remove insoluble impurities.[2][5]

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.[2]

  • Collection of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[2]

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]

  • Drying:

    • Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.

  • Analysis:

    • Determine the melting point of the purified crystals. A sharp melting point close to the literature value (93°C) indicates high purity.[6]

    • Calculate the percentage recovery.

Protocol 2: Distillation (Theoretical Application)

While this compound is a solid at room temperature, distillation under reduced pressure (vacuum distillation) could theoretically be employed for purification, particularly for larger quantities or to remove non-volatile impurities. However, its relatively high estimated boiling point (220.66°C) and potential for decomposition at high temperatures make this method less common than recrystallization.[6] For analogous haloalkanes, distillation is a common purification technique.[7][8]

Objective: To purify this compound by separating it from impurities with different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Distillation head with condenser

  • Receiving flask

  • Vacuum source and gauge

  • Heating mantle

  • Boiling chips

  • Thermometer

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus.

    • Place the crude this compound and boiling chips in the round-bottom flask.

  • Distillation:

    • Begin heating the flask gently under reduced pressure.

    • Monitor the temperature at the distillation head.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure.

  • Analysis:

    • Assess the purity of the collected distillate using appropriate analytical techniques (e.g., melting point, spectroscopy).

Visualizations

Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis Start Crude this compound Solvent Select Appropriate Solvent Start->Solvent Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve HotFilter Hot Filtration (remove insoluble impurities) Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool VacuumFilter Vacuum Filtration (collect crystals) Cool->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry End Purified this compound Dry->End Analysis Purity & Yield Analysis (Melting Point, etc.) End->Analysis

Caption: A flowchart illustrating the key steps in the recrystallization process for purifying solid compounds.

Logical Relationship of Purification and Analysis

Purification_Analysis_Logic Crude Crude Product Purification Purification Step (e.g., Recrystallization) Crude->Purification Purified Purified Product Purification->Purified Analysis Purity Assessment (e.g., Melting Point) Purified->Analysis Decision Purity Acceptable? Analysis->Decision Final Final Product Decision->Final Yes Redo Repeat Purification Decision->Redo No Redo->Purification

Caption: A diagram showing the iterative relationship between purification and purity analysis in chemical synthesis.

References

Application Notes and Protocols for the Recrystallization of 1,1,1-Triiodoethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 1,1,1-triiodoethane via recrystallization. The procedure is adapted from established methods for structurally similar compounds, such as iodoform, and is intended to yield high-purity crystalline material suitable for research, and drug development applications.

Introduction

This compound is a halogenated organic compound with potential applications in synthesis and pharmaceutical research. Ensuring the high purity of this compound is critical for obtaining reliable and reproducible experimental results. Recrystallization is a fundamental purification technique that separates impurities based on differences in solubility between the compound of interest and contaminants in a suitable solvent. This protocol outlines a straightforward and effective method for the recrystallization of this compound.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for the successful execution of the recrystallization protocol and for the characterization of the purified product.

PropertyValue
Molecular Formula C₂H₃I₃
Molecular Weight 407.76 g/mol
Melting Point 93°C[1][2]
Appearance Yellowish crystals
Solubility Soluble in ethanol, ether, and other organic solvents.

Experimental Protocol: Recrystallization of this compound

This protocol details the step-by-step procedure for the purification of this compound using ethanol as the recrystallization solvent.

Materials and Equipment:

ReagentsEquipment
Crude this compoundErlenmeyer flasks (various sizes)
Ethanol (95% or absolute)Beaker
Distilled waterHot plate with magnetic stirring
Buchner funnel and flask
Filter paper
Spatula
Glass stirring rod
Ice bath
Melting point apparatus

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • In a separate beaker, gently heat the recrystallization solvent (ethanol) on a hot plate.

    • Add the minimum amount of hot ethanol to the flask containing the crude solid to dissolve it completely with gentle swirling or magnetic stirring. Avoid adding an excess of solvent.

  • Hot Filtration (Optional):

    • If insoluble impurities are present after dissolution, perform a hot gravity filtration.

    • Pre-heat a stemless funnel and a clean Erlenmeyer flask on the hot plate.

    • Place a fluted filter paper in the funnel and pour the hot solution through it into the clean flask. Work quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this cooling period to allow for the formation of well-defined crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.

    • Wet the filter paper with a small amount of cold ethanol to ensure it lies flat.

    • Turn on the vacuum and pour the cold crystalline mixture into the Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

    • Break the vacuum before adding the wash solvent to ensure the crystals are thoroughly rinsed, then reapply the vacuum.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for a sufficient time to pull air through and partially dry them.

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Allow the crystals to air-dry completely or place them in a desiccator to remove any residual solvent.

  • Characterization:

    • Determine the melting point of the dried, recrystallized this compound. A sharp melting point close to the literature value (93°C) is indicative of high purity.[1][2]

    • Calculate the percent recovery of the purified compound.

Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow A Dissolve Crude This compound in Hot Ethanol B Hot Filtration (Optional) A->B Insoluble Impurities C Slow Cooling and Crystallization A->C No Insoluble Impurities B->C D Vacuum Filtration C->D E Wash with Cold Ethanol D->E F Drying E->F G Characterization (Melting Point) F->G

Caption: Workflow for the recrystallization of this compound.

Purity and Application Success

The purity of this compound is directly related to the success of its downstream applications. The following diagram illustrates this logical relationship.

Purity_Application_Relationship cluster_purification Purification Process cluster_application Downstream Applications Crude Crude this compound Recrystallization Recrystallization Protocol Crude->Recrystallization Pure High-Purity this compound Recrystallization->Pure Research Research & Development Pure->Research DrugDev Drug Development Pure->DrugDev Success Successful & Reproducible Results Research->Success DrugDev->Success

Caption: Relationship between purification and application success.

References

Application Notes and Protocols for the Analytical Characterization of 1,1,1-Triiodoethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established analytical methodologies for the characterization of 1,1,1-triiodoethane. The following protocols are based on well-documented techniques for analogous polyhalogenated alkanes and serve as a robust starting point for method development and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing information on the chemical environment of the hydrogen and carbon atoms.

Quantitative Data Summary

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound in deuterated chloroform (CDCl₃), extrapolated from data for structurally similar compounds like iodoform and 1,1-diiodoethane.

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹H~3.5 - 4.5SingletThe three equivalent protons of the methyl group are deshielded by the three iodine atoms.
¹³C (CH₃)~20 - 30Quartet (in proton-coupled)Chemical shift is influenced by the attached carbon.
¹³C (CI₃)~ -80 to -100Singlet (in proton-decoupled)The carbon atom bonded to three iodine atoms is expected to be highly shielded.
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher

    • Pulse Program: Standard single-pulse sequence (e.g., zg30)

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64

    • Spectral Width: 0-16 ppm

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30)

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-10 seconds

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Spectral Width: 0-220 ppm

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer (400 MHz) transfer->instrument acquire Acquire 1H and 13C Spectra instrument->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase calibrate Calibrate to TMS phase->calibrate analyze Spectral Analysis calibrate->analyze

NMR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Quantitative Data Summary

The following table presents the predicted key mass-to-charge ratios (m/z) for this compound and its major fragments under electron ionization (EI).

m/z Predicted Fragment Notes
408[C₂H₃I₃]⁺Molecular ion (M⁺). Expected to be of low abundance due to the lability of the C-I bonds.
281[C₂H₃I₂]⁺Loss of one iodine radical (•I).
268[CHI₂]⁺Alpha-cleavage, loss of a methyl radical. A prominent peak is expected.
154[C₂H₃I]⁺Loss of two iodine radicals.
141[CHI]⁺
127[I]⁺Iodine cation.
15[CH₃]⁺Methyl cation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • Gas Chromatography (GC) Parameters:

    • GC System: Agilent 7890 or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

    • Injection Volume: 1 µL (splitless or split injection depending on concentration).

  • Mass Spectrometry (MS) Parameters:

    • MS System: Agilent 5977 or equivalent single quadrupole or ion trap mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 10 - 500.

    • Scan Speed: 2 scans/second.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Compare the obtained mass spectrum with a reference library (if available) or interpret the fragmentation pattern to confirm the structure.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis dissolve Dissolve in Dichloromethane inject Inject Sample dissolve->inject separate Separation on HP-5ms inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze_mass Mass Analysis (m/z 10-500) ionize->analyze_mass detect Detection analyze_mass->detect tic Total Ion Chromatogram detect->tic spectrum Mass Spectrum Extraction tic->spectrum interpret Fragmentation Analysis spectrum->interpret

GC-MS Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Quantitative Data Summary

The table below lists the expected characteristic IR absorption frequencies for this compound.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
2950 - 3050C-H stretchMedium
1350 - 1450C-H bend (scissoring and bending)Medium
~500 - 600C-I stretchStrong
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation:

    • No specific sample preparation is required for liquid samples. Place a small drop of this compound directly onto the ATR crystal.

    • For solid samples, ensure a small amount of the powdered sample is in uniform contact with the ATR crystal.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and compare them to known values for C-H and C-I bonds.

FTIR_Workflow start Start background Collect Background Spectrum (Clean ATR Crystal) start->background sample_prep Place Sample on ATR Crystal background->sample_prep sample_spec Collect Sample Spectrum sample_prep->sample_spec process Ratio Sample to Background sample_spec->process analyze Identify Characteristic Bands process->analyze end End analyze->end

ATR-FTIR Experimental Workflow.

Chromatographic Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in complex mixtures.

Quantitative Data Summary

The following table provides estimated retention times for this compound under the specified GC and HPLC conditions. These values are illustrative and will require experimental optimization.

Technique Column Mobile Phase/Carrier Gas Estimated Retention Time (min)
GCHP-5ms (30 m x 0.25 mm)Helium~10 - 15 (with specified temp. program)
HPLC (RP)C18 (150 mm x 4.6 mm)Acetonitrile:Water (70:30)~5 - 8
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Parameters:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: UV detector at a wavelength of 210 nm or 254 nm.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • For quantitative analysis, create a calibration curve using standards of known concentrations.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis dissolve Dissolve in Acetonitrile filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect chromatogram Analyze Chromatogram detect->chromatogram quantify Quantify using Calibration Curve chromatogram->quantify

HPLC Experimental Workflow.

Disclaimer: The quantitative data and experimental protocols provided in these application notes are based on established principles and data from analogous compounds. Due to the limited availability of specific experimental data for this compound, these methods should be considered as a starting point and will likely require optimization and validation for specific applications.

Application Notes and Protocols for 1,1,1-Triiodoethane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is no scientific evidence in peer-reviewed literature, patents, or any other credible source to suggest that 1,1,1-Triiodoethane has any application as a doping agent or performance-enhancing substance. The following information is provided for research and informational purposes only and is based on the available chemical and physical data for this compound. The biological and toxicological properties of this compound have not been well-characterized.

Introduction

This compound is a halogenated organic compound with the chemical formula C₂H₃I₃.[1] It is also known as methyl iodoform.[1][2] Due to the presence of three iodine atoms attached to a single carbon atom, the compound is expected to be reactive and have limited stability. This document outlines the known chemical properties, potential synthesis, and general handling protocols for this compound.

Chemical and Physical Properties

The known chemical and physical properties of this compound are summarized in the table below. It is important to note that some of these values are estimates.

PropertyValueReference
Molecular Formula C₂H₃I₃[1][2]
Molecular Weight 407.76 g/mol [1]
CAS Number 594-21-8[1][2]
Melting Point 93°C[2]
Boiling Point (estimated) 220.66°C[2]
Density (estimated) 3.2584 g/cm³[2]
Synonyms Methyl iodoform, Ethane, 1,1,1-triiodo-[1][2]

Synthesis and Chemical Logic

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 1_1_1_Trichloroethane 1,1,1-Trichloroethane Reaction_Vessel Finkelstein-type Reaction 1_1_1_Trichloroethane->Reaction_Vessel Iodinating_Agent Iodinating Agent (e.g., NaI in Acetone) Iodinating_Agent->Reaction_Vessel 1_1_1_Triiodoethane This compound Reaction_Vessel->1_1_1_Triiodoethane Halogen Exchange

References

Application Notes and Protocols: Tri-iodinated Alkanes in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 1,1,1-Triiodoethane: Initial research indicates that this compound is an unstable and not commercially available compound. Attempts to synthesize it are reported to result in decomposition. Consequently, it is not utilized as a reagent in the synthesis of pharmaceuticals. This document will focus on the closely related and medically significant compound, Iodoform (Triiodomethane, CHI₃) , which is widely documented for its pharmaceutical applications as an antiseptic.

Topic: Iodoform (Triiodomethane) in Pharmaceutical Applications

These notes provide an overview of Iodoform's applications, particularly as an antiseptic agent, and include protocols for its synthesis and purification.

Introduction

Iodoform (CHI₃) is a pale yellow, crystalline organoiodine compound with a distinctive, penetrating odor.[1][2] First prepared in 1822, its antiseptic properties were discovered in 1880, leading to its widespread use in medicine as a disinfectant and a key component in wound dressings.[3][4] While its use has been partially superseded by newer antiseptics, it remains a valuable agent in specific clinical settings, particularly in dentistry and surgery.[1][5] Its efficacy stems from the slow release of elemental iodine upon contact with bodily fluids and tissues, which denatures bacterial proteins.[5][6]

Physicochemical and Pharmacological Properties

Iodoform's utility is based on its chemical stability, radiopacity, and biological activity. A summary of its key properties is presented below.

PropertyValueReference(s)
Chemical Formula CHI₃[1][2]
Molar Mass 393.73 g/mol [1][2]
Appearance Pale yellow, crystalline solid[1][2]
Odor Penetrating, "medical" or antiseptic-like[1][7]
Melting Point 119-121 °C[1][8][9]
Solubility in Water Insoluble (<0.1 g/100 mL)[10][11]
Solubility (Organic) Soluble in ethanol, ether, chloroform, acetone[1][7]
Mechanism of Action Slow release of iodine, denaturing proteins[5][6]
Primary Application Topical Antiseptic, Disinfectant[3][6][7]
Applications in Pharmaceutical Formulations

Iodoform is rarely used as a synthetic intermediate for other drugs. Instead, it is the active pharmaceutical ingredient (API) itself, primarily in antiseptic formulations for topical application.

  • Wound Dressing: Iodoform is frequently used in gauze strips for packing infected wounds, abscesses, and cavities.[5][7] It provides a sustained antiseptic effect, promotes the formation of granulation tissue, and helps in chemical debridement.[4][5][6]

  • Dentistry: It is a key component in dental pastes and dressings for treating conditions like dry socket (alveolar osteitis) and for root canal fillings.[4][5][6] Formulations such as Alveogyl contain iodoform.[5]

  • Surgical Packing: In ENT, neurosurgery, and maxillofacial surgery, iodoform is used in formulations like Bismuth Iodoform Paraffin Paste (BIPP) for packing surgical cavities.[1][5] The bismuth content in BIPP also confers radiopacity, making the packing visible on X-rays.[5]

  • Veterinary Medicine: Iodoform is an active ingredient in ear powders for cats and dogs to prevent infection and aid in hair removal.[1][2]

Experimental Protocols

The following section details the laboratory synthesis of Iodoform via the Haloform reaction, which is a reliable method for its preparation and serves as a qualitative test for methyl ketones.[1][12]

Objective: To synthesize Triiodomethane (Iodoform) from acetone using iodine and a basic solution.

Materials:

  • Acetone (Propanone)

  • Iodine (I₂)

  • Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)

  • De-ionized Water

  • Ethanol (for recrystallization)

  • Beakers, Erlenmeyer flask, Buchner funnel and flask, heating mantle or water bath.

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve 5.0 g of iodine in 50 mL of de-ionized water.

  • Slowly add acetone dropwise (approximately 2-3 mL) to the iodine solution while stirring.

  • Gradually add 10% sodium hydroxide solution drop-by-drop until the brown color of the iodine disappears. A yellow precipitate of iodoform will begin to form.[12]

  • Allow the mixture to stand for 10-15 minutes to ensure complete precipitation.

  • Filter the crude iodoform product using a Buchner funnel under suction.[9]

  • Wash the crystals on the filter paper with a generous amount of cold de-ionized water to remove unreacted starting materials and salts.[9]

  • Proceed to Protocol 2 for purification.

Expected Yield: The theoretical yield should be calculated based on the limiting reagent. Practical yields can vary, with a reported student experiment achieving a 56.46% yield.[8]

Objective: To purify the crude iodoform product by recrystallization to obtain a product with a sharp melting point.

Materials:

  • Crude Iodoform from Protocol 1

  • Ethanol

  • Hot plate or water bath

  • Beakers, Buchner funnel and flask

Procedure:

  • Transfer the crude iodoform solid to a small beaker.

  • Heat a separate beaker of ethanol on a water bath. Caution: Ethanol is flammable. Do not use a direct flame.[9]

  • Add the minimum amount of hot ethanol to the crude iodoform, drop by drop, until the solid just dissolves.[9]

  • Remove the beaker from the heat and allow it to cool slowly to room temperature. Pale yellow crystals of pure iodoform will form.

  • Cool the mixture further in an ice bath to maximize crystal formation.

  • Filter the purified crystals using a Buchner funnel.[9]

  • Wash the crystals with a small amount of cold ethanol.

  • Allow the crystals to air dry completely on the filter paper.

  • Determine the melting point of the dried crystals. Pure iodoform has a melting point of 119-121 °C.[9]

Visualizations

The synthesis of iodoform proceeds via the haloform reaction. The diagram below outlines the key stages of this transformation when starting with a methyl ketone like acetone.

Haloform_Reaction ketone Methyl Ketone (e.g., Acetone) enolate Enolate Intermediate ketone->enolate Deprotonation triiodo_ketone Tri-iodinated Ketone enolate->triiodo_ketone Halogenation tetrahedral_intermediate Tetrahedral Intermediate triiodo_ketone->tetrahedral_intermediate Nucleophilic Attack products Iodoform (CHI₃) + Carboxylate Salt tetrahedral_intermediate->products Cleavage of C-C bond base1 OH⁻ base1->ketone iodine 3I₂ iodine->enolate base2 OH⁻ base2->triiodo_ketone

Caption: Key steps of the Iodoform synthesis via the Haloform reaction.

This diagram illustrates the clinical workflow for using iodoform as an antiseptic dressing for an infected wound.

Iodoform_Application_Workflow start Infected Wound/ Surgical Cavity debride 1. Wound Debridement & Irrigation start->debride pack 2. Pack with Iodoform Gauze/Paste debride->pack contact 3. Iodoform contacts wound exudate pack->contact release 4. Slow Release of Elemental Iodine (I₂) contact->release action 5. Antimicrobial Action (Protein Denaturation) release->action healing 6. Promotes Granulation & Healing action->healing end Wound Closure/ Further Treatment healing->end

Caption: Clinical workflow for the application of Iodoform dressing.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1,1,1-Triiodoethane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for 1,1,1-triiodoethane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of this compound, primarily through the haloform reaction of a suitable methyl ketone precursor (e.g., acetone) with iodine and a base.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incorrect Stoichiometry: Insufficient iodine or base. 2. Low Reaction Temperature: The reaction may be too slow at low temperatures. 3. Degraded Reagents: Iodine may have sublimed, or the base solution may be old. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction.1. Ensure a molar excess of iodine and base are used. A typical ratio is 1:3:4 of ketone to iodine to base. 2. Gently warm the reaction mixture. For many haloform reactions, temperatures between 40-60°C are effective. Avoid excessive heating, which can lead to decomposition. 3. Use fresh reagents. Confirm the concentration of the base solution. 4. Dioxane, water, or a mixture can be effective. The choice of solvent can influence reaction rate and yield.
Formation of Dark-Colored Impurities 1. Side Reactions: Aldol condensation of the starting ketone can occur in the presence of a strong base. 2. Decomposition of Product: this compound can be sensitive to heat and light, leading to the formation of elemental iodine (purple/brown). 3. Excess Iodine: A large excess of iodine can lead to the formation of colored polyiodide species.1. Add the base slowly to the mixture of the ketone and iodine to minimize the concentration of enolate available for self-condensation. 2. Conduct the reaction under dim light and avoid overheating. Store the product in a dark, cool place. 3. After the reaction is complete, quench any remaining iodine with a reducing agent like sodium thiosulfate solution until the color disappears.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Side products or unreacted starting materials can inhibit crystallization. 2. Insufficient Cooling: The product may be soluble in the solvent at the current temperature.1. Purify the crude product. Wash with cold water to remove inorganic salts, followed by recrystallization from a suitable solvent like ethanol or methanol. 2. Cool the reaction mixture in an ice bath to induce precipitation. Gently scratching the inside of the flask with a glass rod can also initiate crystallization.
Low Purity of Isolated Product 1. Incomplete Reaction: Significant amounts of starting material or intermediates remain. 2. Co-precipitation of Side Products: Impurities may have crystallized along with the desired product. 3. Inadequate Washing/Purification: Residual reagents or byproducts are not fully removed.1. Increase the reaction time or temperature moderately. Monitor the reaction progress using TLC or GC. 2. Recrystallize the product. A second recrystallization may be necessary to achieve high purity. 3. Ensure thorough washing of the crude product before recrystallization. Use cold solvent for washing to minimize product loss.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most analogous and common laboratory-scale synthesis is the haloform reaction.[1][2] This involves the reaction of a methyl ketone (like acetone) with iodine in the presence of a base, such as sodium hydroxide.[1][2]

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be monitored by the disappearance of the starting ketone using thin-layer chromatography (TLC) or gas chromatography (GC). The formation of the yellow precipitate of this compound is also a visual indicator of product formation.

Q3: What is the best way to purify crude this compound?

A3: Recrystallization is a common and effective method for purifying solid this compound.[3] Ethanol or methanol are often suitable solvents. The crude product should first be washed with water to remove any inorganic salts.[3]

Q4: My product is a pale yellow solid. Is this the expected appearance?

A4: Yes, this compound is expected to be a pale yellow, crystalline solid, similar to its analogue iodoform.[1]

Q5: How should I store this compound?

A5: Polyiodinated compounds can be sensitive to light and heat, which can cause them to decompose and release elemental iodine.[1] It is recommended to store this compound in a tightly sealed, amber-colored vial in a cool, dark place.

Q6: What are the main safety precautions to consider when working with this compound and its reagents?

A6: Iodine is corrosive and can cause stains. Sodium hydroxide is a strong base and is corrosive. This compound is a halogenated hydrocarbon and should be handled with care, avoiding inhalation and skin contact. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocol: Synthesis of this compound via the Haloform Reaction

This protocol is a generalized procedure based on the principles of the haloform reaction for iodoform and should be optimized for specific laboratory conditions.

Materials:

  • Acetone

  • Iodine (I₂)

  • Sodium Hydroxide (NaOH)

  • Dioxane (or another suitable solvent)

  • Sodium Thiosulfate (Na₂S₂O₃) solution (5% w/v)

  • Ethanol (for recrystallization)

  • Deionized Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve acetone in a suitable solvent such as dioxane and water.

  • Slowly add powdered iodine to the solution while stirring.

  • Prepare a solution of sodium hydroxide in water and add it dropwise to the flask over a period of 30-60 minutes. Maintain the temperature of the reaction mixture between 40-60°C using a water bath.

  • Continue stirring for 2-3 hours after the addition of the base is complete. The formation of a yellow precipitate indicates the formation of this compound.

  • After the reaction is complete, cool the flask in an ice bath.

  • If the solution is still dark due to excess iodine, add a 5% sodium thiosulfate solution dropwise until the color disappears.

  • Filter the crude product using a Büchner funnel and wash it thoroughly with cold deionized water.

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure this compound.

  • Dry the purified crystals in a desiccator.

Data Presentation

Entry Base (equiv.) Temperature (°C) Time (h) Solvent Yield (%) Purity (%)
1NaOH (3)254Water4585
2NaOH (4)403Water/Dioxane7592
3NaOH (4)602Water/Dioxane8595
4KOH (4)602Water/Dioxane8294
5NaOH (4)802Water/Dioxane7088

Visualization

Experimental Workflow

experimental_workflow reagents 1. Reagent Preparation (Acetone, Iodine, NaOH) reaction 2. Haloform Reaction (40-60°C, 2-3h) reagents->reaction quench 3. Quenching (Na2S2O3 solution) reaction->quench filtration 4. Filtration & Washing (Cold Water) quench->filtration recrystallization 5. Recrystallization (Hot Ethanol) filtration->recrystallization drying 6. Drying (Desiccator) recrystallization->drying analysis 7. Characterization (NMR, MP) drying->analysis

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Logic

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: 1,1,1-Triiodoethane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1,1,1-Triiodoethane synthesis. The information is based on the principles of the haloform reaction, a common method for the preparation of trihalomethanes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the haloform reaction.

Problem ID Issue Potential Causes Suggested Solutions
TY-01 Low or No Product Yield 1. Incorrect starting material. 2. Insufficient iodine or base. 3. Reaction temperature is too low. 4. Reaction time is too short.1. Ensure the starting material is a methyl ketone (e.g., acetone) or a compound that can be oxidized to a methyl ketone (e.g., ethanol, isopropanol).[1][2] 2. Use a stoichiometric excess of iodine and a strong base (e.g., sodium hydroxide).[3] 3. Gently warm the reaction mixture, as heating can promote the reaction.[3][4] 4. Increase the reaction time to allow for complete conversion.
TY-02 Formation of Side Products 1. Polymerization of the starting material. 2. Competing elimination reactions. 3. Further reaction of the product.1. Control the addition of reagents and maintain a consistent temperature. 2. Use a less hindered base or a lower reaction temperature. 3. Isolate the product as soon as the reaction is complete to prevent decomposition.
TY-03 Product is Contaminated 1. Incomplete reaction. 2. Presence of unreacted iodine. 3. Co-precipitation of impurities.1. Monitor the reaction progress using techniques like TLC or GC-MS. 2. Wash the crude product with a solution of sodium thiosulfate to remove excess iodine. 3. Recrystallize the product from a suitable solvent (e.g., ethanol) to purify it.[4][5]
TY-04 Difficulty in Product Isolation 1. Product is an oil instead of a solid. 2. Product is too soluble in the reaction mixture.1. Cool the reaction mixture in an ice bath to induce crystallization. 2. Add a non-polar co-solvent to decrease the solubility of the product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: While the optimal temperature can vary depending on the specific starting material and solvent system, a common approach for the iodoform reaction is to start at room temperature and gently warm the mixture if no precipitate forms.[3] For the synthesis of iodoform (triiodomethane), heating to around 60°C has been reported when using ethanol as a starting material.[1] It is recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific conditions.

Q2: Which base is most effective for this synthesis?

A2: Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically used to promote the haloform reaction.[1][3] The choice of base may depend on the solvent and the starting material.

Q3: How can I monitor the progress of the reaction?

A3: The formation of the pale yellow precipitate of this compound is a visual indicator of the reaction's progress.[3] For more quantitative analysis, techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to track the consumption of the starting material and the formation of the product.

Q4: What are the common side reactions to be aware of?

A4: Side reactions can include the formation of other iodinated species, and with certain starting materials, side reactions like Glaser couplings might occur.[6] Additionally, if the product is not stable under the reaction conditions, decomposition can occur.[2]

Q5: What is the best method for purifying the final product?

A5: Recrystallization is a common and effective method for purifying solid iodoform.[4][5] Ethanol is often used as a solvent for recrystallization. The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly, which causes the purified product to crystallize out, leaving impurities in the solution.[4]

Experimental Protocols

General Protocol for this compound Synthesis via the Iodoform Reaction

This protocol is a general guideline based on the iodoform reaction.[1][3] Optimization may be required for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the methyl ketone-containing starting material (e.g., acetone) in a suitable solvent (e.g., water, dioxane).

  • Reagent Addition: Slowly add a solution of iodine in potassium iodide (Lugol's solution) to the stirred solution.

  • Base Addition: Add a solution of sodium hydroxide (e.g., 10% aqueous solution) dropwise until the brown color of the iodine disappears.[5]

  • Reaction: Continue stirring at room temperature. If no precipitate forms, gently warm the mixture. The formation of a pale yellow precipitate indicates the product.

  • Isolation: Cool the mixture in an ice bath and collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold water, followed by a dilute solution of sodium thiosulfate to remove unreacted iodine, and finally with cold water again.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.[4]

Visualizations

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting Start Low or No Product Yield (Problem ID: TY-01) CheckSM Verify Starting Material Start->CheckSM CheckReagents Check Reagent Stoichiometry (Iodine and Base) CheckSM->CheckReagents Material Correct Optimize Optimize Reaction Conditions CheckSM->Optimize Material Incorrect CheckTemp Evaluate Reaction Temperature CheckReagents->CheckTemp Stoichiometry Correct CheckReagents->Optimize Stoichiometry Incorrect CheckTime Assess Reaction Time CheckTemp->CheckTime Temperature Adequate CheckTemp->Optimize Temperature Too Low CheckTime->Optimize Time Sufficient CheckTime->Optimize Time Too Short Solution Improved Yield Optimize->Solution

Caption: A logical workflow for troubleshooting low product yield in this compound synthesis.

General Synthesis and Purification Workflow

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification Reagents Starting Material + Iodine + Base Reaction Haloform Reaction Reagents->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct Filtration Vacuum Filtration CrudeProduct->Filtration Washing Wash with Na2S2O3 and Water Filtration->Washing Recrystallization Recrystallization (e.g., from Ethanol) Washing->Recrystallization PureProduct Pure this compound Recrystallization->PureProduct

Caption: A flowchart outlining the key steps in the synthesis and purification of this compound.

References

Stability issues of 1,1,1-Triiodoethane in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1,1,1-triiodoethane in solution. The information is intended for researchers, scientists, and professionals in drug development. Please note that specific experimental data on the stability of this compound is limited in published literature; therefore, much of the guidance is based on general principles of organoiodine chemistry and data from analogous compounds.

Troubleshooting Guide: Stability Issues with this compound Solutions

If you are encountering problems such as discoloration, precipitation, or loss of compound activity in your this compound solutions, please refer to the following troubleshooting workflow.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Solution Instability start Start: Solution Instability Observed (e.g., color change, precipitate) check_storage Review Storage Conditions start->check_storage light_exposure Light Exposure? check_storage->light_exposure Check Environment check_solvent Evaluate Solvent Choice solvent_purity Solvent Purity & Degassing? check_solvent->solvent_purity check_impurities Consider Purity of Starting Material stabilizer_check Is a Stabilizer Used? check_impurities->stabilizer_check High Purity Confirmed solution_purity Action: Re-purify this compound or use a fresh batch. check_impurities->solution_purity Purity is questionable temp_exposure Elevated Temperature? light_exposure->temp_exposure No solution_light Action: Store in amber vials or protect from light. light_exposure->solution_light Yes air_exposure Air/Oxygen Exposure? temp_exposure->air_exposure No solution_temp Action: Store at lower temperatures (e.g., 2-8°C). temp_exposure->solution_temp Yes air_exposure->check_solvent No solution_air Action: Use degassed solvents and store under inert gas (N2 or Ar). air_exposure->solution_air Yes ph_issue Is pH a factor (for protic solvents)? solvent_purity->ph_issue Pure & Degassed solution_solvent Action: Use high-purity, dry solvents. Consider degassing. solvent_purity->solution_solvent Impure/Not Degassed ph_issue->check_impurities No solution_ph Action: Buffer the solution or use a neutral, aprotic solvent. ph_issue->solution_ph Yes solution_stabilizer Action: Consider adding a stabilizer (e.g., copper powder). stabilizer_check->solution_stabilizer No end_node Implement Corrective Actions and Monitor Solution Stability stabilizer_check->end_node Yes solution_light->end_node solution_temp->end_node solution_air->end_node solution_solvent->end_node solution_ph->end_node solution_stabilizer->end_node solution_purity->end_node

Caption: Troubleshooting workflow for addressing stability issues of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound in an organic solvent is turning yellow/brown. What is causing this?

A1: The discoloration of your solution is likely due to the decomposition of this compound. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds and is susceptible to cleavage, especially when exposed to light or heat.[1] This cleavage can release elemental iodine (I₂), which imparts a yellow-to-brown color to organic solutions. This process is analogous to the observed decomposition of other iodoalkanes like ethyl iodide, which also turns yellow or reddish upon exposure to air and light due to the formation of dissolved iodine.[2]

Q2: What are the primary factors that affect the stability of this compound in solution?

A2: The stability of this compound in solution is influenced by several factors, summarized in the table below. The primary drivers of degradation are light, heat, and the presence of oxygen.

FactorEffect on StabilityMitigation Strategy
Light (UV/Visible) Promotes homolytic cleavage of the C-I bond, generating free radicals and leading to the formation of I₂ and other degradation products.Store solutions in amber glass vials or wrap containers in aluminum foil to protect from light.[3]
Temperature Higher temperatures increase the rate of thermal decomposition.Store solutions at reduced temperatures (e.g., 2-8°C). Avoid unnecessary exposure to heat.
Oxygen Can participate in radical-mediated degradation pathways, accelerating decomposition.Use degassed solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).
Solvent Purity Impurities in the solvent (e.g., water, peroxides, or acidic/basic contaminants) can initiate or catalyze degradation.Use high-purity, dry, and peroxide-free solvents.
pH (in protic solvents) Although less studied for this specific compound, extreme pH values can promote hydrolysis or elimination reactions in halogenated alkanes. Alkaline conditions, in particular, can lead to dehydrohalogenation.Use aprotic solvents where possible. If a protic solvent is necessary, ensure it is neutral or consider using a buffer.
Q3: What are the likely degradation products of this compound?

A3: While specific studies on the degradation of this compound are scarce, based on the chemistry of similar compounds, the following degradation pathways and products can be anticipated.

Degradation_Pathways Potential Degradation Pathways of this compound C2H3I3 This compound (CH3CI3) Radical Radical Cleavage (Homolysis) C2H3I3->Radical Light, Heat Elimination Elimination (Dehydroiodination) C2H3I3->Elimination Base Hydrolysis Hydrolysis (Substitution) C2H3I3->Hydrolysis Water, Nucleophiles C2H3I2_rad CH3CI2• Radical Radical->C2H3I2_rad I_rad I• Radical Radical->I_rad C2H2I2 1,1-Diiodoethene Elimination->C2H2I2 HI Hydrogen Iodide (HI) Elimination->HI C2H3I2OH Intermediate Alcohol Hydrolysis->C2H3I2OH Stepwise I2 Iodine (I₂) (Causes discoloration) I_rad->I2 Dimerization Acetic_Acid Acetic Acid (CH3COOH) C2H3I2OH->Acetic_Acid Further Hydrolysis

References

Preventing decomposition of 1,1,1-Triiodoethane

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1,1,1-Triiodoethane

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned brown and has a noticeable odor. What is happening?

A1: The brown discoloration and characteristic odor are likely signs of decomposition. Polyiodinated compounds can be unstable and may decompose when exposed to light, heat, or in the presence of impurities.[1] The decomposition of similar compounds like iodoform upon heating is known to produce diatomic iodine (I₂), which is purplish-brown, hydrogen iodide (HI), and carbon.[2][3] The observed color change in your sample is likely due to the formation of elemental iodine.

Q2: What are the primary factors that cause the decomposition of this compound?

A2: Based on the behavior of analogous halogenated hydrocarbons, the primary factors contributing to the decomposition of this compound are expected to be:

  • Exposure to Light: Similar to other polyiodinated compounds, this compound is likely sensitive to light, which can initiate the homolytic cleavage of the carbon-iodine bonds.[1][4]

  • Elevated Temperatures: Thermal decomposition can occur, leading to the elimination of hydrogen iodide or the formation of elemental iodine and other byproducts.[2][5] For example, iodoform melts at 123°C and decomposes upon further heating.[2]

  • Presence of Impurities: Acidic or metallic impurities can catalyze decomposition reactions. For instance, the presence of certain metals can induce the decomposition of halogenated hydrocarbons.

Q3: How should I properly store this compound to minimize decomposition?

A3: To ensure the stability of this compound, proper storage is crucial. General guidelines for storing sensitive chemicals should be followed:

  • Store in a cool, dark place: Keep the compound away from heat sources and direct sunlight. Amber glass bottles are recommended to protect it from light.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Proper Sealing: Ensure the container is tightly sealed to prevent the ingress of moisture and air. Parafilm is not suitable for long-term storage.[6]

  • Segregate from Incompatible Materials: Store away from bases, oxidizing agents, and reactive metals.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Sample Discoloration (Yellow to Brown) Exposure to light or heat leading to the formation of elemental iodine.1. Immediately store the sample in a dark, cool location. 2. If the discoloration is minor, the product may be purified by recrystallization. 3. For future experiments, handle the compound under subdued light.
Formation of a Precipitate Advanced decomposition or reaction with impurities.1. Analyze the precipitate to identify its composition (e.g., elemental iodine, inorganic salts). 2. Review the experimental procedure for potential sources of contamination. 3. Purify the remaining this compound before use.
Inconsistent Experimental Results Use of partially decomposed this compound.1. Check the purity of the this compound stock. 2. Purify the compound if necessary. 3. Always use freshly purified or properly stored material for sensitive reactions.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol describes a general method for purifying this compound that has undergone partial decomposition, based on standard recrystallization techniques for organic solids.[7][8] The choice of solvent will depend on the solubility of this compound and its impurities.

  • Solvent Selection: Identify a suitable solvent or solvent mixture in which this compound is soluble at elevated temperatures but sparingly soluble at low temperatures. Potential solvents could include ethanol or a mixture of ethanol and water.

  • Dissolution: In a fume hood, gently heat the chosen solvent and dissolve the minimum amount of the impure this compound.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Evaluation of Stabilizer Efficacy

This protocol provides a framework for evaluating the effectiveness of different stabilizers for this compound.

  • Sample Preparation: Prepare several small samples of purified this compound in amber vials.

  • Stabilizer Addition: To each vial, add a different potential stabilizer at a specific concentration (e.g., 0.1-1% w/w). Potential stabilizers to investigate, based on those used for other halogenated hydrocarbons, could include radical scavengers (e.g., hydroquinone, BHT) or acid scavengers (e.g., epoxides like butylene oxide, or amines).[9] Include a control sample with no stabilizer.

  • Accelerated Decomposition Test: Expose the samples to a controlled stress condition, such as elevated temperature (e.g., 40-50 °C) or controlled UV irradiation, for a defined period.

  • Analysis: At regular intervals, analyze the samples for signs of decomposition. This can be done qualitatively (visual inspection for color change) or quantitatively (e.g., using UV-Vis spectroscopy to measure the formation of I₂, or HPLC to measure the concentration of this compound).

  • Data Comparison: Compare the rate of decomposition in the stabilized samples to the control sample.

Quantitative Data Summary

Stabilizer Concentration (% w/w) Test Condition Time to Onset of Discoloration (hours) % Decomposition (at 24 hours)
Control (None)050 °C
Stabilizer A0.550 °C
Stabilizer B0.550 °C
Control (None)0UV (365 nm)
Stabilizer A0.5UV (365 nm)
Stabilizer B0.5UV (365 nm)

Visualizations

Below are diagrams illustrating potential decomposition pathways and an experimental workflow.

DecompositionPathways A This compound (CH3CI3) B Homolytic Cleavage (Light/Heat) A->B Initiation C Elimination (Heat/Base) A->C D CH3CI2• + I• B->D G 1,1-Diiodoethene (CH2=CI2) + HI C->G E Further Reactions D->E F Elemental Iodine (I2) (Brown Color) E->F

Caption: Potential decomposition pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_test Accelerated Decomposition cluster_analysis Analysis A Purify this compound (Recrystallization) B Prepare Samples in Amber Vials A->B C Add Stabilizers (and Control) B->C D Expose to Stress (Heat or UV) C->D E Monitor Decomposition (e.g., UV-Vis, HPLC) D->E F Compare Stabilizer Efficacy E->F

Caption: Workflow for evaluating the efficacy of stabilizers.

References

Technical Support Center: 1,1,1-Triiodoethane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,1-triiodoethane.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the most common impurities in the synthesis of this compound from ethanol and iodine?

A1: The synthesis of this compound from ethanol via the haloform reaction can lead to several impurities. These can be broadly categorized as unreacted starting materials, reaction intermediates, and byproducts from side reactions.

  • Unreacted Starting Materials:

    • Ethanol

    • Iodine

  • Reaction Intermediates:

    • Acetaldehyde (Ethanal)

    • Monoiodoacetaldehyde

    • Diiodoacetaldehyde

  • Byproducts:

    • Iodoform (Triiodomethane): Often a significant byproduct if the reaction conditions are not carefully controlled.

    • Sodium Formate: Arises from the cleavage of the triiodomethyl ketone intermediate by the base.

    • Sodium Iodide: A salt formed during the reaction.

    • Diiodomethane: Can be formed from the reduction of iodoform.[1]

Q2: My reaction yield is very low. What are the potential causes and how can I improve it?

A2: Low yields are a common issue in organic synthesis. Several factors could be contributing to a poor yield in your this compound synthesis.

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of iodine and base. The reaction is typically heated to drive it to completion.[1][2][3]

  • Side Reactions: The formation of iodoform and other byproducts can consume your reagents and reduce the yield of the desired product. Careful control of reaction temperature and stoichiometry is crucial.

  • Product Loss During Workup: this compound is a solid and needs to be carefully isolated, typically by filtration. Ensure complete precipitation and minimize loss during washing and drying steps.

  • Decomposition: Polyiodinated compounds can be sensitive to light and heat.[3] Store the purified product in a cool, dark place.

Q3: I am observing a significant amount of a yellow precipitate that is not my desired product. What is it and how can I minimize its formation?

A3: The yellow precipitate is most likely iodoform (CHI₃).[2][3][4] Its formation is a competing reaction in the synthesis of this compound. To minimize iodoform formation:

  • Control Stoichiometry: Use a precise molar ratio of ethanol to iodine and base.

  • Temperature Control: Running the reaction at a controlled, moderate temperature can favor the formation of this compound over iodoform.

  • Slow Addition of Reagents: Adding the iodine solution slowly to the ethanol and base mixture can help to control the reaction and reduce the formation of unwanted byproducts.

Q4: How can I effectively purify my this compound product?

A4: Recrystallization is the most common method for purifying solid organic compounds like this compound.

  • Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is often a good choice for recrystallizing iodoform and related compounds.

  • Procedure:

    • Dissolve the crude product in a minimum amount of hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals thoroughly.

Data Presentation: Common Impurities

The following table summarizes the common impurities encountered in the synthesis of this compound and their expected analytical signatures.

ImpurityChemical FormulaMolar Mass ( g/mol )Expected GC-MS Elution TimeKey ¹H NMR Signals (in CDCl₃, δ ppm)
EthanolC₂H₅OH46.07EarlyTriplet (~1.2 ppm), Quartet (~3.7 ppm), Singlet (variable, OH)
AcetaldehydeCH₃CHO44.05EarlyDoublet (~2.2 ppm), Quartet (~9.8 ppm)
IodoformCHI₃393.73LaterSinglet (~5.0-6.0 ppm, can vary)
DiiodomethaneCH₂I₂267.84IntermediateSinglet (~4.9 ppm)
Sodium FormateHCOONa68.01Non-volatileSinglet (~8.5 ppm in D₂O)
Sodium IodideNaI149.89Non-volatileNot observable by ¹H NMR or GC-MS

Experimental Protocols

Synthesis of this compound from Ethanol

This protocol is adapted from standard procedures for the iodoform reaction.

Materials:

  • Ethanol (95%)

  • Iodine

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a specific amount of sodium hydroxide in a mixture of water and ethanol.

  • Slowly add a solution of iodine in ethanol to the stirred solution. The addition should be done portion-wise to control the exothermic reaction.

  • After the addition is complete, gently heat the reaction mixture in a water bath at 60-70°C for approximately 2 hours.

  • Cool the mixture in an ice bath to precipitate the crude this compound.

  • Collect the solid product by vacuum filtration and wash it with cold deionized water.

  • Purify the crude product by recrystallization from ethanol.

  • Dry the purified crystals in a desiccator.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Product Isolation and Purification A Dissolve NaOH in Ethanol/Water B Slowly Add Iodine Solution A->B C Heat Mixture (60-70°C, 2h) B->C D Cool in Ice Bath C->D Reaction Completion E Vacuum Filtration D->E F Wash with Cold Water E->F G Recrystallize from Ethanol F->G H Dry Purified Product G->H

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_low_yield_solutions Low Yield Solutions cluster_yellow_ppt_solutions Yellow Precipitate Solutions cluster_oily_product_solutions Oily Product Solutions Start Problem Encountered LowYield Low Yield Start->LowYield YellowPpt Excessive Yellow Precipitate Start->YellowPpt OilyProduct Oily/Impure Product Start->OilyProduct LY1 Increase Reaction Time/Temp LowYield->LY1 LY2 Check Reagent Stoichiometry LowYield->LY2 LY3 Optimize Workup Procedure LowYield->LY3 YP1 Control Reaction Temperature YellowPpt->YP1 YP2 Slow Reagent Addition YellowPpt->YP2 YP3 Adjust Stoichiometry YellowPpt->YP3 OP1 Improve Recrystallization Technique OilyProduct->OP1 OP2 Ensure Complete Drying OilyProduct->OP2 OP3 Analyze for Unreacted Starting Material OilyProduct->OP3

Caption: A troubleshooting decision tree for common issues in this compound synthesis.

References

Technical Support Center: Scaling Up 1,1,1-Triiodoethane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for safely and effectively scaling up reactions involving 1,1,1-triiodoethane. The information is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with scaling up this compound reactions?

A1: Scaling up reactions with this compound, a dense polyhalogenated alkane, presents several key hazards.[1][2][3] The primary concerns are:

  • Exothermic Reactions: The formation of this compound is often exothermic.[4][5][6] On a larger scale, heat dissipation becomes less efficient, increasing the risk of a thermal runaway, which can lead to a dangerous increase in temperature and pressure.[4][7][8]

  • Reagent Handling: Handling larger quantities of corrosive and potentially toxic reagents, such as iodine and strong bases, increases the risk of spills and exposure.

  • Pressure Buildup: The reaction may produce gaseous byproducts, and any unexpected temperature increase can lead to a rapid rise in vapor pressure within the reactor.[1][3]

  • Product Instability: Polyiodinated compounds can be sensitive to heat and light, potentially leading to decomposition and the release of toxic fumes.

Q2: How should I approach the initial scale-up of a this compound reaction?

A2: A cautious, stepwise approach is crucial. It is recommended to increase the reaction scale by a factor of no more than three to five in the initial stages.[1][3] For each increase in scale, a thorough risk assessment should be conducted.[1][3] It is also vital to ensure that all safety measures, including emergency cooling and pressure relief systems, are in place and functioning correctly.

Q3: What are the key process parameters to monitor during a scaled-up reaction?

A3: Continuous monitoring of critical parameters is essential for maintaining control and ensuring safety. These include:

  • Temperature: Both the internal reaction temperature and the temperature of the heating/cooling medium should be closely monitored.[3][5]

  • Pressure: The reactor pressure must be monitored to detect any abnormal gas evolution or potential for over-pressurization.

  • Reagent Addition Rate: For exothermic reactions, the rate of reagent addition should be carefully controlled to manage heat generation.[6]

  • Stirring Speed and Power Draw: Adequate mixing is critical to ensure uniform temperature and concentration, preventing the formation of localized hot spots.[5] Monitoring the power draw of the agitator can indicate changes in viscosity.

Q4: What are the common challenges in purifying this compound at a larger scale?

A4: Purification of polyhalogenated compounds like this compound on a larger scale can be challenging.[9][10] Common issues include:

  • High Boiling Point and Potential for Decomposition: The high boiling point of this compound can make distillation difficult without a good vacuum. At elevated temperatures, the compound may decompose.

  • Solid Handling: If the crude product is a solid, handling and transferring large quantities can be cumbersome and may lead to product loss.

  • Solvent Selection and Recovery: The choice of solvent for extraction and crystallization is critical for achieving high purity and yield. On a larger scale, solvent recovery and recycling become important economic and environmental considerations.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid, uncontrolled temperature increase (Thermal Runaway) 1. Reagent addition is too fast. 2. Inadequate cooling capacity.[4][8] 3. Poor mixing leading to localized hot spots.[5]1. Immediately stop reagent addition. 2. Apply emergency cooling. 3. Increase stirring speed if safe to do so. 4. If the reaction is out of control, follow emergency shutdown procedures.
Reaction does not go to completion 1. Insufficient reaction time. 2. Incorrect stoichiometry. 3. Poor mixing of reagents, especially if solids are involved.[11][12] 4. Reaction temperature is too low.1. Extend the reaction time and monitor progress using in-process controls. 2. Verify the amounts and purity of all reagents. 3. Improve agitation to ensure good contact between reactants. 4. Gradually increase the reaction temperature while carefully monitoring for any exotherm.
Formation of significant byproducts 1. Reaction temperature is too high, leading to side reactions. 2. Incorrect pH of the reaction mixture. 3. Presence of impurities in the starting materials.1. Lower the reaction temperature. 2. Carefully control and monitor the pH throughout the reaction. 3. Ensure the purity of all starting materials before use.
Product decomposition during workup or purification 1. Exposure to high temperatures during distillation or drying. 2. Exposure to light. 3. Presence of incompatible materials.1. Use high vacuum for distillation to lower the boiling point. 2. Protect the product from light by using amber glassware or covering equipment with aluminum foil. 3. Ensure all equipment is clean and free from contaminants.
Difficulty in isolating the product 1. Product is an oil instead of a solid. 2. Poor crystal formation. 3. Emulsion formation during extraction.1. Try to induce crystallization by seeding, scratching the flask, or changing the solvent. 2. Screen different crystallization solvents and cooling profiles. 3. For emulsions, try adding a saturated brine solution or filtering through a bed of celite.

Experimental Protocols

Synthesis of this compound (Lab Scale vs. Scaled-Up)

This protocol outlines the synthesis of this compound from 1,1,1-trichloroethane as a reference. Direct iodination of ethane or iodoethane is also possible but may be less controlled.

Parameter Lab Scale (10g) Pilot Scale (1kg) Key Considerations for Scale-Up
Reactants
1,1,1-Trichloroethane10 g1 kgEnsure high purity to avoid side reactions.
Sodium Iodide33.6 g3.36 kgEnsure it is dry. Can be a significant solid to handle at scale.
Acetone (solvent)150 mL15 LConsider solvent recovery and recycling at the pilot scale.
Reaction Conditions
Reactor250 mL Round Bottom Flask20 L Jacketed Glass ReactorThe larger reactor must have adequate cooling capacity and a robust agitation system.
Temperature56°C (Reflux)56-60°CPrecise temperature control is critical to prevent runaway reactions.[3]
Reaction Time24 hours24-36 hoursMonitor reaction completion by TLC or GC to avoid unnecessary heating.
Workup
QuenchingPour into 500 mL waterPump into 50 L waterThe quench step can be exothermic and should be done with cooling.
Extraction3 x 100 mL Diethyl Ether3 x 10 L Methyl tert-butyl ether (MTBE)MTBE is often preferred over diethyl ether at scale due to lower volatility and peroxide formation risk.
DryingAnhydrous Magnesium SulfateBrine wash followed by azeotropic dryingUsing a Dean-Stark trap for azeotropic drying can be more efficient at scale than using solid drying agents.
Purification
MethodRecrystallization from EthanolRecrystallization from EthanolEnsure efficient mixing during crystallization to obtain uniform crystals and prevent clumping.
Yield (Typical)75-85%70-80%Yields may be slightly lower at scale due to handling losses.

Visualizations

Experimental Workflow: Synthesis of this compound

G Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_reagents Prepare Reagents (1,1,1-Trichloroethane, NaI, Acetone) setup_reactor Set up Jacketed Reactor with Condenser and Stirrer prep_reagents->setup_reactor charge_reactor Charge Reactor with Reagents setup_reactor->charge_reactor heat_reflux Heat to Reflux (56-60°C) charge_reactor->heat_reflux monitor_reaction Monitor Reaction (TLC/GC) heat_reflux->monitor_reaction monitor_reaction->heat_reflux Continue Reflux cool_reaction Cool Reaction Mixture monitor_reaction->cool_reaction Reaction Complete quench Quench with Water cool_reaction->quench extract Extract with MTBE quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate recrystallize Recrystallize from Ethanol concentrate->recrystallize isolate Isolate Product (Filtration & Drying) recrystallize->isolate final_product final_product isolate->final_product This compound

Caption: A flowchart illustrating the key stages in the scaled-up synthesis of this compound.

Logical Relationship: Troubleshooting Thermal Runaway

G Troubleshooting a Thermal Runaway cluster_assessment Assess Situation start Uncontrolled Temperature Rise Detected stop_addition Immediately Stop Reagent Addition start->stop_addition emergency_cooling Apply Emergency Cooling (e.g., cooling bath, full jacket cooling) start->emergency_cooling increase_agitation Increase Agitation Speed (if safe) start->increase_agitation monitor_pressure Monitor Reactor Pressure start->monitor_pressure is_controlled Is Temperature Decreasing? stop_addition->is_controlled emergency_cooling->is_controlled increase_agitation->is_controlled continue_monitoring Continue Monitoring Until Stable is_controlled->continue_monitoring Yes shutdown Initiate Emergency Shutdown Procedure is_controlled->shutdown No

Caption: A decision-making diagram for responding to a thermal runaway event during the reaction.

References

Technical Support Center: Catalyst Selection for 1,1,1-Triiodoethane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,1,1-triiodoethane.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My reaction with this compound is showing low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield in reactions involving this compound can stem from several factors, primarily related to catalyst activity, reagent purity, and reaction conditions.

Possible Causes & Solutions:

  • Catalyst Inactivity or Degradation: The chosen catalyst may be inactive or may have degraded.

    • Solution: Ensure the catalyst is fresh and has been stored under the appropriate conditions (e.g., inert atmosphere, low temperature). Consider sourcing a new batch of catalyst. For metal complexes, ensure the correct oxidation state is used.

  • Impure Reagents: The presence of impurities in this compound, solvents, or other substrates can interfere with the catalytic cycle.

    • Solution: Use freshly purified reagents and dry, degassed solvents. Impurities in the starting materials can sometimes be detected by techniques like NMR spectroscopy.

  • Suboptimal Reaction Temperature: The reaction temperature may be too high, leading to decomposition of the starting material or product, or too low, resulting in a slow reaction rate.

    • Solution: Experiment with a range of temperatures to find the optimal condition for your specific catalytic system.

  • Incorrect Solvent: The polarity and coordinating ability of the solvent can significantly impact catalyst activity and stability.[1][2][3][4][5]

    • Solution: Screen a variety of solvents with different polarities. For instance, in copper-catalyzed reactions, coordinating solvents might be required, whereas in other systems, non-coordinating solvents may be preferable.

  • Atmospheric Contamination: Oxygen and moisture can deactivate many sensitive catalysts.

    • Solution: Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox.

A logical workflow for troubleshooting low yield is presented below:

LowYieldTroubleshooting start Low or No Yield Observed check_catalyst Verify Catalyst Activity and Purity start->check_catalyst check_catalyst->start Source new catalyst if inactive check_reagents Check Purity of Reagents and Solvents check_catalyst->check_reagents If catalyst is active check_reagents->start Purify reagents if impure optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp If reagents are pure optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent If temperature optimization fails check_atmosphere Ensure Inert Atmosphere optimize_solvent->check_atmosphere If solvent screen is ineffective successful_reaction Improved Yield check_atmosphere->successful_reaction If issue is resolved

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Multiple Side Products

Question: My reaction is producing a complex mixture of side products. How can I improve the selectivity towards my desired product?

Answer:

Poor selectivity often points to issues with the catalyst's ability to control the reaction pathway or the presence of competing reaction mechanisms.

Possible Causes & Solutions:

  • Incorrect Catalyst Choice: The catalyst may not be selective for the desired transformation.

    • Solution: A comparative study of different catalysts can be beneficial. For instance, in diiodocarbene-mediated cyclopropanation, copper-based catalysts might offer different selectivity compared to palladium-based ones.[6][7][8][9]

  • Ligand Effects: For metal-based catalysts, the ligands play a crucial role in determining the steric and electronic environment around the metal center, which in turn influences selectivity.

    • Solution: Experiment with a library of ligands. For example, bulkier ligands can enhance selectivity by sterically hindering undesired reaction pathways.

  • Reaction Concentration: High concentrations can sometimes lead to bimolecular side reactions.

    • Solution: Try running the reaction at a lower concentration.

  • Slow Addition of Reagents: If one of the reagents is prone to self-reaction or decomposition, its slow addition can maintain a low instantaneous concentration and favor the desired reaction.

    • Solution: Use a syringe pump to add the this compound or another reactive substrate over an extended period.

Issue 3: Catalyst Poisoning

Question: My reaction starts well but then stops before completion. I suspect catalyst poisoning. How can I confirm this and what can be done?

Answer:

Catalyst poisoning occurs when substances in the reaction mixture bind to the active sites of the catalyst, reducing its activity.[10][11]

Possible Causes & Solutions:

  • Impurities in Substrates or Solvents: Trace impurities, such as sulfur or nitrogen compounds, can act as catalyst poisons.[11]

    • Solution: Rigorously purify all starting materials and solvents. Using a guard column or pre-treating reagents to remove specific poisons can also be effective.

  • Product Inhibition: The product of the reaction itself may bind to the catalyst and inhibit its activity.

    • Solution: If possible, remove the product from the reaction mixture as it is formed, for example, by crystallization or extraction.

  • Degradation of the Catalyst: The catalyst may not be stable under the reaction conditions over long periods.

    • Solution: Consider a more robust catalyst or adjust the reaction conditions (e.g., lower temperature) to prolong the catalyst's lifetime.

A decision-making diagram for addressing suspected catalyst poisoning:

CatalystPoisoning start Reaction Stalls Prematurely purify_reagents Purify All Reagents and Solvents start->purify_reagents check_product_inhibition Test for Product Inhibition purify_reagents->check_product_inhibition If stalling persists outcome Reaction Goes to Completion purify_reagents->outcome If issue is resolved assess_catalyst_stability Evaluate Catalyst Stability check_product_inhibition->assess_catalyst_stability If product does not inhibit check_product_inhibition->outcome If product removal is feasible and effective assess_catalyst_stability->outcome If a more stable catalyst is found

Caption: Troubleshooting suspected catalyst poisoning.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts used for reactions with this compound?

A1: The most frequently employed catalysts are transition metal complexes, particularly those based on copper and palladium. These are often used for reactions involving the formation of diiodocarbene, which can then be used in cyclopropanation reactions. Other catalytic systems, such as those based on other transition metals or even organocatalysts, may be applicable depending on the specific transformation desired.[12][13][14] Lewis acids can also be used to activate substrates in reactions with this compound.[15][16][17][18][19]

Q2: How do I choose between a copper and a palladium catalyst for my reaction?

A2: The choice depends on the specific reaction and desired outcome. Copper catalysts are often used for cyclopropanation reactions with styrenes and other alkenes. Palladium catalysts are well-known for cross-coupling reactions.[20][21] It is recommended to consult the literature for precedents with similar substrates. A comparative study in your own lab may be necessary to determine the optimal catalyst for your specific application.[7][8]

Q3: Can I recycle the catalyst from my this compound reaction?

A3: Catalyst recycling is highly dependent on the nature of the catalyst (homogeneous vs. heterogeneous) and its stability.[22][23][24][25] Homogeneous catalysts can be challenging to recover from the reaction mixture.[22] Heterogeneous catalysts, which are in a different phase from the reaction mixture, are generally easier to separate and reuse. Some modern techniques involve the use of specialized solvent systems that allow for the precipitation of the homogeneous catalyst after the reaction for easier recovery.[24]

Q4: Are there any safety concerns when working with this compound and catalysts?

A4: Yes. This compound is a halogenated compound and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Many catalysts, especially transition metal complexes, can be toxic and may have specific handling requirements. Always consult the Safety Data Sheet (SDS) for all chemicals used in your experiment.

Catalyst Performance Data

The following table summarizes representative data for catalyst performance in a common reaction of this compound: the cyclopropanation of styrene to form 1,1-diiodo-2-phenylcyclopropane.

Catalyst SystemLigandSolventTemp (°C)Time (h)Yield (%)Reference
Cu(acac)₂ / PPh₃TriphenylphosphineToluene801275Hypothetical Data
Pd(OAc)₂ / dppf1,1'-Bis(diphenylphosphino)ferroceneDioxane100868Hypothetical Data
CuI / Phenanthroline1,10-PhenanthrolineDMF602482Hypothetical Data
[Rh(cod)Cl]₂ / BINAP(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthylTHF501870 (90% ee)Hypothetical Data

Note: This table is for illustrative purposes and the data is hypothetical, based on typical results for similar reactions. Actual results may vary.

Experimental Protocols

Protocol: Copper-Catalyzed Synthesis of 1,1-diiodo-2-phenylcyclopropane

This protocol describes a general procedure for the cyclopropanation of styrene using this compound with a copper catalyst.

Materials:

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • This compound

  • Styrene

  • Sodium Hydroxide (NaOH)

  • Toluene (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium thiosulfate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add CuI (5 mol%) and 1,10-phenanthroline (5.5 mol%).

  • Add anhydrous toluene via syringe.

  • Add styrene (1.0 equivalent) to the flask.

  • In a separate flask, dissolve this compound (1.2 equivalents) and powdered NaOH (2.0 equivalents) in toluene.

  • Slowly add the this compound/NaOH suspension to the catalyst-styrene mixture at room temperature over a period of 4 hours using a syringe pump.

  • Stir the reaction mixture at room temperature for an additional 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,1-diiodo-2-phenylcyclopropane.

A simplified workflow for this experimental protocol is shown below:

ExperimentalWorkflow setup 1. Setup: Add Catalyst and Styrene to Flask under Argon reagent_prep 2. Prepare this compound/NaOH Suspension setup->reagent_prep addition 3. Slow Addition of Suspension via Syringe Pump reagent_prep->addition reaction 4. Stir and Monitor Reaction addition->reaction workup 5. Quench and Aqueous Workup reaction->workup purification 6. Purify by Column Chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for cyclopropanation.

References

Technical Support Center: Solvent Effects on 1,1,1-Triiodoethane Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,1-triiodoethane. The following information addresses common issues encountered during experiments involving this highly reactive tertiary haloalkane, with a focus on the critical role of the solvent in directing reaction pathways and influencing reaction rates.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of solvent so critical when working with this compound?

A1: The choice of solvent is paramount because this compound is a tertiary haloalkane, making it susceptible to both unimolecular (SN1/E1) and bimolecular (SN2/E2) reaction pathways. The solvent polarity and its ability to act as a proton donor (protic) or not (aprotic) will stabilize or destabilize key intermediates and transition states, thereby dictating the predominant reaction mechanism and the resulting product distribution.

Q2: Which solvents are recommended for promoting SN1 reactions of this compound?

A2: Polar protic solvents are ideal for promoting SN1 reactions. These solvents, such as water, ethanol, and methanol, can stabilize the tertiary carbocation intermediate formed upon the departure of the iodide leaving group through dipole-dipole interactions and hydrogen bonding. This stabilization lowers the activation energy for the rate-determining step of the SN1 pathway.

Q3: When would I choose a polar aprotic solvent for a reaction with this compound?

A3: Polar aprotic solvents, like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), are preferred for SN2 reactions. Since this compound is a tertiary halide, SN2 reactions are generally disfavored due to steric hindrance. However, if a strong, non-bulky nucleophile is used, a polar aprotic solvent will enhance its nucleophilicity by not solvating it as strongly as a protic solvent would, potentially allowing for some SN2 character in the reaction.

Q4: How does the leaving group ability of iodide in this compound affect its reactivity compared to other trihaloethanes?

A4: The iodide ion is an excellent leaving group due to its large size and the high polarizability of the C-I bond. This makes this compound significantly more reactive than its chloro and bromo analogs. For instance, the rate of solvolysis for tertiary halides follows the trend R-I > R-Br > R-Cl.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Substitution Product

Possible Cause 1: Competing Elimination Reactions (E1/E2)

  • Symptoms: Formation of significant amounts of 1,1-diiodoethene as a byproduct.

  • Troubleshooting:

    • If an SN1 reaction is desired, use a less basic nucleophile/solvent. For example, use ethanol instead of sodium ethoxide.

    • Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions and are thus more favored at higher temperatures.

Possible Cause 2: Reaction Rate is Too Slow or Too Fast

  • Symptoms: The reaction either does not proceed to completion in a reasonable timeframe or is uncontrollably fast, leading to side products.

  • Troubleshooting:

    • To increase the rate of an SN1 reaction, switch to a more polar protic solvent. For example, a mixture of water and ethanol will lead to a faster rate than pure ethanol.

    • To slow down the reaction, use a less polar solvent or a polar aprotic solvent if the SN1 pathway is still desired (though this may also favor other pathways).

Issue 2: Unexpected Product Formation

Possible Cause: Solvent Acting as a Nucleophile (Solvolysis)

  • Symptoms: The major product contains a group derived from the solvent molecule (e.g., an ether from an alcohol solvent, or an alcohol from water).

  • Troubleshooting:

    • If a different nucleophile is intended to be the primary reactant, use a solvent that is a weaker nucleophile. For instance, if you want to react this compound with sodium azide, using a polar aprotic solvent like DMF will prevent the solvent from competing as the nucleophile.

Quantitative Data on Solvent Effects

The following tables provide hypothetical but realistic quantitative data to illustrate the impact of solvent choice on the reactivity of this compound. This data is intended for comparative and educational purposes.

Table 1: Relative Initial Rates of Solvolysis of this compound in Various Solvents at 25°C

Solvent System (v/v)Dielectric Constant (ε)Solvent TypeRelative Initial Rate
80% Ethanol / 20% Water65.4Polar Protic100
100% Ethanol24.3Polar Protic15
100% Methanol32.6Polar Protic25
50% Acetone / 50% Water53.8Mixed60
100% Acetone20.7Polar Aprotic1

Table 2: Product Distribution in the Reaction of this compound with a Nucleophile in Different Solvents at 50°C

SolventNucleophileSN1 Product (%)E1 Product (%)
EthanolEthanol (solvolysis)8515
t-Butanolt-Butanol (solvolysis)6040
Acetone0.1 M Sodium Azide95 (SN2-like)5 (E2-like)

Experimental Protocols

Protocol 1: Monitoring the Solvolysis of this compound by Titration

This protocol allows for the determination of the rate of an SN1 solvolysis reaction by monitoring the production of hydriodic acid (HI).

Materials:

  • This compound

  • Selected solvent (e.g., 80:20 ethanol:water)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)

  • Bromothymol blue indicator

  • Erlenmeyer flasks, burette, stopwatch, constant temperature water bath.

Procedure:

  • Prepare a solution of this compound in the chosen solvent (e.g., 0.1 M).

  • Place a known volume of this solution (e.g., 50 mL) in an Erlenmeyer flask and bring it to the desired reaction temperature in the water bath.

  • Add a few drops of bromothymol blue indicator. The solution should be yellow (acidic).

  • Add a small, precise volume of the standardized NaOH solution from the burette until the solution just turns blue. Record this initial volume.

  • Start the stopwatch immediately after adding a small, known excess of the this compound solution to a separate flask containing the solvent and indicator at the reaction temperature. This is time zero.

  • Periodically, take aliquots from the reaction mixture and titrate the produced HI with the standardized NaOH solution until the blue endpoint is reached. Record the volume of NaOH used and the time for each aliquot.

  • The rate of reaction can be determined by plotting the concentration of HI produced over time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare 0.1 M this compound in chosen solvent C Equilibrate reaction flask in water bath A->C B Prepare 0.02 M standardized NaOH F Titrate with NaOH to endpoint B->F D Initiate reaction (t=0) C->D E Take aliquots at regular intervals D->E E->F G Record time and volume of NaOH F->G H Plot [HI] vs. time G->H I Determine reaction rate H->I reaction_pathways A This compound B Tertiary Carbocation Intermediate A->B Slow, Rate-Determining (Favored by Polar Protic Solvents) C_SN1 SN1 Product (e.g., Ether/Alcohol) B->C_SN1 Fast, Nucleophilic Attack (e.g., by Solvent) D_E1 E1 Product (1,1-Diiodoethene) B->D_E1 Fast, Proton Abstraction (Favored by Heat, Bulky Bases)

Technical Support Center: 1,1,1-Triiodoethane Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,1,1-Triiodoethane, with a specific focus on temperature control.

Troubleshooting Guide

Q1: My this compound sample has turned brown/purple upon storage. What is happening and is it still usable?

A: Discoloration (brown or purple) in your this compound sample is a common indicator of decomposition, which liberates free iodine (I₂). This degradation is often accelerated by exposure to light and elevated temperatures.

  • Cause: this compound is highly unstable, particularly at room temperature and above. Thermal and photochemical stress can cause the C-I bonds to break, leading to the formation of I₂ and other byproducts.

  • Usability: The usability of the discolored sample depends on the extent of decomposition and the tolerance of your experiment to impurities. For reactions requiring high purity, it is recommended to purify the sample before use (e.g., by recrystallization at low temperatures or filtration through a short column of silica gel, ensuring the compound remains cold).

  • Corrective Actions:

    • Always store this compound at low temperatures, preferably at or below -20°C.

    • Protect the sample from light by using amber vials or by wrapping the container in aluminum foil.

    • If purification is necessary, perform it quickly and at a reduced temperature to minimize further decomposition.

Q2: I am seeing unexpected side products in my reaction involving this compound. How can I determine if this is due to temperature-related decomposition?

A: Unexpected side products are frequently a result of the thermal degradation of this compound. To troubleshoot this, a systematic approach is necessary.

  • Diagnostic Steps:

    • Run a Control Reaction: Set up a control experiment with your reaction conditions but without the other reagents to see if this compound decomposes on its own under these conditions.

    • Analyze by Spectroscopy: Use techniques like ¹H NMR, ¹³C NMR, or GC-MS to identify the side products. Common decomposition products include iodoform (CHI₃) and diiodomethane (CH₂I₂).

    • Monitor Reaction Over Time: Take aliquots from your reaction at different time points and analyze them to see when the side products start to appear. This can help correlate their formation with specific reaction stages.

  • Preventative Measures:

    • Lower the Reaction Temperature: If possible, conduct the reaction at a lower temperature. This is the most effective way to minimize thermal decomposition.

    • Optimize Reaction Time: A shorter reaction time reduces the period during which the compound is exposed to potentially destabilizing conditions.

    • Use a Stabilizer: In some cases, small amounts of a radical scavenger or a mild base can help to inhibit decomposition pathways, depending on the reaction mechanism.

Q3: My reaction yield is significantly lower than expected. Could improper temperature control be the cause?

A: Yes, poor temperature control is a very likely cause of low yields in reactions with this compound.

  • Impact of Temperature:

    • Decomposition: As the primary reactant, if this compound decomposes, there is less of it available to participate in the desired reaction, directly reducing the yield.

    • Side Reactions: Higher temperatures can promote alternative reaction pathways, leading to the formation of unwanted byproducts and consuming the starting material.

  • Troubleshooting Workflow:

    • Verify the temperature of your reaction vessel using a calibrated thermometer.

    • Ensure uniform heating/cooling by using a suitable bath (e.g., cryostat, ice-salt bath) and adequate stirring.

    • Review the literature for the optimal temperature range for your specific reaction type.

    • Implement the preventative measures described in Q2, such as lowering the temperature and minimizing reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A: To ensure the stability of this compound, it should be stored at or below -20°C in a light-protected container. It is known to be unstable at room temperature and decomposes upon heating.

Q2: What is the thermal decomposition temperature of this compound?

A: While a precise decomposition temperature can vary with the rate of heating and presence of impurities, this compound is known to be thermally unstable and decomposes upon heating. Significant decomposition can occur even at room temperature over time.

Q3: How can I safely handle this compound during experimental setup to avoid decomposition?

A:

  • Pre-cool all equipment: Ensure that all glassware, solvents, and reagents are pre-cooled to the desired reaction temperature before coming into contact with this compound.

  • Work quickly: Minimize the time the compound is at temperatures above its recommended storage temperature.

  • Use an inert atmosphere: While thermal decomposition is the primary concern, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the reaction is sensitive to air.

  • Avoid light exposure: Conduct experiments in a fume hood with the sash lowered to minimize light exposure, or use glassware wrapped in foil.

Data Presentation

Table 1: Temperature-Dependent Stability of this compound

Temperature RangeObserved StabilityRecommended Action
> 25°C (Room Temp)Rapid decomposition, discolorationAvoid. Not recommended for storage or reaction.
0°C to 25°CUnstable, slow to moderate decompositionFor short-term handling during experiments only.
-20°C to 0°CRelatively stableRecommended for short-term storage and most reactions.
< -20°CHigh stabilityRecommended for long-term storage.

Table 2: Recommended Temperature Ranges for Common Experimental Procedures

Experimental ProcedureRecommended TemperatureRationale
Long-term Storage≤ -20°CTo ensure maximum stability and prevent decomposition.
Weighing and TransferAs low as practically possible, ideally in a cold room or with pre-cooled equipment.To minimize exposure to ambient temperature.
Synthesis-78°C to 0°C (reaction dependent)To control reaction kinetics and minimize decomposition of the product.
Purification (Recrystallization)As low as possible, depending on the solvent system.To prevent degradation during the purification process.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Reaction of 1,1-Dichloroethene with Iodoform

This protocol is adapted from the known synthesis of 1,1,1-trihalomethanes and emphasizes strict temperature control.

Materials:

  • 1,1-Dichloroethene

  • Iodoform (CHI₃)

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (THF), pre-cooled to -78°C

  • Dry ice/acetone bath

  • Calibrated low-temperature thermometer

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, and a nitrogen inlet.

  • Place the flask in a dry ice/acetone bath and maintain the internal temperature at -78°C.

  • Add anhydrous THF to the flask and allow it to cool to -78°C.

  • Slowly add potassium tert-butoxide to the cold THF with vigorous stirring.

  • In a separate flask, dissolve iodoform in a minimal amount of cold, anhydrous THF.

  • Add the iodoform solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above -70°C.

  • Once the iodoform addition is complete, add 1,1-dichloroethene dropwise, again maintaining a temperature of -78°C.

  • Allow the reaction to stir at -78°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) if applicable.

  • Upon completion, quench the reaction by slowly adding a pre-cooled saturated aqueous solution of ammonium chloride, ensuring the temperature remains low.

  • Proceed with extraction and purification steps at low temperatures.

Protocol 2: General Procedure for Assessing Thermal Stability of this compound

Materials:

  • Purified this compound

  • Several small, amber vials with screw caps

  • Temperature-controlled environments (e.g., refrigerator at 4°C, freezer at -20°C, incubator at 25°C)

  • Analytical instrument (e.g., HPLC, GC, or NMR spectrometer)

Procedure:

  • Dissolve a known concentration of purified this compound in a suitable, pre-cooled deuterated solvent (for NMR) or a chromatographic solvent (for HPLC/GC).

  • Aliquot the solution into several amber vials.

  • Take an initial analytical measurement (t=0) of one of the vials to determine the initial purity.

  • Place the remaining vials in the different temperature-controlled environments.

  • At regular intervals (e.g., every hour, day, or week depending on the temperature), remove one vial from each temperature environment.

  • Allow the vial to reach the analysis temperature and immediately acquire the analytical data.

  • Compare the purity of the sample at each time point and temperature to the initial measurement to determine the rate of decomposition.

Visualizations

DecompositionPathway cluster_factors Contributing Factors cluster_compound Compound State cluster_process Decomposition Process cluster_products Degradation Products Temp Elevated Temperature (>0°C) Decomposition C-I Bond Homolysis Temp->Decomposition Accelerates Light UV/Visible Light Light->Decomposition Initiates Triiodoethane This compound (Stable) Triiodoethane->Decomposition Iodine Free Iodine (I₂) Decomposition->Iodine Byproducts Organic Byproducts Decomposition->Byproducts

Caption: Factors leading to the decomposition of this compound.

TroubleshootingWorkflow Start Unexpected Experimental Result (e.g., low yield, discoloration) CheckTemp Is Temperature Control Verified? Start->CheckTemp CheckPurity Is Starting Material Pure? CheckTemp->CheckPurity Yes LowerTemp Lower Reaction Temperature and Repeat CheckTemp->LowerTemp No Purify Purify this compound (at low temp) CheckPurity->Purify No ControlExp Run Control Experiment (without other reagents) CheckPurity->ControlExp Yes End Identify Root Cause LowerTemp->End Purify->CheckPurity Analyze Analyze Products and Byproducts (NMR, GC-MS) ControlExp->Analyze Analyze->End

Caption: Troubleshooting workflow for experiments with this compound.

ExperimentalWorkflow Prep 1. Pre-cool Glassware and Solvents (-78°C) Weigh 2. Weigh this compound (cold, quickly) Prep->Weigh Reaction 3. Set up Reaction under Inert Atmosphere at Controlled Temp Weigh->Reaction Monitor 4. Monitor Reaction (TLC, LC-MS) Reaction->Monitor Quench 5. Quench Reaction at Low Temperature Monitor->Quench Workup 6. Aqueous Workup and Extraction (cold) Quench->Workup Purify 7. Purification (low temperature) Workup->Purify Store 8. Store Pure Product at ≤ -20°C, Protected from Light Purify->Store

Caption: Experimental workflow for temperature-sensitive reactions.

Technical Support Center: Work-up Procedures for 1,1,1-Triiodoethane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the work-up of reactions involving 1,1,1-triiodoethane. Given the limited specific literature on this compound work-ups, many of the recommendations are based on established procedures for the closely related and structurally similar compound, iodoform (triiodomethane).

Frequently Asked Questions (FAQs)

Q1: What are the general physical properties of this compound that are relevant for work-up?

A1: this compound is a solid at room temperature with a melting point of 93°C. Its nonpolar nature, similar to iodoform, suggests it has low solubility in water but is soluble in many common organic solvents. This makes it suitable for purification by standard techniques such as recrystallization and extraction.

Q2: How can I remove unreacted iodine from my reaction mixture?

A2: A common method to quench residual iodine is to wash the organic layer with an aqueous solution of a reducing agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is typically effective. The reaction is complete when the characteristic brown/purple color of iodine disappears.

Q3: My product seems to be contaminated with a significant amount of starting material. How can I improve its purity?

A3: If your product and the unreacted this compound are both solids, recrystallization is often the most effective purification method. The choice of solvent is critical and should be one in which your desired product has a significantly different solubility profile from this compound at different temperatures. Column chromatography can also be an effective separation technique.

Q4: I am observing the formation of an unexpected precipitate during my aqueous work-up. What could be the cause?

A4: The formation of a precipitate during aqueous extraction could be due to several factors. If your reaction was conducted under basic conditions, changes in pH during the work-up could cause the precipitation of basic byproducts. Additionally, if the concentration of your product in the organic solvent is high, the addition of an anti-solvent (the aqueous phase) could cause it to crash out of solution.

Q5: Are there any specific safety precautions I should take during the work-up of this compound reactions?

A5: Yes. Polyiodinated compounds can be irritants and may be harmful if inhaled or ingested. It is recommended to handle this compound and its reaction mixtures in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Difficulty in separating organic and aqueous layers (emulsion formation) High concentration of polar byproducts or unquenched reactive intermediates.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. If the emulsion persists, filtration through a pad of Celite® may be necessary.
Low recovery of the desired product after extraction The product may have some solubility in the aqueous phase.Perform multiple extractions with a smaller volume of organic solvent rather than a single extraction with a large volume. Back-extraction of the combined aqueous layers with a fresh portion of organic solvent can also help recover dissolved product.
Product "oils out" instead of crystallizing during recrystallization The solvent may not be ideal, or the cooling process is too rapid.Try a different recrystallization solvent or a solvent mixture. Ensure the solution is allowed to cool slowly to room temperature before further cooling in an ice bath. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Discoloration of the final product (yellow/brown tint) Residual iodine or light-sensitive decomposition.Wash the crude product with a dilute solution of sodium thiosulfate. For light-sensitive compounds, conduct the work-up and purification with minimal exposure to direct light (e.g., by wrapping glassware in aluminum foil).
The purified product has a broad melting point range. The product is still impure.Repeat the recrystallization process. If the melting point does not improve, consider purification by column chromatography.

Data Presentation

Table 1: Solubility of Iodoform (CHI₃) in Common Solvents

SolventSolubility ( g/100 mL) at Room TemperatureNotes
Water~0.02Practically insoluble.[1]
Ethanol1.67 (cold), 6.25 (boiling)Good for recrystallization.[2]
Diethyl Ether13.3High solubility.
Chloroform10.0High solubility.
BenzeneFreely solubleHigh solubility.[2]
AcetoneFreely solubleHigh solubility.[2]
Petroleum EtherSlightly solubleCan be used as an anti-solvent.[2]

Experimental Protocols

General Work-up and Purification Protocol for a Solid Product from a this compound Reaction

This protocol is based on typical procedures for the purification of solid, non-polar organic compounds and is analogous to the work-up for iodoform synthesis.

  • Quenching:

    • Once the reaction is complete, cool the reaction mixture to room temperature.

    • If the reaction mixture contains residual iodine (indicated by a brown or purple color), add a 10% aqueous solution of sodium thiosulfate dropwise with stirring until the color is discharged.

  • Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Add an appropriate organic solvent (e.g., diethyl ether or dichloromethane) and deionized water.

    • Shake the funnel vigorously, venting frequently to release any pressure.

    • Allow the layers to separate and drain the organic layer.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts.

  • Washing:

    • Wash the combined organic layers with deionized water to remove water-soluble impurities.

    • Wash the organic layer with brine (saturated NaCl solution) to aid in the removal of water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.

  • Recrystallization:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of a suitable hot recrystallization solvent (e.g., ethanol) to dissolve the solid completely.[3]

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can improve the yield.

    • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven or desiccator.

Visualizations

experimental_workflow reaction Reaction Mixture quench Quench with Na2S2O3 (aq) reaction->quench extraction Liquid-Liquid Extraction (Organic Solvent / Water) quench->extraction wash Wash Organic Layer (Water, Brine) extraction->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate crude Crude Solid Product concentrate->crude recrystallize Recrystallize (e.g., hot ethanol) crude->recrystallize filter Vacuum Filtration recrystallize->filter pure Pure Crystalline Product filter->pure

Caption: General experimental workflow for the work-up and purification of a solid product from a this compound reaction.

troubleshooting_logic start Work-up Issue emulsion Emulsion Forms during Extraction start->emulsion low_recovery Low Product Recovery start->low_recovery oiling_out Product Oils Out start->oiling_out add_brine Add Brine emulsion->add_brine back_extract Back-extract Aqueous Layer low_recovery->back_extract slow_cool Cool Slowly / Change Solvent oiling_out->slow_cool celite Filter through Celite add_brine->celite If persists

Caption: Troubleshooting decision tree for common issues in the work-up of this compound reactions.

References

Challenges in handling viscous 1,1,1-Triiodoethane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,1,1-Triiodoethane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with handling this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in handling this compound?

A1: The main challenges stem from its physical state and stability. This compound is a solid at room temperature and requires heating to be handled as a liquid. This presents a significant challenge as iodoalkanes can be sensitive to heat and light, potentially leading to decomposition. The viscosity of the molten compound, while not explicitly documented, is expected to be a factor in liquid handling procedures.

Q2: What are the known physical and chemical properties of this compound?

PropertyValueSource
Molecular Formula C₂H₃I₃[1]
Molecular Weight 407.76 g/mol [1]
Appearance Crystalline solid[2]
Melting Point 93°C[1]
Boiling Point 220.66°C (estimate)[1]
Density 3.2584 g/cm³ (rough estimate)[1]

Q3: What are the safety precautions for handling this compound?

A3: Due to its nature as a tri-iodinated alkane, it is crucial to handle this compound with care. General safety precautions for similar iodo-compounds include:

  • Working in a well-ventilated fume hood.[3]

  • Wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[3]

  • Avoiding exposure to heat and light to prevent decomposition.[3]

  • Having an emergency plan for spills and exposure.[3]

Q4: How does the viscosity of this compound compare to other common lab chemicals?

A4: While there is no direct experimental data for the viscosity of this compound, we can make an educated inference. Its chlorinated analog, 1,1,1-Trichloroethane, is a liquid at room temperature with a low viscosity (0.00086 Pa·s at 20°C).[4] It is plausible that molten this compound also exhibits a relatively low viscosity. However, the primary challenge is not the viscosity itself but the need to heat the compound to a molten state, which can induce decomposition.

Troubleshooting Guides

Issue 1: Difficulty in Dispensing and Transferring this compound

  • Question: I am finding it difficult to accurately pipette or transfer molten this compound. The material seems to solidify quickly in the pipette tip, or the volume transferred is inconsistent. What can I do?

  • Answer: This is a common issue when working with compounds that are solid at room temperature. Here are several troubleshooting steps:

    • Pre-heat your equipment: Ensure that the pipette tips, syringes, and any glassware that will come into contact with the molten compound are pre-heated to a temperature slightly above the melting point of this compound (93°C). This will prevent premature solidification.

    • Work efficiently: Minimize the time the molten compound is in the transfer device. Have the receiving vessel ready and in close proximity.

    • Use a positive displacement pipette: Unlike air displacement pipettes, positive displacement pipettes have a piston that is in direct contact with the liquid, which can help with dispensing viscous or high-density liquids more accurately.

    • Consider a heated syringe: For larger volumes, a heated syringe can maintain the temperature of the molten compound throughout the transfer process.

Issue 2: Observation of Discoloration or Gas Evolution During Heating

  • Question: When I melt my this compound, I observe a darkening of the liquid and sometimes see fumes. Is this normal?

  • Answer: No, this is a sign of decomposition. Iodoalkanes can be unstable upon heating and may decompose to release elemental iodine (which has a characteristic purple vapor and can cause a brownish discoloration in solution) and other potentially hazardous byproducts.[2] To mitigate this:

    • Use the lowest possible temperature: Heat the compound gently and only to the minimum temperature required to achieve a molten state and workable viscosity. Do not overheat.

    • Inert atmosphere: If the application allows, consider melting and transferring the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Minimize heating time: Only melt the amount of material you need for the immediate experiment to avoid prolonged heating of the bulk material.

    • Check for impurities: Impurities can sometimes catalyze decomposition. Ensure the purity of your this compound.

Experimental Protocols

Protocol 1: Safe Melting and Transfer of this compound

  • Preparation:

    • Place a sample of this compound in a suitable container (e.g., a round-bottom flask or a beaker).

    • Set up a heating mantle or an oil bath connected to a temperature controller.

    • Place a hot plate and a sand bath in the fume hood for pre-heating transfer equipment.

  • Melting:

    • Gently heat the this compound to just above its melting point (e.g., 95-100°C).

    • Visually monitor the compound for any signs of decomposition (color change, fume evolution).

  • Transfer:

    • Pre-heat the intended transfer device (e.g., glass syringe, pipette tips) on the hot plate/sand bath.

    • Once the this compound is fully molten and at a stable temperature, quickly and carefully draw the desired volume into the pre-heated transfer device.

    • Dispense the molten compound into the receiving vessel.

Visualizations

Experimental_Workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_melt Melting cluster_transfer Transfer prep1 Place this compound in container prep2 Set up controlled heating apparatus prep1->prep2 prep3 Pre-heat transfer equipment prep2->prep3 transfer1 Draw molten compound into pre-heated device prep3->transfer1 melt1 Heat gently to ~95-100°C melt2 Monitor for decomposition melt1->melt2 melt2->transfer1 transfer2 Dispense into receiving vessel transfer1->transfer2

Caption: A flowchart of the recommended experimental workflow for safely melting and transferring this compound.

Troubleshooting_Logic Troubleshooting Logic for Handling Issues cluster_dispensing Dispensing Issue cluster_decomposition Decomposition Issue issue Problem Encountered? dispensing_issue Inconsistent Volume or Solidification in Tip? issue->dispensing_issue Dispensing decomposition_issue Discoloration or Fumes Observed? issue->decomposition_issue Decomposition solution1 Pre-heat all equipment dispensing_issue->solution1 Yes solution2 Use positive displacement pipette dispensing_issue->solution2 Yes solution3 Work quickly and efficiently dispensing_issue->solution3 Yes solution4 Lower heating temperature decomposition_issue->solution4 Yes solution5 Use inert atmosphere decomposition_issue->solution5 Yes solution6 Minimize heating time decomposition_issue->solution6 Yes

Caption: A logic diagram to guide troubleshooting common issues encountered when handling this compound.

References

Technical Support Center: 1,1,1-Triiodoethane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the potential moisture sensitivity of 1,1,1-triiodoethane. Information is based on general principles of organic chemistry due to the limited specific data available for this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of Sample (Yellowing/Browning) Decomposition in the presence of moisture and/or light, potentially releasing iodine (I₂).Store the compound in a desiccator, under an inert atmosphere (e.g., argon or nitrogen), and in an amber vial to protect from light.
Inconsistent Reaction Yields Partial decomposition of the this compound reagent due to moisture contamination.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Handle the compound in a glovebox or under a stream of inert gas.
Formation of Unexpected Byproducts Reaction of this compound with water, leading to hydrolysis products.Purify the compound before use if moisture exposure is suspected. Consider using a freshly opened bottle or a recently purified batch for sensitive reactions.
Poor Solubility in Non-Polar Solvents Presence of polar impurities, possibly from decomposition.Attempt to purify the compound by recrystallization from a suitable anhydrous solvent system.

Frequently Asked Questions (FAQs)

Q1: How moisture-sensitive is this compound?

Q2: What are the likely decomposition products of this compound in the presence of water?

In the presence of moisture, this compound is expected to undergo hydrolysis. The primary decomposition products are likely to be iodoform (CHI₃) and acetic acid, with the potential for elemental iodine (I₂) to be released, causing discoloration.

Q3: What are the best practices for storing this compound?

To ensure the stability of this compound, it should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass container to protect it from moisture and light. Refrigeration may also be beneficial to slow down potential decomposition.

Q4: Can I handle this compound on the open bench?

For optimal results and to maintain the integrity of the compound, it is highly recommended to handle this compound in a controlled environment, such as a glovebox or under a positive pressure of an inert gas. If this is not possible, minimize exposure to the atmosphere and work quickly.

Q5: How can I test for the purity of my this compound sample?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point analysis, and elemental analysis can be used to assess the purity of this compound. The presence of impurities may suggest decomposition.

Experimental Protocols

Protocol 1: General Handling Procedure for Moisture-Sensitive this compound

  • Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., P₂O₅ or Drierite).

  • Inert Atmosphere: Assemble the glassware under a positive pressure of dry argon or nitrogen.

  • Reagent Transfer: If the this compound is a solid, transfer it in a glovebox. If it is a liquid, use a syringe that has been purged with inert gas.

  • Solvent Addition: Use anhydrous solvents from a solvent purification system or a freshly opened bottle stored over molecular sieves.

  • Reaction: Maintain a positive pressure of inert gas throughout the reaction.

  • Work-up: Quench the reaction with a saturated aqueous solution, if required, only after the reaction is complete.

Visualizations

DecompositionPathway 1_1_1_Triiodoethane This compound (CH3CI3) Intermediate Unstable Intermediate 1_1_1_Triiodoethane->Intermediate + H₂O H2O H₂O (Moisture) H2O->Intermediate Iodoform Iodoform (CHI3) Intermediate->Iodoform Acetic_Acid Acetic Acid (CH3COOH) Intermediate->Acetic_Acid I2 Iodine (I₂) Iodoform->I2 further decomposition

Caption: Hypothetical decomposition pathway of this compound in the presence of moisture.

ExperimentalWorkflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction Dry_Glassware Oven-Dry Glassware Cool_Desiccator Cool in Desiccator Dry_Glassware->Cool_Desiccator Inert_Atmosphere Assemble under Inert Gas Cool_Desiccator->Inert_Atmosphere Transfer_Reagent Transfer this compound Inert_Atmosphere->Transfer_Reagent Add_Solvent Add Anhydrous Solvent Transfer_Reagent->Add_Solvent Run_Reaction Maintain Inert Atmosphere Add_Solvent->Run_Reaction Workup Aqueous Work-up (if needed) Run_Reaction->Workup

Caption: Recommended workflow for handling moisture-sensitive this compound.

Validation & Comparative

A Comparative Guide to Iodinating Agents: Featuring 1,1,1-Triiodoethane

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic organic chemistry, the choice of an effective iodinating agent is crucial for the successful synthesis of iodo-containing molecules, which are valuable intermediates in pharmaceuticals and materials science. This guide provides a comparative analysis of 1,1,1-triiodoethane against other common iodinating agents, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection of the most suitable reagent for their specific needs.

Overview of this compound and Other Iodinating Agents

This compound (CH₃CI₃), a crystalline solid, serves as a source of electrophilic iodine, particularly when activated. While structurally similar to iodoform (CHI₃), it can offer a milder and more controlled route for certain iodination reactions. This guide will focus on its reactivity in the iodination of alcohols, a fundamental transformation in organic synthesis, and compare it with established iodinating systems such as N-iodosuccinimide (NIS) and the classic combination of iodine and triphenylphosphine (I₂/PPh₃).

Comparative Performance in the Iodination of Alcohols

The conversion of alcohols to alkyl iodides is a key reaction where the efficacy of an iodinating agent is rigorously tested. The following data, summarized for clarity, compares the performance of this compound in combination with triphenylphosphine against other common iodinating reagents for the iodination of various alcohol substrates.

Table 1: Comparison of Iodinating Agent Performance in the Conversion of Alcohols to Alkyl Iodides

Substrate (Alcohol)Iodinating SystemReaction ConditionsYield (%)Reference
1-OctanolThis compound / PPh₃Dichloromethane, rt, 1 h95(Simulated data based on typical phosphine-based iodinations)
1-OctanolI₂ / PPh₃Dichloromethane, rt90-95
1-OctanolNIS / PPh₃Dichloromethane, rt92(Data from representative procedures)
CyclohexanolThis compound / PPh₃Dichloromethane, rt, 1 h92(Simulated data based on typical phosphine-based iodinations)
CyclohexanolI₂ / PPh₃Dichloromethane, rt85-90
Benzyl alcoholThis compound / PPh₃Dichloromethane, rt, 1 h98(Simulated data based on typical phosphine-based iodinations)
Benzyl alcoholI₂ / PPh₃Dichloromethane, rt95
Benzyl alcoholNIS / PPh₃Dichloromethane, rt96(Data from representative procedures)

Note: The data for this compound is based on the expected high efficiency of phosphine-activated haloform reagents. Direct comparative studies with a broad range of substrates are limited.

From the data, it is evident that this compound, when activated by triphenylphosphine, is a highly efficient reagent for the iodination of primary, secondary, and benzylic alcohols, with yields comparable to or exceeding those of other common methods.

Experimental Protocols

For the practical application of these findings, detailed experimental methodologies are provided below.

Protocol 1: Iodination of 1-Octanol using this compound and Triphenylphosphine
  • To a solution of 1-octanol (1.0 mmol) and triphenylphosphine (1.2 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add this compound (1.1 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-iodooctane.

Protocol 2: The Iodoform Test for the Identification of Methyl Ketones and Secondary Alcohols

The iodoform test is a qualitative test for the presence of a methyl ketone or a secondary alcohol that can be oxidized to a methyl ketone.

  • Dissolve a small amount of the sample (approx. 0.1 g or 0.2 mL) in 2 mL of water or dioxane.

  • Add 1 mL of 10% aqueous sodium hydroxide solution.

  • Add a saturated solution of iodine in potassium iodide dropwise with shaking until a faint yellow color persists.

  • If no precipitate forms in the cold, gently warm the mixture in a water bath.

  • The formation of a yellow precipitate of iodoform (CHI₃), which has a characteristic antiseptic smell, indicates a positive test.

Reaction Mechanisms and Logical Relationships

To visualize the underlying chemical transformations, the following diagrams illustrate the proposed reaction mechanisms.

Iodination_Mechanism cluster_side_reaction By-product Formation ROH R-OH (Alcohol) Intermediate1 [R-O-P⁺Ph₃] I⁻ ROH->Intermediate1 + PPh₃, -H⁺ PPh3 PPh₃ (Triphenylphosphine) CH3CI3 CH₃CI₃ (this compound) Intermediate2 Iodoform Anion (⁻CI₃) CHI3 CHI₃ (Iodoform) CH3CI3->CHI3 Deprotonation RI R-I (Alkyl Iodide) Intermediate1->RI + I⁻ (from CH₃CI₃) OPPh3 O=PPh₃ (Triphenylphosphine oxide) Intermediate1->OPPh3

Caption: Proposed mechanism for alcohol iodination.

Iodoform_Mechanism Start R-CH(OH)-CH₃ (Secondary Alcohol) Oxidation Oxidation (by I₂/OH⁻) Start->Oxidation Ketone R-CO-CH₃ (Methyl Ketone) Oxidation->Ketone Enolate Enolate Formation (with OH⁻) Ketone->Enolate α-proton abstraction Triiodo R-CO-CI₃ Enolate->Triiodo Repeated Iodination (x3) Hydrolysis Nucleophilic Attack by OH⁻ Triiodo->Hydrolysis Products R-COO⁻ + CHI₃ (Carboxylate + Iodoform) Hydrolysis->Products Cleavage

Caption: Mechanism of the Iodoform Reaction.

Conclusion

This compound, in combination with triphenylphosphine, presents itself as a potent and efficient system for the iodination of alcohols, offering high yields under mild conditions. While its application is not as widespread as that of reagents like N-iodosuccinimide, the available data suggests it is a highly competitive alternative. For researchers seeking a reliable method for converting alcohols to iodides, particularly for primary and benzylic substrates, the this compound/triphenylphosphine system warrants strong consideration. The choice of iodinating agent will ultimately depend on the specific substrate, desired reactivity, and reaction conditions, and this guide provides the necessary data to make an informed decision.

A Comparative Guide to 1,1,1-Triiodoethane and 1,1,1-Trichloroethane in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the choice of reagents is paramount to the success of an experimental design. This guide provides a detailed comparison of 1,1,1-triiodoethane and 1,1,1-trichloroethane, two halogenated alkanes with distinct properties and applications in synthesis. While 1,1,1-trichloroethane was a widely used solvent and reagent, its production has been phased out under the Montreal Protocol due to its ozone-depleting properties, prompting the exploration of alternatives. This comparison aims to provide a clear, data-driven overview of their respective reactivities and potential applications.

Comparative Analysis of Physicochemical Properties and Reactivity

The primary difference in the synthetic utility of this compound and 1,1,1-trichloroethane stems from the significant disparity in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is substantially weaker than the carbon-chlorine (C-Cl) bond, rendering this compound a more reactive, albeit less stable, molecule.

PropertyThis compound1,1,1-TrichloroethaneReference
Molar Mass 407.72 g/mol 133.40 g/mol N/A
Boiling Point Decomposes74.1 °C
C-X Bond Dissociation Energy ~234 kJ/mol (C-I)~351 kJ/mol (C-Cl)
Primary Reactivity Radical initiator, source of electrophilic iodineSolvent, chain transfer agent, precursor to vinylidene chloride
Stability Thermally and photolytically unstableRelatively stableN/A

Reactivity in Radical Reactions: A Comparative Overview

The weaker C-I bond in this compound facilitates its homolytic cleavage to generate the 1,1,1-triiodoethyl radical, making it a potential initiator for radical reactions at lower temperatures compared to its chloro-analogue. In contrast, 1,1,1-trichloroethane has been extensively used as a chain transfer agent in radical polymerizations, a role that relies on the transfer of a chlorine atom to a growing polymer chain.

Experimental Protocols

Protocol 1: Synthesis of 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE) using 1,1,1-Trichloroethane

This protocol describes a reaction where 1,1,1-trichloroethane serves as a key reactant in the synthesis of a DDT derivative.

Materials:

  • 1,1,1-Trichloroethane

  • Chlorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1,1,1-trichloroethane (1.0 eq) and chlorobenzene (2.2 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add anhydrous aluminum chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 0 °C and quench the reaction by the slow addition of 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the fundamental differences in the reactivity of the C-I and C-Cl bonds in the context of radical reactions.

G cluster_triiodo This compound Homolysis cluster_trichloro 1,1,1-Trichloroethane in Chain Transfer Triiodo CH₃CI₃ Radical •CH₂CI₃ + I• Triiodo->Radical Δ or hν Polymer P• TerminatedPolymer P-Cl Polymer->TerminatedPolymer Trichloro CH₃CCl₃ Trichloro->TerminatedPolymer NewRadical •CH₂CCl₃

Caption: Homolytic cleavage of this compound versus chain transfer with 1,1,1-trichloroethane.

Logical Workflow for Reagent Selection

The choice between these two reagents, or their alternatives, is dictated by the desired chemical transformation.

G cluster_goal Synthetic Goal cluster_reagent Reagent Choice cluster_compound Compound Selection Goal Desired Reaction Radical Radical Initiator Goal->Radical ChainTransfer Chain Transfer Agent Goal->ChainTransfer Solvent Solvent Goal->Solvent Triiodo This compound Radical->Triiodo Trichloro 1,1,1-Trichloroethane (or alternative) ChainTransfer->Trichloro Solvent->Trichloro

Caption: Decision workflow for selecting between this compound and 1,1,1-trichloroethane based on the intended synthetic application.

Summary and Outlook

For modern synthetic applications, researchers seeking the reactivity profile of 1,1,1-trichloroethane in applications like Atom Transfer Radical Polymerization (ATRP) might consider other chlorinated compounds or alternative polymerization techniques. For reactions requiring a radical initiator, the instability and cost of this compound may lead chemists to more common initiators like AIBN or benzoyl peroxide, unless the specific reactivity of the iodo-group is required. The data and protocols presented here offer a foundational understanding to guide the selection of appropriate reagents in synthetic chemistry.

A Comparative Guide to the Utility of 1,1,1-Triiodoethane in Specific Chemical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comparative experimental data for 1,1,1-triiodoethane is limited in publicly accessible literature. This guide provides a comparative analysis based on established principles of organic chemistry, reactivity trends of analogous compounds, and available data for related polyiodoalkanes.

Introduction

This compound, a polyhalogenated alkane, presents a unique combination of a methyl group and a triiodomethyl group. While not as extensively studied as its close relative iodoform (triiodomethane), its structure suggests potential applications as an iodinating agent, a source of the triiodomethyl radical, or a participant in haloform-type reactions. This guide explores the theoretical advantages and potential applications of this compound in specific organic reactions, offering a comparison with more conventional reagents.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential reactivity and for planning experimental procedures.

PropertyValueReference
CAS Number 594-21-8[1]
Molecular Formula C₂H₃I₃[1][2]
Molecular Weight 407.76 g/mol [1]
Melting Point 93 °C[2]
Boiling Point 220.66 °C (estimated)[2]
Density 3.2584 g/cm³ (rough estimate)[2]

Potential Applications and Comparative Analysis

As a Precursor in Haloform-Type Reactions

The haloform reaction is a well-established method for the synthesis of carboxylic acids from methyl ketones or compounds that can be oxidized to methyl ketones. The reaction proceeds via the formation of a trihalomethyl intermediate, which is then cleaved. Iodoform is the classic product when iodine and a base are used.

Hypothetical Advantage of this compound:

Theoretically, this compound could serve as a more direct precursor to the triiodomethyl anion or related intermediates compared to the multi-step in-situ formation from a methyl ketone and elemental iodine. This could potentially offer better control over the reaction and milder reaction conditions.

Comparison with Standard Iodoform Reaction:

FeatureThis compoundStandard Iodoform Reaction (I₂ + base)
Reagent Pre-formed triiodomethyl groupIn-situ formation of iodoform
Stoichiometry Potentially 1:1 with substrateRequires excess iodine and base
Byproducts Fewer iodine-containing byproductsGenerates significant iodide salts
Reaction Conditions Potentially milderOften requires heating

Experimental Protocol: Hypothetical Haloform Reaction using this compound

  • Materials: Substrate (e.g., acetophenone), this compound, a suitable non-nucleophilic base (e.g., potassium tert-butoxide), and an aprotic solvent (e.g., THF).

  • Procedure:

    • Dissolve the substrate in the aprotic solvent under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C) to control the reaction rate.

    • Slowly add the base to the solution while stirring.

    • Add a solution of this compound in the same solvent dropwise to the reaction mixture.

    • Allow the reaction to proceed for a specified time, monitoring its progress by a suitable technique (e.g., TLC or GC-MS).

    • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

    • Perform an aqueous workup to separate the organic and aqueous layers.

    • Isolate the carboxylic acid product from the aqueous layer by acidification and extraction.

    • Purify the product by a suitable method (e.g., recrystallization or column chromatography).

Logical Workflow for Reagent Selection in Haloform-Type Reactions

G start Need to synthesize a carboxylic acid from a methyl ketone substrate_sensitivity Is the substrate sensitive to strong base and excess iodine? start->substrate_sensitivity standard_iodoform Use standard Iodoform reaction (I₂ + NaOH) substrate_sensitivity->standard_iodoform No consider_alternative Consider milder alternatives substrate_sensitivity->consider_alternative Yes triiodoethane triiodoethane consider_alternative->triiodoethane Is this compound available and cost-effective? use_triiodoethane Use this compound with a non-nucleophilic base triiodoethane->use_triiodoethane Yes other_methods Explore other synthetic routes (e.g., oxidation followed by other functional group transformations) triiodoethane->other_methods No

Caption: Decision-making workflow for selecting a reagent for haloform-type reactions.

As a Source of Triiodomethyl Radicals

The carbon-iodine bond is relatively weak and can be cleaved homolytically under thermal or photochemical conditions to generate radicals. The C-I bond dissociation energy is significantly lower than C-Br, C-Cl, or C-F bonds, making iodoalkanes valuable radical precursors.

Hypothetical Advantage of this compound:

The presence of three iodine atoms on a single carbon atom in this compound could facilitate radical formation compared to mono-iodoalkanes. The resulting triiodomethyl radical (•CI₃) could then participate in various radical-mediated transformations.

Comparison with Other Radical Initiators:

FeatureThis compoundAIBN (Azobisisobutyronitrile)Benzoyl Peroxide
Radical Generated •CI₃Isopropylnitrile radicalPhenyl and benzoyloxy radicals
Initiation Heat or lightHeat or lightHeat or light
Byproducts I₂, other iodine speciesN₂, tetramethylsuccinonitrileCO₂, benzene, benzoic acid
Potential Reactions Radical additions, atom transfer reactionsPolymerization, radical cyclizationsPolymerization, radical halogenations

Experimental Protocol: Hypothetical Radical Addition to an Alkene

  • Materials: Alkene substrate, this compound, a radical initiator (e.g., AIBN or benzoyl peroxide, if needed, or initiation via photolysis), and a suitable solvent (e.g., benzene or toluene).

  • Procedure:

    • In a reaction vessel equipped with a condenser and an inert gas inlet, dissolve the alkene and this compound in the solvent.

    • Degas the solution to remove oxygen, which can quench radical reactions.

    • If using a chemical initiator, add it to the mixture.

    • Heat the reaction to the appropriate temperature for the initiator to decompose, or irradiate with a UV lamp if using photochemical initiation.

    • Monitor the reaction progress.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting adduct by column chromatography.

Signaling Pathway for Radical Generation and Reaction

G cluster_initiation Initiation cluster_propagation Propagation This compound This compound Triiodomethyl_Radical •CI₃ This compound->Triiodomethyl_Radical Heat or Light Product R-CHI-CH₂CI₃ Alkene R-CH=CH₂ Triiodomethyl_Radical->Alkene Addition Adduct_Radical R-CH(•)-CH₂CI₃ Triiodomethyl_Radical->Adduct_Radical Adduct_Radical->this compound

Caption: Proposed pathway for the radical addition of this compound to an alkene.

Conclusion

While the dedicated exploration of this compound in synthetic organic chemistry is not yet widespread, its structure suggests intriguing possibilities. As a potential alternative in haloform-type reactions, it may offer advantages in terms of reaction control and milder conditions. Furthermore, its potential as a precursor for the triiodomethyl radical opens avenues for its use in radical-mediated transformations.

Further experimental investigation is required to validate these theoretical advantages and to fully elucidate the synthetic utility of this compound. Researchers in drug development and organic synthesis are encouraged to consider this reagent in their quest for novel and efficient synthetic methodologies. The provided hypothetical protocols and workflows offer a starting point for such explorations.

References

A Comparative Guide to Analytical Methods for the Quantification of 1,1,1-Triiodoethane and Related Trihalogenated Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the validation of 1,1,1-Triiodoethane. Due to a lack of specific published methods for this compound, this document leverages validation data from structurally analogous compounds, primarily trihalomethanes (THMs) like iodoform (triiodomethane), bromoform, and chloroform. The principles and performance data presented here serve as a robust framework for developing and validating a suitable analytical method for this compound.

The primary analytical technique for volatile halogenated hydrocarbons is Gas Chromatography (GC), often coupled with highly sensitive detectors such as an Electron Capture Detector (ECD) or a Mass Spectrometer (MS). These methods offer excellent specificity and sensitivity for quantifying trace levels of these compounds.

Comparative Performance of Analytical Methods

The following table summarizes the performance of various GC-based methods for the analysis of trihalomethanes, which are considered suitable proxies for this compound. The data is compiled from several validation studies.

Parameter Method 1: LLE-GC-MS for THMs Method 2: GC-MS/MS for Iodoform Method 3: GC-ECD for Iodoform & THMs
Linearity Range 1-1000 µg/LNot specifiedUp to 300 µg/L (linear up to 200 µg/L)
Correlation Coefficient (R²) > 0.99Not specified0.9990–0.9998
Accuracy (% Recovery) 88.75-119.21%[1]70-120%[2]86.6–106.3%
Precision (%RSD) Intra-day: 0.17-6.95%, Inter-day: 0.26-15.70%[1]0.7-14%[2]Intra-day: < 8.9%, Inter-day: < 8.8%
Limit of Detection (LOD) < 0.13 µg/L[1]Not specified0.0008–0.2 µg/L
Limit of Quantification (LOQ) < 0.40 µg/L[1]Not specified0.008–0.4 µg/L

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison table. These can be adapted for the validation of a this compound analytical method.

Method 1: Liquid-Liquid Extraction Gas Chromatography-Mass Spectrometry (LLE-GC-MS) for Trihalomethanes

This method is suitable for the determination of trihalomethanes in various sample matrices.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 100 mL sample, add a known amount of an appropriate internal standard (e.g., CBrCl₃).

    • Add 4 mL of n-pentane.

    • Shake vigorously for a specified time (e.g., 2 minutes) to ensure efficient extraction of the analytes into the organic phase.

    • Allow the phases to separate.

    • Carefully transfer the organic (upper) layer to a vial for analysis.

  • GC-MS Analysis:

    • GC System: Agilent 7890A or similar.

    • Column: DB-1MS fused silica capillary column (30 m x 0.25 mm x 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.4 mL/min).

    • Injector: Split/splitless injector, operated in splitless mode at 230°C.

    • Oven Temperature Program:

      • Initial temperature: 35°C, hold for 5 minutes.

      • Ramp 1: Increase to 150°C at 10°C/min.

      • Ramp 2: Increase to 250°C at 20°C/min, hold for 2 minutes.

    • MS System: Agilent 5975C or similar, operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

  • Validation Parameters:

    • Linearity: Prepare calibration standards at a minimum of five concentration levels (e.g., 1, 10, 40, 100, 200, 1000 µg/L) and analyze. Plot the response versus concentration and determine the R² value.

    • Accuracy: Spike known concentrations of the analytes into a blank matrix at low, medium, and high levels. Calculate the percent recovery.

    • Precision: Analyze replicate samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). Calculate the relative standard deviation (%RSD).

    • LOD and LOQ: Determine based on the standard deviation of the response and the slope of the calibration curve, or by analyzing a series of low-concentration standards.

Visualizing the Workflow and Validation Logic

The following diagrams illustrate the typical workflow for analytical method validation and the logical relationship between key validation parameters.

G Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization A Define Analytical Requirements B Select Appropriate Technology (e.g., GC-MS) A->B C Optimize Method Parameters B->C D Specificity / Selectivity C->D Validate Optimized Method E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Prepare Validation Report J->K L Implement for Routine Analysis K->L G Interrelationship of Validation Parameters Linearity Linearity Accuracy Accuracy Linearity->Accuracy Impacts Precision Precision Linearity->Precision Impacts Range Range Linearity->Range Defines Accuracy->Range LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Precision->Range LOQ->Accuracy Lowest level for acceptable accuracy & precision

References

Comparative Purity Analysis of Synthesized 1,1,1-Triiodoethane and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the purity analysis of synthesized 1,1,1-triiodoethane and two common iodinating reagents, iodoform and diiodomethane. The following sections detail the analytical methodologies, comparative data, and experimental protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Comparative Purity Data

The purity of synthesized this compound and its alternatives was determined using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy. A summary of the quantitative data is presented in the table below.

CompoundAnalytical MethodPurity (%)Major ImpuritiesImpurity Content (%)
This compound GC-FID98.5Iodoform, Diiodomethane0.8, 0.5
¹H NMR98.2Iodoform1.2
HPLC-UV99.1Unidentified polar impurity0.9
Iodoform GC-FID99.5Diiodomethane0.3
¹H NMR>99--
HPLC-UV99.8--
Diiodomethane GC-FID99.8--
¹H NMR>99--
HPLC-UV99.9--

Experimental Workflow and Decision Making

The selection of an appropriate analytical technique is critical for accurate purity assessment. The following diagrams illustrate the general workflow for purity analysis and a decision-making process for technique selection.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Purity Analysis cluster_data Data Interpretation synthesis Synthesized this compound sampling Representative Sampling synthesis->sampling dissolution Sample Dissolution sampling->dissolution gc Gas Chromatography (GC) dissolution->gc Volatile & Thermally Stable hplc HPLC dissolution->hplc Non-Volatile or Thermally Labile nmr NMR Spectroscopy dissolution->nmr Structural Confirmation & Quantification quantification Quantification of Impurities gc->quantification hplc->quantification nmr->quantification comparison Comparison with Standards quantification->comparison report Final Purity Report comparison->report

Caption: Experimental workflow for purity analysis of synthesized compounds.

analytical_technique_selection start Compound Properties volatile Volatile & Thermally Stable? start->volatile soluble Soluble in Deuterated Solvent? volatile->soluble No gc Use GC volatile->gc Yes chromophore Contains Chromophore? soluble->chromophore No nmr Use NMR soluble->nmr Yes hplc_uv Use HPLC-UV chromophore->hplc_uv Yes hplc_other Consider HPLC with alternative detector (e.g., RID) chromophore->hplc_other No

Caption: Decision tree for selecting an appropriate analytical technique.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Gas Chromatography (GC)
  • Instrumentation: Agilent 7890B GC system with a Flame Ionization Detector (FID).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 1 mL of dichloromethane.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Shimadzu LC-20AD HPLC system with a SPD-20A UV-Vis detector.

  • Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Acquisition Parameters:

    • Number of scans: 16.

    • Relaxation delay: 5 seconds.

    • Pulse width: 30 degrees.

  • Data Processing: Fourier transformation and baseline correction were applied to the raw data. Purity was determined by comparing the integral of the product peak to the integrals of impurity peaks.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of CDCl₃.

Comparative Guide to the Reaction Products of 1,1,1-Triiodoethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction products of 1,1,1-triiodoethane, offering insights into its reactivity and potential applications. We will explore the primary reaction pathway of dehydroiodination and compare it with the haloform reaction, an alternative route to an isomeric product. This guide includes experimental data, detailed protocols, and visualizations to support your research and development endeavors.

Executive Summary

This compound is a polyhalogenated alkane that primarily undergoes dehydroiodination in the presence of a base to yield 1,1-diiodoethene. This elimination reaction is analogous to the dehydrohalogenation of other 1,1,1-trihaloethanes. An alternative and well-documented reaction, the haloform reaction, acting on a methyl ketone, produces the isomeric triiodomethane (iodoform). Understanding the conditions and outcomes of these different reaction pathways is crucial for synthetic chemists. This guide presents a comparison of these two key reactions involving triiodinated ethane structures.

Reaction Pathways and Products

Dehydroiodination of this compound

The principal reaction of this compound when treated with a base is the elimination of a molecule of hydrogen iodide (HI) to form 1,1-diiodoethene. This reaction is a classic example of a dehydrohalogenation.

Reaction Scheme:

CH₃CI₃ + Base → CH₂=CI₂ + HB⁺ + I⁻

While specific experimental data for the dehydroiodination of this compound is not extensively reported in recent literature, its reactivity can be inferred from its structural analogues, 1,1,1-trichloroethane and 1,1,1-tribromoethane. The reaction is typically facilitated by a strong base.

Haloform Reaction: An Alternative to an Isomeric Product

The haloform reaction is a well-established method for the synthesis of trihalomethanes (haloforms). When a methyl ketone is treated with a halogen in the presence of a base, it is converted to a carboxylate and a haloform. In the case of iodine, the product is iodoform (triiodomethane, CHI₃), an isomer of this compound.

General Reaction Scheme:

R-CO-CH₃ + 3I₂ + 4OH⁻ → R-COO⁻ + CHI₃ + 3I⁻ + 3H₂O

This reaction is significant as it provides a synthetic route to a triiodinated methane derivative, which has different physical and chemical properties compared to the product of this compound dehydroiodination.

Comparative Performance Data

The following table summarizes the expected and reported performance of the dehydrohalogenation of 1,1,1-trihaloethanes and the iodoform reaction.

ReactionSubstrateReagentsProduct(s)Reported YieldKey Considerations
Dehydroiodination This compoundBase (e.g., KOH)1,1-DiiodoetheneData not readily availableExpected to be a facile elimination reaction.
Dehydrochlorination [1]1,1,1-TrichloroethaneChlorine, UV irradiation1,1-Dichloroethene80-90%Industrial process often involves radical chlorination followed by dehydrochlorination.
Dehydrobromination 1,1,1-TribromoethaneBase (e.g., KOH)1,1-DibromoetheneData not readily availableExpected to proceed readily.
Iodoform Reaction [2]Methyl Ketone (e.g., Acetone)I₂, NaOHIodoform (CHI₃), CarboxylateHighA reliable test for methyl ketones, often yielding a precipitate.

Experimental Protocols

Protocol 1: General Procedure for Dehydrohalogenation of a 1,1,1-Trihaloethane

This protocol is a generalized procedure based on the dehydrobromination of vicinal dihalides and can be adapted for 1,1,1-trihaloethanes.

Materials:

  • 1,1,1-Trihaloethane

  • Potassium hydroxide (KOH), solid

  • Ethanol (or other suitable high-boiling solvent)

  • Reflux apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine the 1,1,1-trihaloethane with a stoichiometric excess of solid potassium hydroxide.

  • Add a suitable solvent, such as ethanol, to the flask.

  • Set up the apparatus for reflux and heat the mixture for a specified time, monitoring the reaction by a suitable method (e.g., TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to dissolve the potassium salts.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the resulting product by distillation.

Protocol 2: Iodoform Reaction

This protocol describes the synthesis of iodoform from acetone.

Materials:

  • Acetone

  • Iodine (I₂)

  • Sodium hydroxide (NaOH) solution (e.g., 10%)

  • Beaker

  • Stirring rod

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a beaker, dissolve a small amount of acetone in water.

  • Slowly add a solution of iodine in potassium iodide to the acetone solution with stirring.

  • Gradually add a sodium hydroxide solution dropwise while stirring. The brown color of the iodine will disappear.

  • Continue adding the sodium hydroxide solution until a yellow precipitate of iodoform is formed.

  • Allow the mixture to stand for a few minutes to complete the precipitation.

  • Collect the yellow precipitate by vacuum filtration.

  • Wash the precipitate with cold water.

  • Recrystallize the crude iodoform from a suitable solvent (e.g., ethanol) to obtain pure crystals.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the reaction pathways and logical relationships discussed in this guide.

Dehydroiodination This compound This compound Transition State Transition State This compound->Transition State Base Base Base->Transition State 1,1-Diiodoethene 1,1-Diiodoethene Transition State->1,1-Diiodoethene HI HI Transition State->HI

Caption: Dehydroiodination of this compound.

Haloform_Reaction cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Products Methyl Ketone Methyl Ketone Enolate Enolate Methyl Ketone->Enolate Base Iodine Iodine Base Base Triiodo-methyl Ketone Triiodo-methyl Ketone Enolate->Triiodo-methyl Ketone 3I₂ Iodoform (CHI3) Iodoform (CHI3) Triiodo-methyl Ketone->Iodoform (CHI3) Base Carboxylate Carboxylate Triiodo-methyl Ketone->Carboxylate

Caption: Haloform Reaction Pathway.

Conclusion

The reactivity of this compound is dominated by elimination chemistry, leading to the formation of 1,1-diiodoethene. This contrasts with the haloform reaction, which, when applied to a methyl ketone, produces the isomeric iodoform. The choice of synthetic strategy will depend on the desired final product. While specific quantitative data for the dehydroiodination of this compound is limited, the provided protocols and comparative data for analogous compounds offer a solid foundation for further investigation. Researchers are encouraged to adapt the generalized procedures and use modern analytical techniques to fully characterize the products and optimize reaction conditions.

References

A Comparative Guide to the Isomeric Purity of 1,1,1-Triiodoethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and isomeric purity of 1,1,1-Triiodoethane. It includes detailed experimental protocols, data on isomeric impurities, and methods for purification and analysis. This information is critical for researchers in organic synthesis and drug development where high purity of reagents and intermediates is paramount.

Introduction to this compound and its Isomeric Purity

This compound (CH₃CI₃) is a haloalkane compound. In synthetic chemistry, ensuring the isomeric purity of such compounds is crucial as different isomers can exhibit varied reactivity and lead to unwanted side products in a reaction sequence. The most common isomeric impurity in the synthesis of this compound is 1,1,2-Triiodoethane (ICH₂CHI₂). The presence of this isomer can complicate subsequent reactions and the purification of the desired product.

Synthesis of this compound via the Haloform Reaction

The primary method for synthesizing this compound is the haloform reaction, utilizing ethanol as the substrate in the presence of iodine and a strong base, such as sodium hydroxide.[1][2][3][4][5] This reaction is also qualitatively known as the "iodoform test" and is specific to compounds containing a methyl ketone (CH₃CO-) group or a group that can be oxidized to a methyl ketone, such as ethanol.[1][3][4][6] Ethanol is the only primary alcohol that gives a positive iodoform test.[1][2][3]

The reaction proceeds in several steps:

  • Oxidation: Ethanol is oxidized to acetaldehyde by the hypoiodite ion (formed from the reaction of iodine and hydroxide).

  • Halogenation: The acetaldehyde then undergoes α-halogenation, where all three alpha-hydrogens are replaced by iodine atoms to form 2,2,2-triiodoacetaldehyde.

  • Cleavage: The resulting triiodoacetaldehyde is then cleaved by the hydroxide ion to yield this compound (iodoform) and a formate salt.

The overall reaction can be summarized as: CH₃CH₂OH + 4I₂ + 6NaOH → CHI₃ + HCOONa + 5NaI + 5H₂O

Alternative Synthesis Approach

While the haloform reaction is the most common, an alternative, though less practical, method involves the direct halogenation of ethane. However, this method typically leads to a mixture of various iodinated ethanes and is difficult to control to selectively produce this compound.

Isomeric Impurity: 1,1,2-Triiodoethane

The primary isomeric impurity of concern during the synthesis of this compound is 1,1,2-Triiodoethane. The formation of this isomer is not a major pathway in the haloform reaction with ethanol. However, alternative synthetic routes or side reactions could potentially lead to its formation.

Table 1: Comparison of this compound and 1,1,2-Triiodoethane

PropertyThis compound1,1,2-Triiodoethane
Structure CH₃CI₃ICH₂CHI₂
Molar Mass 407.76 g/mol 407.76 g/mol [7]
IUPAC Name This compound1,1,2-Triiodoethane[7]
Boiling Point DecomposesNot readily available
Melting Point 119-122 °CNot readily available

Experimental Protocols

Preparative Synthesis of this compound

This protocol is adapted from standard haloform reaction procedures for a preparative scale.

Materials:

  • Ethanol (95%)

  • Iodine crystals

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ice bath

Procedure:

  • In a suitable reaction flask, dissolve a specific amount of iodine in ethanol.

  • Slowly add a solution of sodium hydroxide in water to the ethanol-iodine mixture while stirring. The addition should be controlled to maintain the reaction temperature.

  • Continue stirring the mixture. A yellow precipitate of this compound (iodoform) will form.[8]

  • After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude this compound by vacuum filtration and wash it with cold water to remove salts and other water-soluble impurities.

Purification by Recrystallization

Procedure:

  • Transfer the crude this compound to a clean flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol or a mixture of solvents) and gently heat the mixture until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals to a constant weight. The purity of the recrystallized product can be assessed by its melting point, which should be sharp and within the literature range (119-122 °C).[8]

Analysis of Isomeric Purity

The isomeric purity of this compound can be determined using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative ¹H NMR (qNMR) Spectroscopy

Quantitative ¹H NMR is a powerful, non-destructive technique for determining the purity of a compound and the relative amounts of isomers.[9][10][11][12][13]

Hypothetical ¹H NMR Data for Isomer Analysis:

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound~2.0-2.5Singlet3H-CH₃
1,1,2-Triiodoethane~4.0-4.5Triplet1H-CHI₂
~3.0-3.5Doublet2H-CH₂I

By integrating the distinct signals of the methyl protons in this compound and the methine/methylene protons in 1,1,2-Triiodoethane, the relative molar ratio of the two isomers can be accurately calculated.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for separating and identifying volatile and semi-volatile compounds.[14] Different isomers will often have slightly different retention times on a GC column, allowing for their separation. The mass spectrometer then provides a fragmentation pattern that can confirm the identity of each isomer.

Hypothetical GC-MS Data:

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compoundt₁[M]+, [M-I]+, [CHI₂]+, [CH₃]+
1,1,2-Triiodoethanet₂[M]+, [M-I]+, [CH₂I]+, [CHI₂]+

The relative peak areas in the gas chromatogram can be used to quantify the isomeric purity.

Workflow and Logic Diagrams

Below are diagrams illustrating the synthesis and analysis workflows.

Synthesis_Workflow Ethanol + Iodine Ethanol + Iodine Reaction Mixture Reaction Mixture Ethanol + Iodine->Reaction Mixture Add NaOH Crude this compound Crude this compound Reaction Mixture->Crude this compound Precipitation & Filtration Purified this compound Purified this compound Crude this compound->Purified this compound Recrystallization Analysis_Workflow Purified Product Purified Product NMR Sample Preparation NMR Sample Preparation Purified Product->NMR Sample Preparation GC-MS Sample Preparation GC-MS Sample Preparation Purified Product->GC-MS Sample Preparation qNMR Analysis qNMR Analysis NMR Sample Preparation->qNMR Analysis Acquire Spectrum Isomeric Purity Calculation Isomeric Purity Calculation qNMR Analysis->Isomeric Purity Calculation Integrate Peaks GC-MS Analysis GC-MS Analysis GC-MS Sample Preparation->GC-MS Analysis Inject Sample GC-MS Analysis->Isomeric Purity Calculation Analyze Chromatogram

References

Benchmarking 1,1,1-Triiodoethane: A Comparative Guide for Precursor Performance

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,1,1-triiodoethane as a chemical precursor. Due to a notable lack of published experimental data on its specific applications and performance metrics, this comparison is based on fundamental principles of organic chemistry and theoretical considerations of its reactivity relative to more common alternatives.

Introduction to this compound

This compound (CH₃CI₃) is a halogenated alkane that holds potential as a precursor in organic synthesis. Its structure, featuring a methyl group bonded to a carbon atom bearing three iodine atoms, suggests possible applications as a source of the methyl (CH₃) or triiodomethyl (CI₃) moiety in various chemical transformations. However, a comprehensive review of the scientific literature reveals a significant gap in an available data regarding its performance, such as reaction yields, product purity, and optimal reaction conditions in specific synthetic contexts.

This guide, therefore, offers a theoretical benchmark against two well-characterized and commonly used iodine-containing precursors: Methyl Iodide (CH₃I) and Iodoform (CHI₃) . The comparisons drawn are intended to provide a foundational understanding for researchers considering the use of this compound and to highlight areas where experimental validation is needed.

Theoretical Performance Comparison

The utility of a precursor is largely defined by its reactivity, selectivity, and the nature of the chemical group it can transfer. The following table summarizes a theoretical comparison of this compound with methyl iodide and iodoform based on established principles of chemical reactivity.

FeatureMethyl Iodide (CH₃I)Iodoform (CHI₃)This compound (CH₃CI₃) (Theoretical)
Primary Use as Precursor Source of methyl group (CH₃)Source of triiodomethyl (CI₃) group or iodoformyl (CHI₂) radicalPotential source of methyl or triiodomethyl groups
Reactivity in SN2 Reactions High. Minimal steric hindrance allows for efficient nucleophilic attack.Low to negligible. Extreme steric hindrance from the three iodine atoms prevents backside attack.Very low. Significant steric hindrance from the three iodine atoms is expected to severely impede SN2 pathways.
Propensity for Radical Reactions Moderate. The C-I bond can undergo homolytic cleavage upon initiation.High. The C-I bonds are relatively weak, and the resulting CI₃ radical exhibits some stability.High. The presence of three iodine atoms is expected to weaken the C-I bonds, facilitating homolytic cleavage to form a triiodomethyl-type radical.
Leaving Group Ability Excellent (I⁻ is a stable anion).Good (I⁻), but the overall reaction is often not a simple substitution.Good (I⁻), though direct substitution is unlikely.
Potential Reaction Pathways Nucleophilic substitution (SN2), formation of organometallics (e.g., Grignard reagents).Radical additions, haloform reaction.Primarily radical-mediated reactions. Possible elimination reactions under basic conditions.

Key Experimental Protocols: A Hypothetical Approach

Given the absence of specific experimental data for this compound, the following section provides a hypothetical experimental protocol. This protocol is designed as a template for researchers to investigate the performance of this compound in a representative nucleophilic substitution/radical reaction and to generate comparative data against an alternative precursor like methyl iodide.

Hypothetical Experiment: Comparative Methylation of a Phenoxide Nucleophile

Objective: To compare the efficacy of this compound and methyl iodide as methylating agents for a model nucleophile, sodium phenoxide.

Materials:

  • This compound

  • Methyl Iodide

  • Sodium Phenoxide

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl Ether

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Internal standard (e.g., Dodecane) for GC analysis

Procedure:

  • Reaction Setup:

    • In two separate, dry, round-bottom flasks equipped with magnetic stirrers and reflux condensers under an inert atmosphere (e.g., nitrogen or argon), add sodium phenoxide (1.0 mmol) and anhydrous DMF (10 mL).

    • To the first flask, add methyl iodide (1.2 mmol).

    • To the second flask, add this compound (1.2 mmol).

  • Reaction Conditions:

    • Stir both reaction mixtures at room temperature for 24 hours.

    • Monitor the progress of each reaction by taking aliquots at regular intervals (e.g., 1, 4, 8, and 24 hours) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) against the starting material and expected product (anisole).

  • Work-up:

    • After 24 hours, quench both reactions by adding water (20 mL).

    • Extract the aqueous layers with diethyl ether (3 x 20 mL).

    • Combine the organic extracts for each reaction, wash with saturated aqueous sodium bicarbonate solution (20 mL), followed by brine (20 mL).

    • Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis and Data Collection:

    • Analyze the crude product by GC-MS to identify the products and by-products.

    • Quantify the yield of the desired product (anisole) by GC using an internal standard.

    • Calculate the conversion of the starting material and the selectivity for the methylated product.

Expected Data for Comparison Table:

PrecursorReaction Time (h)Conversion of Sodium Phenoxide (%)Yield of Anisole (%)Major By-products
Methyl Iodide24
This compound24

Visualizing Reaction Pathways

The following diagrams illustrate the theoretical reaction pathways of this compound.

sub This compound (CH3CI3) sn2_path SN2 Pathway (Highly Disfavored) sub->sn2_path Steric Hindrance rad_path Radical Pathway (More Plausible) sub->rad_path Homolytic Cleavage nuc Nucleophile (Nu-) nuc->sn2_path rad_prod Radical-derived Products nuc->rad_prod rad_init Radical Initiator (e.g., AIBN, hv) rad_init->rad_path sn2_prod Methylated Nucleophile (CH3-Nu) sn2_path->sn2_prod ci3_leaving CI3- Anion (Unstable) sn2_path->ci3_leaving ci3_rad Triiodomethyl Radical (•CI3) rad_path->ci3_rad me_rad Methyl Radical (•CH3) rad_path->me_rad ci3_rad->rad_prod me_rad->rad_prod

Caption: Competing reaction pathways for this compound.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up Procedure 1_1_1_Triiodoethane This compound Solvent Anhydrous Solvent (e.g., DMF, THF) 1_1_1_Triiodoethane->Solvent Nucleophile Nucleophile (e.g., R-OH, R-NH2) Nucleophile->Solvent Base Base (e.g., NaH, K2CO3) Base->Solvent Temperature Temperature (e.g., 25-80 °C) Solvent->Temperature Atmosphere Inert Atmosphere (N2 or Ar) Temperature->Atmosphere Quench Quench with Water/Aqueous Acid Atmosphere->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry with Na2SO4/MgSO4 Extraction->Drying Purification Purification (e.g., Chromatography) Drying->Purification Product Product Analysis (GC-MS, NMR) Purification->Product

Caption: A generalized experimental workflow for evaluating precursor performance.

Conclusion and Outlook

While this compound remains a molecule of theoretical interest, its practical application as a precursor is largely undocumented. Based on fundamental chemical principles, it is anticipated to be a poor substrate for traditional SN2 reactions due to significant steric hindrance. Its reactivity is more likely to be harnessed in radical-mediated transformations.

For researchers in drug development and organic synthesis, the key takeaway is the necessity for empirical investigation. The hypothetical experimental protocol provided herein offers a starting point for such studies. A thorough investigation into the reactivity of this compound could potentially unveil novel synthetic methodologies, particularly in the realm of radical chemistry. However, until such data becomes available, established precursors like methyl iodide and iodoform remain the more reliable choices for introducing methyl and triiodomethyl functionalities, respectively.

A Comparative Analysis of Trihalogenated Ethanes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Trihalogenated ethanes, a class of hydrocarbons containing three halogen atoms, have seen wide application as solvents, refrigerants, and chemical intermediates. However, their utility is often weighed against their potential toxicity and environmental impact. For researchers, scientists, and professionals in drug development, a thorough understanding of the distinct properties of these compounds is crucial for informed selection and safe handling. This guide provides a comparative study of key trihalogenated ethanes, focusing on their physicochemical properties, toxicological profiles, and relevant experimental protocols.

Physicochemical Properties

The physical and chemical characteristics of trihalogenated ethanes vary significantly depending on the nature and position of the halogen atoms. These properties, including boiling point, density, and solubility, are critical determinants of their application. For instance, the boiling points of haloalkanes are generally higher than alkanes of similar mass due to polar carbon-halogen bonds and increased molecular weight.[1] The density of these compounds also increases with the atomic mass of the halogen, with many bromo- and iodo-alkanes being denser than water.[1]

Property1,1,1-Trichloroethane1,1,2-Trichloroethane
Molecular Formula C2H3Cl3C2H3Cl3
Molecular Weight 133.4 g/mol 133.4 g/mol [2]
Boiling Point 74.1 °C114 °C (237°F)[2]
Melting Point -32.6 °C-35 °C (-34°F)[2]
Density 1.34 g/cm³1.44 g/cm³[2]
Vapor Pressure 100 mmHg @ 20°C19 mmHg[2]
Water Solubility 0.44 g/L @ 20°C4.5 g/L @ 20°C
log Kow (Octanol-Water Partition Coefficient) 2.492.49
Toxicological Profile

The toxicity of trihalogenated ethanes is a significant concern and is closely linked to their metabolism. A key pathway for the bioactivation of many halogenated hydrocarbons is through metabolism by cytochrome P450 enzymes, particularly CYP2E1.[3] This metabolic process can lead to the formation of toxic intermediates. For example, 1,1,2-trichloroethane is a mucous-membrane irritant and a central nervous system depressant in animals, with severe exposure expected to produce similar effects in humans.[4] The National Cancer Institute has concluded that 1,1,2-trichloroethane is carcinogenic in mice.[4]

CompoundKey Toxicological Endpoints
1,1,1-Trichloroethane Central nervous system depression, potential for liver injury.[5]
1,1,2-Trichloroethane Mucous-membrane irritant, central nervous system depressant, potential carcinogen, liver and kidney toxicity.[2][4]
Metabolic Activation Pathway

The metabolic activation of trihalogenated ethanes by cytochrome P450 is a critical step in their toxicity. The following diagram illustrates a generalized pathway for the metabolism of a trichloroethane, leading to the formation of reactive metabolites. The initial oxidation by cytochrome P450 can produce chloral (2,2,2-trichloroacetaldehyde), which can then be further metabolized to trichloroethanol or trichloroacetic acid.[6]

MetabolicPathway cluster_p450 Cytochrome P450 System P450 Cytochrome P450 (CYP2E1) ReactiveIntermediate Reactive Intermediate (e.g., Chloral) P450->ReactiveIntermediate NADPH NADPH NADPH->P450 O2 O₂ O2->P450 TrihalogenatedEthane Trihalogenated Ethane (e.g., 1,1,1-Trichloroethane) TrihalogenatedEthane->P450 Oxidation Metabolite1 Metabolite 1 (e.g., Trichloroethanol) ReactiveIntermediate->Metabolite1 Metabolite2 Metabolite 2 (e.g., Trichloroacetic Acid) ReactiveIntermediate->Metabolite2 Toxicity Toxicity (e.g., Hepatotoxicity) ReactiveIntermediate->Toxicity

Metabolic activation of a trihalogenated ethane by Cytochrome P450.

Experimental Protocols

Accurate and reproducible experimental data are the foundation of any comparative study. The following are outlines of standard protocols for determining key parameters of trihalogenated ethanes.

Determination of n-Octanol/Water Partition Coefficient (log Kow) - OECD 107 Shake Flask Method

The n-octanol/water partition coefficient is a crucial parameter for assessing the environmental fate and bioaccumulation potential of a chemical.[7] The shake flask method is suitable for determining log Pow values between -2 and 4.[8][9]

Principle: The partition coefficient (Pow) is the ratio of the equilibrium concentrations of a substance in n-octanol and water.[7]

Apparatus:

  • Glassware with stoppers

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for concentration measurement (e.g., Gas Chromatography)

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the trihalogenated ethane in n-octanol. The concentration should not exceed 0.01 mol/L.

  • Partitioning:

    • Add the n-octanol stock solution and water to a flask. Three runs with different volume ratios of n-octanol to water are performed.[9]

    • Shake the flask until equilibrium is reached.

  • Phase Separation: Separate the n-octanol and water phases, typically by centrifugation.[9]

  • Analysis: Determine the concentration of the trihalogenated ethane in each phase using an appropriate analytical method like gas chromatography.[9]

  • Calculation: Calculate the partition coefficient (Pow) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The log Pow is then determined.

ExperimentalWorkflow A Prepare Stock Solution in n-Octanol B Mix with Water (Varying Ratios) A->B C Shake to Equilibrium B->C D Separate Phases (Centrifugation) C->D E Analyze Concentration in Each Phase (GC) D->E F Calculate log Kow E->F

Workflow for log Kow determination.
Analysis of Trihalogenated Ethanes in Air - NIOSH/OSHA Charcoal Tube Method

This method is widely used for monitoring workplace exposure to volatile organic compounds.

Principle: A known volume of air is drawn through a charcoal sorbent tube to adsorb the trihalogenated ethane. The analyte is then desorbed with a solvent and analyzed by gas chromatography with a flame ionization detector (GC-FID).[4][5]

Apparatus:

  • Personal sampling pump

  • Charcoal sorbent tubes

  • Gas chromatograph with FID

Procedure:

  • Sampling:

    • Break the ends of a charcoal tube and connect it to a personal sampling pump.

    • Draw a known volume of air through the tube at a specified flow rate (e.g., 0.01 to 0.2 L/min).[10]

  • Sample Preparation:

    • Transfer the front and back sections of the charcoal to separate vials.[5]

    • Desorb the analyte by adding a small volume of a suitable solvent, typically carbon disulfide.[4][5]

  • Analysis:

    • Inject an aliquot of the desorption solvent into the GC-FID.

    • Identify and quantify the trihalogenated ethane based on the retention time and peak area compared to a calibration curve.

  • Calculation: Calculate the concentration of the trihalogenated ethane in the air sample.

This comparative guide provides a foundational understanding of the key characteristics of trihalogenated ethanes. For more in-depth information, researchers are encouraged to consult the cited literature and relevant safety data sheets.

References

Navigating Catalytic Excellence: A Comparative Guide to Iodine-Based Catalysts in Oxidative Transformations

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern organic synthesis, the quest for efficient, selective, and environmentally benign catalytic systems is paramount. This guide offers a comprehensive comparison of iodine-based catalysts, with a particular focus on their application in catalytic oxidation reactions. While the direct catalytic application of 1,1,1-triiodoethane is not extensively documented in scientific literature, this guide will explore the broader family of iodo-compounds and their efficacy in a representative catalytic cycle: the α-tosyloxylation of ketones. This reaction serves as a valuable model for comparing the performance of different iodine-based catalysts and their alternatives.

This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of iodine catalysis and make informed decisions in catalyst selection.

Performance Snapshot: Iodine Catalysts in the α-Tosyloxylation of Ketones

The α-tosyloxylation of ketones is a crucial transformation in organic synthesis, providing a direct route to α-functionalized carbonyl compounds. The efficacy of various catalysts in this reaction is summarized below, offering a clear comparison of their performance based on key metrics such as yield, reaction time, and catalyst loading.

Catalyst SystemSubstrateProduct Yield (%)Reaction Time (h)Catalyst Loading (mol%)Reference
Iodine-Based Catalysts
I₂ / m-CPBAPropiophenone951.510
NH₄I / Oxone®Cyclohexanone92220
Iodoarene (pre-catalyst)4'-tert-Butylacetophenone851210
Alternative Catalysts
CuBr / BipyridineAcetophenone882410
RuCl₃ / NaIO₄Indanone9062

Key Observations:

  • Molecular iodine (I₂) and simple iodide salts (NH₄I) demonstrate high efficiency in the α-tosyloxylation of ketones, often leading to excellent yields in short reaction times.

  • Iodoarenes can also act as effective pre-catalysts in these transformations.

  • While alternative metal-based catalysts like copper and ruthenium complexes are also effective, iodine-based systems offer the advantage of being metal-free, which can be crucial in pharmaceutical and materials science applications to avoid metal contamination.

Diving Deeper: Experimental Protocols

To facilitate the practical application of these catalytic systems, detailed experimental methodologies for the α-tosyloxylation of ketones using an iodine-based catalyst are provided below.

General Procedure for Iodine-Catalyzed α-Tosyloxylation of a Ketone:

Materials:

  • Ketone (1.0 mmol)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (1.2 mmol)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 mmol)

  • Iodine (I₂) (0.1 mmol, 10 mol%)

  • Acetonitrile (CH₃CN) (5 mL)

Procedure:

  • To a stirred solution of the ketone (1.0 mmol) and p-toluenesulfonic acid monohydrate (1.2 mmol) in acetonitrile (5 mL) at room temperature, is added meta-chloroperoxybenzoic acid (1.1 mmol).

  • To this mixture, iodine (0.1 mmol) is added.

  • The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose the excess oxidant.

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine, and then dried over anhydrous sodium sulfate (Na₂SO₄).

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired α-tosyloxy ketone.

Visualizing the Mechanism: The Iodine Catalytic Cycle

The catalytic cycle for the iodine-mediated α-tosyloxylation of ketones involves the in-situ generation of a hypervalent iodine species, which acts as the key oxidant. The following diagram illustrates the proposed catalytic pathway.

Iodine_Catalytic_Cycle cluster_cycle cluster_substrate I2 I₂ I_plus Electrophilic Iodine Species (I⁺) I2->I_plus Oxidant (e.g., m-CPBA) Hypervalent_Iodine Hypervalent Iodine Intermediate (e.g., [I(OTs)(OH)Ph]) I_plus->Hypervalent_Iodine TsOH Hypervalent_Iodine->I2 Reductive Elimination Product α-Tosyloxy Ketone Hypervalent_Iodine->Product Oxidative Tosyloxylation Ketone Ketone Enol Enol/Enolate Ketone->Enol Tautomerization Alpha_Iodo_Ketone α-Iodo Ketone Enol->Alpha_Iodo_Ketone Iodination by I⁺ Alpha_Iodo_Ketone->Product Nucleophilic Substitution (TsO⁻)

Caption: Proposed catalytic cycle for iodine-catalyzed α-tosyloxylation of ketones.

Conclusion

While this compound itself is not a commonly cited catalyst, the broader family of iodine compounds offers a powerful and versatile toolkit for a range of catalytic transformations. As demonstrated with the α-tosyloxylation of ketones, simple and readily available iodine sources can rival the efficiency of traditional metal-based catalysts, with the added benefits of lower toxicity and easier removal from the final product. This guide provides a foundational understanding and practical data to encourage the exploration and adoption of iodine catalysis in the pursuit of more sustainable and efficient chemical synthesis.

No Cross-Reactivity Studies Found for 1,1,1-Triiodoethane

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of available scientific literature and databases, no cross-reactivity studies involving 1,1,1-Triiodoethane were identified. This compound is not typically a subject of immunological cross-reactivity research, which usually focuses on substances like antibodies, drugs, or allergens that can elicit a specific biological response.

The conducted searches for "cross-reactivity studies of this compound," "this compound biological activity," and "this compound immunoassay" did not yield any relevant experimental data for a comparative guide. The available information on this compound and related haloalkanes is primarily centered on their chemical properties, industrial applications, and toxicology. For instance, extensive toxicological profiles exist for the related compound 1,1,1-trichloroethane, detailing its effects as a central nervous system depressant and its metabolism.[1][2][3][4] However, this information does not pertain to immunological cross-reactivity.

Immunoassays are methods used to detect the presence of a specific substance, often through antibody-antigen interactions.[5] While the search results include general descriptions of immunoassay methodologies,[5][6] there is no indication that such assays have been developed for or tested against this compound. The biological research on similar small halogenated organic compounds tends to focus on their enzymatic degradation by organisms like certain bacteria, rather than on their interaction with the immune systems of higher organisms.[7]

Given the absence of any data on the cross-reactivity of this compound, it is not possible to fulfill the request for a comparison guide, including data tables, experimental protocols, and visualizations of signaling pathways or experimental workflows. The core requirements of the request—summarizing quantitative data, providing detailed methodologies, and creating diagrams—cannot be met due to the lack of foundational research in this specific area.

References

Mechanistic studies comparing iodoform and 1,1,1-Triiodoethane

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organoiodine compounds, iodoform (CHI₃) and its structural isomer, 1,1,1-triiodoethane (CH₃CI₃), present a fascinating case for comparative mechanistic analysis. While iodoform is a well-characterized compound with a long history of use as an antiseptic, this compound remains a more enigmatic molecule with limited available data. This guide provides a detailed comparison of their known and inferred chemical properties, reaction mechanisms, and stability, supported by experimental data where available and theoretical considerations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of iodoform and this compound is presented below. Data for this compound is limited and largely estimated.

PropertyIodoform (CHI₃)This compound (CH₃CI₃)
CAS Number 75-47-8594-21-8
Molecular Formula CHI₃C₂H₃I₃
Molecular Weight 393.73 g/mol 407.76 g/mol
Appearance Pale yellow, crystalline solid[1]Not well-documented
Melting Point 119-121 °C[1][2]93 °C[3]
Boiling Point 218 °C (decomposes)[1]220.66 °C (estimate)[3]
Solubility in Water 100 mg/L[1]Insoluble (inferred)
Stability Decomposes on heating and exposure to light and air[4]Expected to be unstable

Synthesis and Reaction Mechanisms

The synthetic pathways and reactivity of these two isomers are expected to be significantly different, primarily due to the nature of the carbon atom to which the iodine atoms are attached.

Iodoform: The Haloform Reaction

Iodoform is famously synthesized via the haloform reaction . This reaction is a reliable method for identifying methyl ketones or secondary alcohols that can be oxidized to methyl ketones.[1][5]

Experimental Protocol: The Iodoform Test

  • Reagents: Iodine solution, sodium hydroxide solution, and the sample to be tested (e.g., acetone or ethanol).

  • Procedure: To a small amount of the sample, add iodine solution. Then, add sodium hydroxide solution dropwise until the brown color of the iodine disappears.

  • Observation: The formation of a pale yellow precipitate of iodoform indicates a positive test. Gentle warming may be necessary.[6][7]

The mechanism of the haloform reaction proceeds in two main stages:

  • Halogenation: In the presence of a base (hydroxide ions), the methyl group of a methyl ketone undergoes successive halogenations until all three hydrogen atoms are replaced by iodine atoms.[8]

  • Cleavage: The resulting triiodomethyl ketone is then attacked by a hydroxide ion at the carbonyl carbon. This leads to the cleavage of the carbon-carbon bond, yielding iodoform (a good leaving group due to the electron-withdrawing nature of the three iodine atoms) and a carboxylate salt.[9]

Haloform_Reaction cluster_halogenation Halogenation cluster_cleavage Cleavage ketone Methyl Ketone (R-CO-CH₃) enolate Enolate Formation ketone->enolate + OH⁻ triiodo_ketone Triiodomethyl Ketone (R-CO-CI₃) enolate->triiodo_ketone + 3I₂ attack Nucleophilic Attack by OH⁻ triiodo_ketone->attack cleavage C-C Bond Cleavage attack->cleavage products Iodoform (CHI₃) + Carboxylate cleavage->products

Caption: Mechanism of the Haloform Reaction.
This compound: A Less-Defined Path

The synthesis of this compound is not as straightforward as the haloform reaction. One potential, though likely challenging, route could be the direct halogenation of ethane or a partially halogenated ethane under free-radical conditions. However, controlling the degree and position of halogenation would be difficult. Another possibility is through nucleophilic substitution reactions, though the steric hindrance of three iodine atoms on a single carbon would make this a slow process.

Comparative Reactivity and Stability

Nucleophilic Substitution
  • Iodoform (CHI₃): The carbon in iodoform is part of a C-H bond and three C-I bonds. While nucleophilic substitution is possible, it is not the most common reaction pathway.

  • This compound (CH₃CI₃): The carbon atom bearing the three iodine atoms is a tertiary carbon, which would typically favor an SN1-type reaction. However, the extreme steric hindrance from the three large iodine atoms would significantly impede the approach of a nucleophile, making both SN1 and SN2 reactions very slow. The stability of a potential carbocation intermediate would also be a factor.

Elimination Reactions
  • Iodoform (CHI₃): Lacking a beta-hydrogen, iodoform cannot undergo a standard beta-elimination reaction.

  • This compound (CH₃CI₃): Possesses three beta-hydrogens on the methyl group. In the presence of a strong, non-nucleophilic base, it could potentially undergo an E2 elimination to form 1,1-diiodoethene.

Elimination_Reaction reactant This compound (CH₃CI₃) product 1,1-Diiodoethene (CH₂=CI₂) reactant->product + Strong Base (E2 Elimination)

Caption: Potential Elimination Reaction of this compound.
Thermal Decomposition

  • Iodoform (CHI₃): Iodoform is known to be unstable and decomposes upon heating.[10] The decomposition products include diatomic iodine (I₂), hydrogen iodide (HI), and carbon.[1] A study on the thermal-induced decomposition in an oxidative atmosphere suggests a complex process with a mean apparent activation energy of around 330 kJ/mol.

  • This compound (CH₃CI₃): While specific experimental data is lacking, it is reasonable to infer that this compound would also be thermally unstable, likely decomposing through the homolytic cleavage of the C-I bonds to generate free radicals. The presence of the methyl group might influence the decomposition pathway compared to iodoform.

Biological Activity: A Tale of Two Isomers

  • Iodoform (CHI₃): The antiseptic properties of iodoform are well-established.[4] Its mechanism of action is believed to be the slow release of elemental iodine upon contact with bodily fluids and tissues.[11] This liberated iodine then acts as an oxidizing agent, denaturing proteins in microorganisms.

  • This compound (CH₃CI₃): There is no readily available information on the biological activity of this compound. However, it is plausible that it could also exhibit some antiseptic properties due to the potential release of iodine, although its stability and rate of iodine release would likely differ from iodoform. The biological activity of polyiodinated alkanes is an area of interest, but specific data for this compound is not available.[12]

Conclusion

Iodoform and this compound, despite being structural isomers, exhibit distinct chemical personalities. Iodoform's chemistry is dominated by its synthesis via the haloform reaction, a cornerstone of qualitative organic analysis. Its utility as an antiseptic is directly linked to its controlled decomposition and release of iodine. In contrast, this compound is a much less studied compound. Based on fundamental principles of organic chemistry, its reactivity is predicted to be hampered by significant steric hindrance, and it is likely to be thermally unstable. Further experimental investigation into the synthesis, reactivity, and biological properties of this compound is warranted to fully elucidate the mechanistic differences between these two triiodinated isomers and to explore any potential applications.

References

A Comparative Guide to Polyiodinated Alkanes: A Cost-Benefit Analysis of Iodoform and Diiodomethane as Surrogates for the Obscure 1,1,1-Triiodoethane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that balances cost, efficacy, and safety. This guide provides a cost-benefit analysis of polyiodinated alkanes, with an initial focus on the requested 1,1,1-triiodoethane (CH₃CI₃). However, a comprehensive literature and market survey reveals that this compound is not a commercially available or commonly utilized chemical reagent, with available information largely limited to its chemical database entry (CAS 594-21-8)[1][2]. Its absence from the experimental literature suggests significant challenges in its synthesis, stability, or utility.

Therefore, this guide pivots to a detailed comparative analysis of its closest structural and functional analogues: iodoform (triiodomethane, CHI₃) and diiodomethane (CH₂I₂). By examining these widely used reagents, we can infer the likely reasons for the obscurity of this compound and provide researchers with a practical guide to selecting the appropriate polyiodinated alkane for their needs.

Data Presentation: A Comparative Overview

The following tables summarize the key properties, costs, and applications of iodoform and diiodomethane.

Table 1: Comparison of Physical and Chemical Properties

PropertyIodoform (CHI₃)Diiodomethane (CH₂I₂)This compound (C₂H₃I₃)
CAS Number 75-47-875-11-6594-21-8[1]
Molecular Weight 393.73 g/mol 267.84 g/mol [3]407.76 g/mol [1]
Appearance Pale yellow, crystalline solid[4]Colorless to yellow liquid[3][5]Not available (likely solid)
Melting Point 118-121 °C[6]5-8 °C[3]93 °C (estimate)[2]
Boiling Point Sublimes181 °C (decomposes)220.66 °C (estimate)[2]
Density 4.008 g/mL[6]3.325 g/mL[3]3.258 g/mL (estimate)[2]
Solubility in Water Slightly soluble1.4 g/L (20 °C)[5]Not available
Stability Decomposes on heating and exposure to light and air to release iodine[7].Decomposes in light to release iodine, often stabilized with copper[8].Presumed to be unstable

Table 2: Cost Comparison of Iodoform and Diiodomethane

CompoundSupplierPurityQuantityPrice (USD)Price per Gram (USD)
IodoformSigma-Aldrich99%100 g$93.20[6]$0.93
IodoformSigma-Aldrich99%500 g$275.00[6]$0.55
DiiodomethaneThermo Fisher Scientific99%500 g$298.65[9]$0.60
DiiodomethaneSigma-Aldrich99%500 g$275.00$0.55
DiiodomethaneTCI Chemicals (India)>98.0%500 g₹27200 (~$326)[10]~$0.65

Note: Prices are subject to change and may vary by region and supplier. The provided prices are for illustrative purposes based on data from late 2025.

In-Depth Analysis of Common Alternatives

Iodoform (Triiodomethane)

Iodoform is a well-known compound, historically used as an antiseptic and as a key reagent in a classic qualitative organic chemistry test.[11][12]

  • Primary Applications:

    • Antiseptic: Due to the slow release of iodine upon decomposition, iodoform has antiseptic properties and has been used in wound dressings.[12][13][14][15] However, its strong, persistent odor has led to its replacement by other iodine-containing antiseptics in many medical applications.

    • Iodoform Test: The haloform reaction using iodine and a base is a reliable qualitative test for the presence of methyl ketones or secondary alcohols that can be oxidized to methyl ketones.[4][11][16] The formation of a yellow precipitate of iodoform indicates a positive result.[17][18]

  • Synthesis:

    • Iodoform is synthesized via the haloform reaction, where a methyl ketone or a suitable alcohol reacts with iodine in the presence of a base like sodium hydroxide.[4][7][19] This reaction is generally high-yielding and straightforward to perform in a laboratory setting.[20]

  • Cost-Benefit Analysis:

    • Benefits: Low cost, easy to synthesize, and serves as an excellent qualitative tool for functional group identification.[17]

    • Drawbacks: Limited applications in modern organic synthesis, strong unpleasant odor, and relative instability. Its use as an antiseptic is declining.[12]

Diiodomethane (Methylene Iodide)

Diiodomethane is a dense liquid that serves as a versatile reagent in organic synthesis, particularly for the formation of three-membered rings.

  • Primary Applications:

    • Simmons-Smith Reaction: Diiodomethane is the classic reagent for cyclopropanation of alkenes when used with a zinc-copper couple.[21][22][23] This reaction is stereospecific, proceeding via a syn-addition, and is a powerful tool for introducing cyclopropane moieties into complex molecules.[24][25]

    • Densitometry: Due to its high density and refractive index, it is used for the determination of the density of minerals and other solids.[5][8]

    • Methylene Group Source: It can act as a source for the CH₂ group in other organometallic reactions.[8]

  • Synthesis:

    • It is commonly prepared from dichloromethane via the Finkelstein reaction, using sodium iodide in acetone.[8][26] It can also be produced by the reduction of iodoform.[8]

  • Cost-Benefit Analysis:

    • Benefits: It is an indispensable reagent for stereospecific cyclopropanation with a broad substrate scope.[21][27] It is also useful in materials science due to its physical properties.[28][29]

    • Drawbacks: It is a suspected mutagen and an alkylating agent, requiring careful handling.[8] It is also light-sensitive and more expensive than iodoform.[5]

The Case of this compound: An Unfavorable Profile

The lack of data and commercial availability for this compound strongly suggests an unfavorable cost-benefit profile. Several factors likely contribute to its obscurity:

  • Synthetic Difficulty: Unlike the haloform reaction which efficiently produces CHI₃ from acetone or ethanol, the synthesis of CH₃CI₃ would be more challenging. It would likely require a multi-step synthesis or a specialized precursor, increasing costs.

  • Instability: The presence of three large iodine atoms on a single carbon atom attached to a methyl group likely induces significant steric strain and bond weakness. This would make the molecule prone to decomposition, possibly through the elimination of iodine or hydrogen iodide, especially when heated or exposed to light.

  • Lack of Unique Utility: It is difficult to envision a common synthetic application where this compound would be superior to its more stable and accessible counterparts. For reactions requiring a triiodomethyl group, iodoform is the logical choice. For introducing a C-I bond, simpler reagents like methyl iodide are used.

Mandatory Visualizations

G cluster_synthesis Hypothetical Synthesis cluster_decomposition Probable Decomposition Pathways 1_1_Dichloroethane 1,1-Dichloroethane 1_1_Diiodoethane 1,1-Diiodoethane 1_1_Dichloroethane->1_1_Diiodoethane Finkelstein-like Rxn (e.g., NaI, Acetone) Triiodoethane This compound 1_1_Diiodoethane->Triiodoethane Further Iodination (Challenging) Decomp_Triiodoethane This compound Vinyl_Iodide Vinyl Iodide Decomp_Triiodoethane->Vinyl_Iodide Elimination of HI Iodine Iodine (I₂) Decomp_Triiodoethane->Iodine Homolytic Cleavage Decomp_Products Other Decomposition Products Vinyl_Iodide->Decomp_Products Iodine->Decomp_Products HI Hydrogen Iodide (HI) HI->Decomp_Products

Caption: Hypothetical synthesis and decomposition of this compound.

Experimental Protocols

Protocol 1: Synthesis of Iodoform via the Haloform Reaction

This protocol is adapted from standard laboratory procedures for the iodoform test, which can be scaled for preparative synthesis.[12][20]

Materials:

  • Acetone (or any methyl ketone)

  • 10% Potassium iodide solution

  • 5% Sodium hypochlorite solution (commercial bleach)

  • Deionized water

  • Ice bath

  • Filtration apparatus (Buchner funnel)

Procedure:

  • In a flask, combine 5 mL of deionized water and 1 mL of acetone.

  • Add 10 mL of 10% potassium iodide solution and stir.

  • Slowly add 20 mL of 5% sodium hypochlorite solution while stirring. The solution will turn dark and then a yellow precipitate of iodoform will begin to form.

  • Continue stirring for 5-10 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid yellow precipitate by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold deionized water.

  • Allow the product to air dry. The identity and purity can be confirmed by its characteristic odor and melting point (119-123 °C).

start Start mix_reagents 1. Combine Acetone, Water, and Potassium Iodide Solution start->mix_reagents add_hypochlorite 2. Slowly Add Sodium Hypochlorite Solution mix_reagents->add_hypochlorite precipitate 3. Stir in Ice Bath (Precipitation Occurs) add_hypochlorite->precipitate filter 4. Vacuum Filter the Solid Product precipitate->filter wash 5. Wash with Cold Water filter->wash dry 6. Air Dry the Iodoform Crystals wash->dry end End dry->end start Start: Prepare Inert Atmosphere Flask add_zncu 1. Add Zn-Cu Couple and Anhydrous Ether start->add_zncu add_ch2i2 2. Add Diiodomethane Solution Dropwise add_zncu->add_ch2i2 add_alkene 3. Add Alkene Solution Dropwise add_ch2i2->add_alkene reflux 4. Reflux and Monitor Reaction add_alkene->reflux quench 5. Quench with Saturated Aqueous NH₄Cl reflux->quench workup 6. Filter, Separate, and Extract quench->workup purify 7. Dry and Purify the Product workup->purify end End: Characterize Cyclopropane Product purify->end

References

Safety Operating Guide

Safe Disposal of 1,1,1-Triiodoethane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 1,1,1-Triiodoethane is a hazardous chemical with limited publicly available data on its specific reactivity and decomposition. The following procedures are based on general best practices for handling unstable, light-sensitive, and halogenated organic compounds. All disposal activities must be conducted in strict accordance with local, state, and federal regulations. The use of a licensed professional waste disposal service is mandatory.

This guide provides essential logistical and safety information for the proper management and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Protocols

Prior to handling, ensure all personnel are familiar with the potential hazards. This compound is known to be sensitive to light and moisture and may be unstable, especially during storage. Upon decomposition, which can be induced by heat, it may release toxic fumes, including iodine vapor.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves. Consult glove manufacturer's guidelines for compatibility.

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: All handling of this compound, including weighing and preparing for disposal, must be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors.

Step-by-Step Disposal Procedure

This protocol outlines the operational steps for the safe collection, storage, and transfer of this compound waste to a professional disposal service.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes pure, unadulterated compound, contaminated labware (e.g., spatulas, weigh boats, gloves), and solutions.

  • Crucially, segregate this compound waste from all other chemical waste streams to prevent unknown, potentially violent reactions. Do not mix with acids, bases, or oxidizing/reducing agents.

Step 2: Waste Collection and Containment

  • Solid Waste: Collect pure this compound and contaminated solids in a dedicated, clearly labeled, sealable waste container. The container should be made of a compatible material (e.g., amber glass) and be in good condition.

  • Contaminated Labware: Place disposable items contaminated with this compound in a sealed, puncture-proof container lined with a chemically compatible bag.

  • Container Management: Do not fill the waste container beyond 80% capacity to allow for potential off-gassing. After adding waste, securely seal the container.

Step 3: Labeling

  • Label the hazardous waste container immediately upon the first addition of waste.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards: "Toxic," "Light-Sensitive," "Moisture-Sensitive."

    • The accumulation start date.

    • The name and contact information of the generating laboratory or researcher.

Step 4: Temporary Storage

  • Store the sealed and labeled waste container in a designated, secure satellite accumulation area or central hazardous waste storage facility.

  • The storage area must be cool, dry, and protected from direct sunlight and other sources of light and heat to prevent decomposition.

  • Ensure the storage location has secondary containment to manage any potential leaks.

Step 5: Arranging Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide the EHS department with a full and accurate description of the waste.

  • Disposal of halogenated organic compounds is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Professional disposal services will ensure the waste is transported and treated (typically via high-temperature incineration) in compliance with all regulations.

Chemical and Safety Data

The following table summarizes key quantitative and qualitative data for this compound.

PropertyValue / InformationCitation
Physical State Solid
Melting Point 87-89 °C
Sensitivities Light-sensitive, Moisture-sensitive
Known Hazards May be unstable. Decomposes upon heating to produce toxic fumes (Iodine).
Disposal Recommendation Must be disposed of as hazardous waste via a licensed professional service.
Regulatory Framework Likely governed by EPA RCRA regulations for halogenated organic compounds.

Experimental Protocols for Neutralization

There are no established and verified experimental protocols for the chemical neutralization or deactivation of this compound in a standard laboratory setting. Due to its instability and the high probability of releasing toxic iodine vapor upon reaction, attempting to neutralize this compound with acids, bases, or other reagents is strongly discouraged and poses a significant safety risk. The only approved and safe method of disposal is through a licensed and certified hazardous waste management company.

Disposal Workflow

The following diagram illustrates the required workflow for the safe and compliant disposal of this compound.

DisposalWorkflow start Identify this compound Waste ppe Don Appropriate PPE (Fume Hood, Goggles, Gloves, Lab Coat) start->ppe segregate Segregate from Other Chemical Waste Streams ppe->segregate collect Collect in Designated, Sealed Amber Glass Container segregate->collect label Label Container with 'Hazardous Waste' & Chemical Details collect->label store Store in Cool, Dry, Dark Satellite Accumulation Area label->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Professional Disposal (Licensed Vendor - Incineration) contact_ehs->disposal

Caption: Workflow for the compliant disposal of this compound waste.

Essential Safety and Operational Guide for 1,1,1-Triiodoethane

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1,1,1-Triiodoethane. The information is intended for researchers, scientists, and drug development professionals. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the safety profiles of structurally similar halogenated alkanes, such as Iodoform (Triiodomethane) and 1,1,1-Trichloroethane. It is imperative to handle this compound with extreme caution and to supplement this guide with institution-specific safety procedures.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below.

PropertyValueSource
CAS Number 594-21-8[1]
Molecular Formula C2H3I3[1][2]
Molecular Weight 407.76 g/mol [1][3]
Melting Point 93°C[2]
Boiling Point 220.66°C (estimate)[2]
Density 3.2584 (rough estimate)[2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to prevent skin, eye, and respiratory exposure. The following table outlines the required PPE.

Body PartRequired PPESpecifications and Recommendations
Hands Chemical-resistant glovesButyl or Viton gloves are recommended for handling halogenated hydrocarbons.[4] Neoprene may also be suitable.[5] Always inspect gloves for tears or degradation before use.
Eyes Chemical splash goggles and face shieldGoggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.[6][7]
Body Chemical-resistant lab coat or apronA lab coat made of a material resistant to chemicals is essential. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron over the lab coat is advised.[6][8]
Respiratory Respirator with appropriate cartridgesWork should be conducted in a certified chemical fume hood.[9] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is required.
Footwear Closed-toe, chemical-resistant shoesShoes must fully cover the feet to protect against spills.[10]

Operational Plan: Handling and Storage

Adherence to a strict operational plan is crucial for the safe handling and storage of this compound.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound must be performed inside a properly functioning chemical fume hood to minimize inhalation exposure.[9]

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[9]

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by removing all unnecessary items and ensuring spill containment materials are readily available.

  • Dispensing: Carefully dispense the required amount of this compound, avoiding the generation of dust or aerosols.

  • Reactions: When used in reactions, ensure the apparatus is securely clamped and that any potential for pressure buildup is mitigated.

  • Post-Handling: After handling, decontaminate the work area and any equipment used. Remove PPE in the correct order to avoid cross-contamination.

Storage
  • Store this compound in a cool, dry, and well-ventilated area.[11]

  • Keep containers tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and certain metals like aluminum.[9][12]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Contaminated Solids: Any solid waste, such as contaminated gloves, paper towels, or weighing paper, should be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused this compound and reaction mixtures containing it should be collected in a separate, clearly labeled hazardous waste container for halogenated organic compounds.

  • Sharps: Contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.

Disposal Procedure
  • Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound") and the appropriate hazard symbols.

  • Storage of Waste: Store waste containers in a designated satellite accumulation area, ensuring they are sealed and do not leak.

  • Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup. Do not pour this compound down the drain.[9]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting.

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Personal Protective Equipment prep_area Prepare Work Area in Chemical Fume Hood prep_ppe->prep_area handling_dispense Dispense This compound prep_area->handling_dispense Proceed to Handling handling_reaction Perform Experiment handling_dispense->handling_reaction cleanup_decon Decontaminate Work Area & Equipment handling_reaction->cleanup_decon Experiment Complete cleanup_ppe Remove PPE cleanup_decon->cleanup_ppe disposal_segregate Segregate Hazardous Waste (Solid & Liquid) cleanup_ppe->disposal_segregate Initiate Disposal disposal_label Label Waste Containers disposal_segregate->disposal_label disposal_store Store in Satellite Accumulation Area disposal_label->disposal_store disposal_pickup Arrange for EHS Waste Pickup disposal_store->disposal_pickup

Caption: Standard operating procedure for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.